molecular formula C5H8F2O B1529892 (2,2-Difluorocyclobutyl)methanol CAS No. 1419101-11-3

(2,2-Difluorocyclobutyl)methanol

Cat. No.: B1529892
CAS No.: 1419101-11-3
M. Wt: 122.11 g/mol
InChI Key: YTWXKQWZHLTWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluorocyclobutyl)methanol is a useful research compound. Its molecular formula is C5H8F2O and its molecular weight is 122.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-difluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXKQWZHLTWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,2-Difluorocyclobutyl)methanol: A Key Building Block for Modern Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry. Fluorine-containing motifs can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target-binding affinity.[1][2] Among these, small, strained, and fluorinated aliphatic rings have emerged as particularly valuable scaffolds. The gem-difluorocycloalkane motif, for instance, is increasingly recognized as a powerful bioisostere for common functional groups such as carbonyls, ethers, or gem-dimethyl groups.[3][4]

The introduction of a CF₂ group into a cyclobutane ring creates a unique molecular entity that is both polar and lipophilic.[1] This substitution can block sites of metabolic oxidation, modulate the acidity or basicity of nearby functional groups, and introduce favorable conformational constraints that can enhance binding to biological targets.[5][6] this compound is a prime example of a versatile building block that provides medicinal chemists with a ready handle to incorporate this advantageous scaffold into novel drug candidates. This guide offers a comprehensive overview of its structure, synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.

Part 1: Structural and Physicochemical Properties

This compound is a colorless liquid whose structure is defined by a four-membered carbocycle bearing a gem-difluoro moiety at the 2-position and a hydroxymethyl group at the 1-position. The strong C-F bonds introduce a significant dipole moment and alter the electronic nature of the cyclobutane ring.

The presence of the electronegative fluorine atoms inductively withdraws electron density, which can influence the reactivity and pKa of adjacent functionalities.[5] Furthermore, the gem-difluoro group is sterically similar to a gem-dimethyl group but electronically distinct, offering a unique tool for probing structure-activity relationships (SAR).[3]

Table 1: Core Physicochemical and Identification Data
PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1419101-11-3[7]
Alternate CAS 679-83-4[8]
Molecular Formula C₅H₈F₂O[7]
Molecular Weight 122.115 g/mol [7]
SMILES OCC1C(F)(F)CC1-
Boiling Point ~131 °C (Predicted)-
Appearance Colorless Liquid-

Part 2: Synthesis and Purification

The synthesis of this compound is not widely reported in standard literature, but a robust and logical pathway can be constructed from available precursors, such as 2,2-difluorocyclobutane-1-carboxylic acid or its corresponding ethyl ester. The key transformation is the reduction of the carboxyl or ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce these stable functional groups.[9][10]

Overall Synthesis Workflow

The following diagram outlines a plausible synthetic route starting from a cyclobutanone precursor. The critical step detailed in the protocol below is the final reduction.

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Final Reduction Step A 2-(Hydroxymethyl)cyclobutanone B 2,2-Difluoro-1-(hydroxymethyl)cyclobutane (Intermediate) A->B Deoxofluorination (e.g., DAST) C 2,2-Difluorocyclobutane-1-carboxylic Acid B->C Oxidation (e.g., PCC, Jones) D This compound (Target Molecule) C->D Reduction (LiAlH₄)

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Reduction of 2,2-Difluorocyclobutane-1-carboxylic Acid

This protocol describes the reduction of the carboxylic acid precursor using lithium aluminum hydride (LiAlH₄).

Expertise & Causality:

  • Reagent Choice: LiAlH₄ is a potent reducing agent capable of reducing stable carboxylic acids to primary alcohols. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.[9]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are required. LiAlH₄ reacts violently with protic solvents (e.g., water, alcohols). THF is an excellent choice as it solubilizes the LiAlH₄-carboxylate complex.

  • Temperature Control: The initial addition is performed at 0 °C to control the highly exothermic reaction between LiAlH₄ and the acidic proton of the carboxylic acid, which liberates hydrogen gas. The subsequent reflux ensures the reaction goes to completion.

  • Quenching Procedure: A sequential, controlled addition of water and then aqueous base (the "Fieser workup") is critical for safety and for producing a granular, easily filterable precipitate of aluminum salts. This avoids the formation of a gelatinous precipitate that can trap the product and complicate isolation.[10]

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Acid: Cool the suspension to 0 °C using an ice bath. Dissolve 2,2-difluorocyclobutane-1-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. (Caution: Vigorous gas evolution will occur initially).

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until all starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (X mL), and finally, add more water (3X mL).

  • Workup: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography on silica gel to yield pure this compound.

Part 3: Spectroscopic Characterization

No publicly available, verified spectra for this compound were identified. The following data is predicted based on the chemical structure and established principles of NMR and MS. This table serves as a guide for researchers to confirm the identity of the synthesized compound.

Table 2: Predicted Spectroscopic Data
TechniquePredicted DataRationale
¹H NMR δ 3.6-3.8 ppm (2H, multiplet, -CH₂ OH); δ 2.4-2.6 ppm (1H, multiplet, -CH CH₂OH); δ 2.1-2.4 ppm (4H, multiplet, ring -CH₂ - protons)The hydroxymethyl protons are deshielded by the oxygen. The ring protons will exhibit complex splitting due to both H-H and H-F couplings.
¹³C NMR δ ~115 ppm (triplet, ¹JCF ≈ 240-250 Hz, C F₂); δ ~60 ppm (-C H₂OH); δ ~40 ppm (triplet, ²JCF ≈ 20-25 Hz, -C HCH₂OH); δ ~25 ppm (ring -C H₂)The carbon bonded to two fluorines will be significantly downfield and split into a triplet. Adjacent carbons will show smaller triplet couplings.
¹⁹F NMR δ -90 to -120 ppm (2F, complex multiplet)Aliphatic gem-difluoro groups typically appear in this region. The two fluorine atoms are diastereotopic and will likely appear as a pair of doublets (geminal F-F coupling) with further splitting from adjacent protons.[11]
MS (EI) m/z 122 (M⁺); 104 (M-H₂O)⁺; 91 (M-CH₂OH)⁺The molecular ion should be visible. Common fragmentation pathways for alcohols include the loss of water and the loss of the hydroxymethyl group.

Part 4: Applications in Medicinal Chemistry and Derivatization

The primary value of this compound lies in its role as a functionalized building block for introducing the gem-difluorocyclobutane motif into larger, biologically active molecules.

Strategic Advantages:

  • Metabolic Blocking: The CF₂ group is chemically inert to oxidation by cytochrome P450 enzymes. Replacing a metabolically labile methylene (CH₂) or methyl group with a CF₂ can significantly enhance the metabolic stability and half-life of a drug candidate.[1]

  • Modulation of Physicochemical Properties: The introduction of fluorine generally increases lipophilicity (LogP), which can affect a compound's solubility, permeability, and plasma protein binding.[5][12] This allows for fine-tuning of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Conformational Control: The rigid four-membered ring restricts the conformational freedom of the molecule, which can pre-organize the compound into a bioactive conformation for optimal target binding, thereby increasing potency.

  • Bioisosteric Replacement: As a bioisostere of a carbonyl group, the CF₂ moiety can mimic the steric and electrostatic profile of the C=O bond without the associated hydrogen bond donating capability or chemical reactivity, providing a unique tool to probe ligand-receptor interactions.[4]

Potential Derivatization Pathways

The primary alcohol of this compound serves as a versatile synthetic handle for further elaboration, allowing it to be easily integrated into a larger molecular framework.

Derivatization cluster_reactions Common Derivatizations A This compound B Ether (e.g., Williamson Ether Synthesis) A->B R-X, Base C Ester (e.g., Acylation) A->C RCOCl, Base D Aldehyde (e.g., PCC Oxidation) A->D [O] E Carboxylic Acid (e.g., Jones Oxidation) D->E [O]

Caption: Key synthetic transformations of the primary alcohol group.

Part 5: Safety and Handling

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. Some suppliers recommend refrigerated storage (2-8 °C).

Conclusion

This compound is more than just a simple fluorinated alcohol; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug development. Its ability to serve as a stable, conformationally defined bioisostere provides a rational means to enhance metabolic stability, modulate physicochemical properties, and improve the overall drug-like characteristics of new therapeutic agents. As the demand for novel, effective, and safe medicines continues to grow, the utility of sophisticated building blocks like this compound will undoubtedly expand, solidifying its place in the modern drug discovery toolkit.

References

(2,2-Difluorocyclobutyl)methanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,2-Difluorocyclobutyl)methanol: Properties, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated motifs can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among these, the gem-difluoroalkyl group is particularly valuable. This guide provides a comprehensive technical overview of this compound, a key building block for introducing the 2,2-difluorocyclobutyl moiety into novel chemical entities.[1][4] Authored for researchers, chemists, and drug development professionals, this document details the compound's known physical properties, outlines robust protocols for its characterization and handling, and explores its application in creating next-generation therapeutics.

Chemical Identity and Core Properties

This compound is a saturated carbocyclic alcohol featuring a geminal difluoride substitution on the cyclobutane ring. This structural feature is critical to its utility, imparting unique stereoelectronic properties that are highly sought after in pharmaceutical research.

Caption: 2D Structure of this compound

PropertyValueSource(s)
CAS Number 1419101-11-3[4][5]
Molecular Formula C₅H₈F₂O[4][5]
Molecular Weight 122.12 g/mol [4]
Purity Typically ≥97%[5]
Physical Form LiquidInferred from related compounds
Storage Room temperature[5]

Synthesis and Purification Workflow

While multiple proprietary methods exist, a common and logical synthetic route to this compound involves the reduction of a suitable carbonyl precursor, such as (2,2-difluorocyclobutyl)carbaldehyde or a corresponding carboxylic acid ester. The following section details a representative protocol for the reduction of the aldehyde.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes the reduction of (2,2-difluorocyclobutyl)carbaldehyde using sodium borohydride, a mild and selective reducing agent.

Causality: Sodium borohydride is chosen for its high selectivity for aldehydes over other potentially present functional groups and its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride. Methanol is selected as the solvent due to its ability to dissolve the aldehyde and the reducing agent, and its protic nature facilitates the reaction mechanism.

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and placed in an ice-water bath to maintain a temperature of 0-5°C.

  • Reagent Addition: (2,2-difluorocyclobutyl)carbaldehyde (1.0 eq) is dissolved in anhydrous methanol (50 mL) and added to the flask.

  • Reductant Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: The reaction is stirred at 0-5°C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the pH is ~6-7 to neutralize excess borohydride.

  • Extraction: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated in vacuo and purified via flash column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Setup 1. Dissolve Aldehyde in Methanol (0-5°C) Addition 2. Add NaBH4 Portion-wise Setup->Addition Monitor 3. Monitor by TLC Addition->Monitor Quench 4. Quench with 1M HCl Monitor->Quench Concentrate 5. Remove Methanol in vacuo Quench->Concentrate Proceed to Workup Extract 6. Extract with Ethyl Acetate Concentrate->Extract Purify 7. Flash Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for Synthesis and Purification

Spectroscopic Characterization

Structural verification of this compound is unequivocally established through a combination of spectroscopic techniques. The following describes the expected results from a standard characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum provides key structural information.

    • Hydroxymethyl Protons (-CH₂OH): A doublet is expected around 3.6-3.8 ppm, coupled to the adjacent cyclobutyl proton.

    • Cyclobutyl Methine Proton (-CH-): A multiplet is expected, coupled to the hydroxymethyl protons and the adjacent cyclobutyl methylene protons.

    • Cyclobutyl Methylene Protons (-CH₂-): Complex multiplets are expected for the four protons on the cyclobutane ring, with significant complexity arising from geminal and vicinal couplings, including through-space coupling to the fluorine atoms.

  • ¹³C NMR:

    • Hydroxymethyl Carbon (-CH₂OH): A signal is expected around 60-65 ppm.

    • Difluorinated Carbon (-CF₂-): A triplet is expected around 115-125 ppm due to one-bond carbon-fluorine coupling (¹JCF).

    • Other Cyclobutyl Carbons: Signals for the remaining three cyclobutyl carbons are expected in the aliphatic region (20-40 ppm), with splitting patterns determined by their proximity to the fluorine atoms (²JCF, ³JCF).

  • ¹⁹F NMR: A complex multiplet is expected, as the two non-equivalent fluorine atoms will couple to each other and to nearby protons.

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch: Sharp peaks are expected between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C-F Stretch: Strong, characteristic absorption bands are expected in the 1000-1200 cm⁻¹ region, indicative of the C-F bonds.

Mass Spectrometry (MS)
  • Molecular Ion (M+): The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight (122.12 g/mol ). However, this peak may be weak or absent in electron ionization (EI) mass spectrometry.

  • Fragmentation Pattern: Common fragmentation would involve the loss of water (M-18) or the hydroxymethyl group (M-31).

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard practices for handling fluorinated organic compounds and alcohols.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

  • Handling: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6] Keep the compound away from open flames, sparks, and other sources of ignition.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Storage: Store containers in a cool, dry, and well-ventilated area, tightly sealed to prevent moisture contamination and evaporation.[6][7] Keep away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[6]

Applications in Research and Drug Development

This compound serves as a valuable building block for introducing the difluorocyclobutyl moiety, which acts as a bioisostere for various functional groups, including carbonyls and unprotected hydroxyls.[1] This substitution offers several strategic advantages in drug design:

  • Metabolic Stability: The gem-difluoro group can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[2]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and modulate lipophilicity (logP), which is critical for membrane permeability and target engagement.[1]

  • Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Conclusion

This compound is a specialized chemical reagent with significant potential for accelerating drug discovery and development. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclobutane ring, provide medicinal chemists with a powerful tool for optimizing lead compounds. While detailed public data on all of its physical properties remains limited, the established protocols for its synthesis, characterization, and safe handling enable its effective use in research settings. As the demand for novel, metabolically robust, and potent therapeutic agents continues to grow, the importance of building blocks like this compound will undoubtedly increase.

References

An In-Depth Technical Guide to the Synthesis of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2,2-Difluorocyclobutyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the 2,2-difluorocyclobutyl group has emerged as a particularly valuable bioisostere, offering a three-dimensional scaffold that can enhance pharmacological properties.[1][2] The synthesis of key building blocks containing this moiety, such as (2,2-difluorocyclobutyl)methanol, is therefore of critical importance to researchers and drug development professionals. This guide provides an in-depth technical overview of the primary synthetic pathways to this versatile intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.

The cyclobutane ring, with its distinct puckered conformation, provides a unique spatial arrangement for substituents that can be exploited to optimize interactions with biological targets.[2] The addition of geminal difluoro groups to this scaffold further enhances its utility by increasing polarity and metabolic stability, making it an attractive component in the design of novel therapeutics.[3] this compound serves as a key precursor for the introduction of this valuable motif into more complex molecules.

This document will explore the most prevalent and effective strategies for the synthesis of this compound, with a focus on the reduction of 2,2-difluorocyclobutanecarboxylic acid and related derivatives. We will delve into the mechanistic details of these transformations and provide practical, step-by-step protocols for their execution.

Core Synthesis Pathway: Reduction of 2,2-Difluorocyclobutanecarboxylic Acid

The most direct and widely employed route to this compound involves the reduction of the corresponding carboxylic acid, 2,2-difluorocyclobutanecarboxylic acid. This approach is favored for its reliability and the commercial availability of the starting material. The overall transformation is depicted below:

Reduction_of_Carboxylic_Acid start 2,2-Difluorocyclobutanecarboxylic Acid reagent Reducing Agent (e.g., LiAlH4, BH3·THF) end This compound reagent->end Reduction

Caption: General scheme for the reduction of 2,2-difluorocyclobutanecarboxylic acid.

Mechanistic Considerations

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the substrate's reactivity and the presence of other functional groups. For the reduction of 2,2-difluorocyclobutanecarboxylic acid, strong reducing agents are typically required.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reagent for the reduction of carboxylic acids. The mechanism involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum hydride to the carbonyl oxygen. Subsequent hydride transfers from the aluminum complex reduce the carbonyl group to the corresponding alcohol. Due to its high reactivity, LiAlH₄ must be used in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF), and the reaction must be carefully quenched.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent offers a milder alternative to LiAlH₄ and often exhibits greater selectivity. The mechanism of borane reduction involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the primary alcohol. Borane reductions are typically slower than those with LiAlH₄ but are often preferred for their improved safety profile and functional group tolerance.

Experimental Protocols
Protocol 1: Reduction of 2,2-Difluorocyclobutanecarboxylic Acid using Lithium Aluminum Hydride

Materials:

  • 2,2-Difluorocyclobutanecarboxylic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Sulfate (Na₂SO₄) solution

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: A solution of 2,2-difluorocyclobutanecarboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl and saturated Na₂SO₄ solution, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Reduction of 2,2-Difluorocyclobutanecarboxylic Acid using Borane-Tetrahydrofuran Complex

Materials:

  • 2,2-Difluorocyclobutanecarboxylic Acid

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of 2,2-difluorocyclobutanecarboxylic acid in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Borane: The BH₃·THF solution is added dropwise to the stirred solution of the carboxylic acid via an addition funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the dropwise addition of methanol at 0 °C.

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed in vacuo to afford the crude product, which can be purified by distillation or flash chromatography.

Data Summary
ParameterLiAlH₄ ReductionBH₃·THF Reduction
Reagent Lithium Aluminum HydrideBorane-THF Complex
Solvent Anhydrous THF/Diethyl EtherAnhydrous THF
Reaction Time 2-4 hours (at reflux)12-16 hours (at rt)
Workup Fieser workup (H₂O, NaOH)Methanol quench, acid/base wash
Typical Yield >90%>85%
Safety Highly reactive, pyrophoricFlammable, moisture-sensitive
Selectivity Less selectiveMore selective

Alternative Synthetic Strategies

While the reduction of the corresponding carboxylic acid is the most common approach, other synthetic routes to this compound have been explored. These methods often start from different precursors and may offer advantages in specific contexts.

From 2,2-Difluorocyclobutanone

An alternative pathway involves the use of 2,2-difluorocyclobutanone as a starting material. This ketone can be a versatile precursor for various difluorocyclobutane derivatives.[3][4]

Alternative_Pathway ketone 2,2-Difluorocyclobutanone intermediate1 Intermediate ketone->intermediate1 [1] Nucleophilic Addition [2] Functional Group     Transformation product This compound intermediate1->product Reduction

Caption: General scheme for the synthesis from 2,2-difluorocyclobutanone.

One potential sequence involves the addition of a carbon nucleophile to the ketone, followed by transformations to introduce the hydroxymethyl group. For instance, a Wittig reaction could be employed to introduce a methylene group, which could then be subjected to hydroboration-oxidation to yield the desired primary alcohol. However, such multi-step sequences are generally less efficient than the direct reduction of the carboxylic acid. The addition of carbon nucleophiles to 3,3-difluorocyclobutanone can be challenging, often requiring the use of organolanthanum reagents to avoid undesired side reactions.[3][4]

Photochemical Approaches

Recent advancements in photochemistry have opened up new avenues for the synthesis of functionalized cyclobutanes.[5] Photochemical methods can offer unique selectivity and milder reaction conditions compared to traditional thermal reactions.[5] While a direct photochemical synthesis of this compound has not been extensively reported, the functionalization of bicyclobutanes through photochemical difluoroalkylation reactions presents a promising area for future exploration in accessing related structures.[5]

Conclusion

The synthesis of this compound is a key enabling step for the incorporation of the valuable 2,2-difluorocyclobutyl motif into drug candidates and other advanced materials. The most reliable and efficient pathway remains the reduction of 2,2-difluorocyclobutanecarboxylic acid, with both lithium aluminum hydride and borane-THF complex serving as effective reducing agents. The choice between these reagents will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and safety considerations. As the demand for novel fluorinated building blocks continues to grow, the development of even more efficient and sustainable synthetic methods for this compound and its derivatives will undoubtedly remain an active area of research.

References

An In-depth Technical Guide to (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound (2,2-Difluorocyclobutyl)methanol. It covers its core identifiers, physicochemical properties, synthesis, applications in medicinal chemistry, and essential safety protocols.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine atoms into lead compounds is a well-established strategy to modulate and enhance molecular properties. Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The geminal difluoro group (CF2), in particular, is a powerful bioisostere for carbonyls, ethers, and other functional groups.

This compound emerges as a valuable building block in this context. It provides a compact, conformationally restricted scaffold where the difluoro group can project into specific binding pockets, improving pharmacokinetic and pharmacodynamic profiles. This guide delves into the technical specifics of this compound, offering insights for its effective utilization in research and development.

Core Identifiers and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and experimental reproducibility. This compound is identified by several key numbers and codes.

A critical point of clarification is the existence of multiple CAS Numbers attributed to this structure in various databases. The most frequently cited CAS Number is 1419101-11-3 .[1][2][][4] Researchers should verify the CAS number with their specific supplier to ensure procurement of the correct isomer and material.

Table 1: Key Identifiers and Properties

Identifier/PropertyValueReference(s)
CAS Number 1419101-11-3[1][2][][4]
Molecular Formula C5H8F2O[1][2][5]
Molecular Weight 122.11 g/mol [1][2]
IUPAC Name This compound
SMILES C1CC(C1CO)(F)F[2]
Boiling Point 130.9 ± 10.0 °C
Storage Temperature 2-8°C or Room Temperature[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While proprietary methods exist, a general and instructive synthetic approach involves the fluorination of a suitable cyclobutane precursor followed by functional group manipulation.

Conceptual Synthetic Workflow:

The causality behind this workflow is rooted in the strategic introduction of the key functional groups. A precursor with a carbonyl group (ketone) is often used as the handle for both the gem-difluorination and the subsequent reduction to the primary alcohol.

SynthesisWorkflow Start Cyclobutanone Precursor Fluorination gem-Difluorination (e.g., DAST, Deoxo-Fluor) Start->Fluorination Intermediate 2,2-Difluorocyclobutanone Fluorination->Intermediate Reduction Reduction (e.g., NaBH4, LiAlH4) Intermediate->Reduction Product This compound Reduction->Product Purification Chromatographic Purification Product->Purification

Caption: Generalized synthetic workflow for this compound.

Detailed Protocol (Illustrative Example):

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

  • Step 1: Fluorination of Cyclobutanone. To a cooled solution of a suitable cyclobutanone precursor in a chlorinated solvent (e.g., dichloromethane), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is stirred at low temperature and slowly allowed to warm to room temperature.

    • Causality: The choice of DAST or similar reagents is crucial for achieving geminal difluorination of the ketone without significant side reactions. The low temperature is necessary to control the exothermic nature of the reaction and improve selectivity.

  • Step 2: Work-up and Isolation. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • Causality: The bicarbonate quench neutralizes the acidic byproducts of the fluorination reaction. The subsequent washes and drying remove water and inorganic salts, isolating the crude intermediate, 2,2-difluorocyclobutanone.

  • Step 3: Reduction to Alcohol. The crude 2,2-difluorocyclobutanone is dissolved in a suitable alcohol solvent (e.g., methanol or ethanol). Sodium borohydride (NaBH4) is added portion-wise at 0°C. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

    • Causality: NaBH4 is a mild and selective reducing agent, ideal for converting the ketone to the primary alcohol without affecting the difluorinated carbon. Portion-wise addition at low temperature controls the reaction rate and prevents over-reduction or side reactions.

  • Step 4: Final Purification. The reaction is quenched with water, and the solvent is removed in vacuo. The residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

    • Causality: Chromatographic purification is essential to remove any unreacted starting material, byproducts, and residual reagents, ensuring the high purity (typically >97%) required for research and development applications.[1]

Applications in Drug Discovery

The (2,2-difluorocyclobutyl) moiety is a powerful tool for medicinal chemists. Its incorporation can confer several advantages.

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing metabolically labile hydrogens with fluorine can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6]

  • Modulation of Physicochemical Properties: The two electron-withdrawing fluorine atoms can lower the pKa of nearby acidic or basic groups and increase lipophilicity, which can enhance membrane permeability and bioavailability.[6][7][8]

  • Bioisosteric Replacement: The difluoromethylene group can act as a bioisostere of a carbonyl group or an ether oxygen. This allows for the fine-tuning of a compound's electronic and conformational properties to optimize target binding and selectivity.

Bioisostere cluster_0 Common Moiety cluster_1 Bioisosteric Replacement Carbonyl R1-(C=O)-R2 Difluoro R1-(CF2)-R2 Carbonyl->Difluoro Improves: - Metabolic Stability - Lipophilicity

Caption: Bioisosteric replacement of a carbonyl with a difluoromethylene group.

This building block is particularly relevant in the design of inhibitors for various targets, including kinases and proteases, and is listed as a "Protein Degrader Building Block," suggesting its utility in the development of PROTACs and other targeted protein degradation technologies.[1]

Safety and Handling

This compound and its precursors and reagents require careful handling in a controlled laboratory environment.[9][10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[12]

  • Ventilation: Handle the compound and any volatile reagents within a certified chemical fume hood to avoid inhalation of vapors.[9][12]

  • Fire Safety: The compound may be flammable. Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment and non-sparking tools.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Recommended storage temperatures can range from 2-8°C to room temperature; consult the supplier's safety data sheet (SDS) for specific recommendations.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9][10]

In case of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][12]

Conclusion

This compound is a specialized chemical building block with significant potential for accelerating drug discovery programs. Its unique combination of a conformationally constrained ring system and the property-modulating effects of the gem-difluoro group makes it an attractive scaffold for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

References

The Emergence of a Key Building Block: A Technical Guide to the Synthesis of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the various fluorinated motifs, gem-difluorinated cycloalkanes have garnered significant attention. The introduction of a CF2 group can profoundly influence a molecule's lipophilicity, metabolic stability, and conformational preferences, often leading to improved potency and bioavailability. While 3,3-difluorocyclobutane derivatives have been extensively explored, their 2,2-difluoro isomers remained relatively inaccessible until recently. This guide provides an in-depth technical overview of the pioneering multigram synthesis of (2,2-difluorocyclobutyl)methanol, a versatile building block poised to unlock new avenues in medicinal chemistry.

The Synthetic Hurdle and a Novel Approach

The development of a scalable and efficient synthesis for 2-substituted-2,2-difluorocyclobutanes presented a significant challenge. The breakthrough came with the development of a synthetic route centered on the deoxofluorination of a readily accessible precursor, O-protected 2-(hydroxylmethyl)cyclobutanone. This strategy, pioneered by Grygorenko and his team, has enabled the production of this compound on a multigram scale, making it a readily available building block for drug discovery programs.[1][2]

The overall synthetic workflow is a multi-step process that begins with the preparation of 2-(hydroxymethyl)cyclobutanone, followed by protection of the hydroxyl group, the critical deoxofluorination of the ketone, and finally, deprotection to yield the target alcohol.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Final Product A Cyclobutanone B 2-(Hydroxymethyl)cyclobutanone A->B Aldol Condensation C tert-Butyl ((2-oxocyclobutyl)methyl)carbonate B->C Boc Protection D tert-Butyl ((2,2-difluorocyclobutyl)methyl)carbonate C->D Deoxofluorination (XtalFluor-E) E This compound D->E Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Part 1: Synthesis of 2-(Hydroxymethyl)cyclobutanone

This initial step involves an aldol condensation reaction to introduce the hydroxymethyl group onto the cyclobutanone ring.

Methodology:

  • To a stirred solution of cyclobutanone (1.0 eq) in an appropriate solvent such as methanol, add a catalytic amount of a base (e.g., potassium carbonate).

  • Slowly add paraformaldehyde (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(hydroxymethyl)cyclobutanone.

Part 2: Protection of the Hydroxyl Group

To prevent unwanted side reactions during the subsequent deoxofluorination step, the primary alcohol is protected, in this case as a tert-butoxycarbonyl (Boc) carbonate.

Methodology:

  • Dissolve 2-(hydroxymethyl)cyclobutanone (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran).

  • Add a base such as triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) portion-wise at room temperature.[3]

  • Stir the reaction mixture overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude tert-butyl ((2-oxocyclobutyl)methyl)carbonate is often used in the next step without further purification.

Part 3: Deoxofluorination of the Ketone

This is the cornerstone of the synthesis, where the ketone is converted to the gem-difluoro group using a modern deoxofluorinating agent. XtalFluor-E is a preferred reagent due to its crystalline nature, enhanced thermal stability, and ease of handling compared to traditional reagents like DAST.[1][4][5]

G cluster_0 Deoxofluorination Mechanism Ketone Boc-protected Ketone Activated_Ketone Activated Intermediate Ketone->Activated_Ketone XtalFluor-E (Activation) Product gem-Difluoro Product Activated_Ketone->Product + 2F⁻ (Fluoride Attack)

Caption: Simplified mechanism of deoxofluorination of the ketone.

Methodology:

  • To a solution of tert-butyl ((2-oxocyclobutyl)methyl)carbonate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (Et3N·3HF, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add XtalFluor-E (1.5 eq) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield tert-butyl ((2,2-difluorocyclobutyl)methyl)carbonate.

Part 4: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to unveil the desired primary alcohol.

Methodology:

  • Dissolve the purified tert-butyl ((2,2-difluorocyclobutyl)methyl)carbonate in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure this compound.

Physicochemical Properties and Data Presentation

The introduction of the 2,2-difluoro moiety has a predictable and valuable impact on the physicochemical properties of the cyclobutane core. Specifically, it influences the acidity and basicity of derivatives. The following table summarizes the measured pKa and LogP values for key 2,2-difluorocyclobutane derivatives compared to their non-fluorinated and 3,3-difluoro analogs.[2]

CompoundpKaLogP
2,2-Difluorocyclobutaneamine 9.50.8
Cyclobutanamine10.40.4
3,3-Difluorocyclobutanamine8.80.6
2,2-Difluorocyclobutanecarboxylic acid 4.11.1
Cyclobutanecarboxylic acid4.80.7
3,3-Difluorocyclobutanecarboxylic acid4.00.9

Data sourced from Grygorenko et al., J. Org. Chem. 2019, 84 (13), pp 8487–8496.[1]

Conclusion and Future Outlook

The successful development of a robust, multigram-scale synthesis of this compound marks a significant advancement in the field of fluorine chemistry and drug discovery. This technical guide outlines the key steps and underlying principles of this synthetic route, providing researchers with the foundational knowledge to utilize this valuable building block. The availability of this compound and its derivatives opens the door to the systematic exploration of this unique chemical space, with the potential to yield novel therapeutic agents with enhanced properties. As the demand for sophisticated molecular scaffolds continues to grow, the strategic application of such building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclobutyl moiety is an emerging motif of significant interest, providing a unique three-dimensional scaffold. This guide presents a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of (2,2-Difluorocyclobutyl)methanol, a key building block in this class. While direct experimental spectra for this specific molecule are not widely available, this document leverages data from closely related, structurally analogous compounds to provide a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes detailed experimental protocols, predicted spectral data, and an in-depth interpretation, offering a robust framework for researchers working with this and similar fluorinated scaffolds.

Introduction: The Role of Fluorine in Drug Design and the Importance of Spectroscopic Analysis

The introduction of fluorine into drug candidates can profoundly influence their biological activity. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The gem-difluoro group (CF₂) is of particular interest as it can act as a bioisostere for a carbonyl or ether linkage, while also introducing a significant dipole moment.

The 2,2-difluorocyclobutyl ring system offers a conformationally constrained scaffold that can be exploited to orient substituents in a defined three-dimensional space, a critical aspect of rational drug design. This compound serves as a versatile starting material for the synthesis of more complex molecules bearing this valuable motif.

Unambiguous structural characterization is paramount in the synthesis of novel chemical entities. Spectroscopic techniques provide the necessary tools to confirm the identity and purity of a target compound. This guide provides a detailed roadmap for the spectroscopic analysis of this compound, with a focus on the practical application and interpretation of NMR, IR, and MS data. The predictions and interpretations presented herein are heavily based on the excellent work by Chernykh et al. in their 2019 publication in the Journal of Organic Chemistry, which details the synthesis and characterization of a range of 2,2-difluorocyclobutyl-substituted building blocks[1][2][3][4].

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.

Experimental Protocol: NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of This compound Solvent ~0.6 mL of deuterated solvent (e.g., CDCl₃, Methanol-d₄) Sample->Solvent TMS Internal Standard (e.g., TMS) Solvent->TMS Vortex Vortex to dissolve TMS->Vortex Transfer Transfer to NMR tube Vortex->Transfer Spectrometer High-field NMR Spectrometer (e.g., 400 or 500 MHz) Transfer->Spectrometer Lock Lock on deuterium signal Spectrometer->Lock Shim Shim for homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, ¹⁹F spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate signals Reference->Integrate Data Analysis Data Analysis Integrate->Data Analysis

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~ 3.7d2HCH ₂OHJ(H,H) ≈ 7
~ 2.6 - 2.8m1HCH -CH₂OH
~ 2.2 - 2.4m2HCH ₂ (adjacent to CF₂)
~ 1.9 - 2.1m2HCH ₂ (adjacent to CH)
~ 1.7br s1HOH

Interpretation:

  • -CH₂OH Protons: The two protons of the hydroxymethyl group are expected to appear as a doublet around 3.7 ppm, split by the adjacent methine proton.

  • Methine Proton: The proton on the carbon bearing the hydroxymethyl group will be a complex multiplet due to coupling with the neighboring protons on the ring and the CH₂OH group. Its chemical shift will be downfield due to the influence of the electronegative oxygen atom.

  • Cyclobutyl Protons: The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region. The protons on the carbon adjacent to the CF₂ group are expected to be shifted slightly downfield compared to a non-fluorinated cyclobutane due to the electron-withdrawing effect of the fluorine atoms.

  • Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The presence of fluorine will introduce characteristic splitting patterns.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | ~ 125 | t | C F₂ | ¹J(C,F) ≈ 250 | | ~ 65 | s | C H₂OH | | | ~ 40 | t | C H₂ (adjacent to CF₂) | ²J(C,F) ≈ 25 | | ~ 35 | s | C H-CH₂OH | | | ~ 20 | s | C H₂ (adjacent to CH) | |

Interpretation:

  • CF₂ Carbon: The most downfield signal in the aliphatic region will be the carbon bearing the two fluorine atoms. This signal will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)), with a large coupling constant of approximately 250 Hz.

  • CH₂OH Carbon: The carbon of the hydroxymethyl group will appear as a singlet around 65 ppm.

  • CH₂ (adjacent to CF₂): The carbons adjacent to the CF₂ group will be split into a triplet due to two-bond coupling with the fluorine atoms (²J(C,F)), with a smaller coupling constant of around 25 Hz.

  • Other Cyclobutyl Carbons: The remaining carbons of the cyclobutane ring will appear as singlets in the aliphatic region.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -90 to -110mCF

Interpretation:

  • The two fluorine atoms in the gem-difluoro group are diastereotopic and therefore chemically non-equivalent. This will result in two separate signals in the ¹⁹F NMR spectrum, which will appear as a complex multiplet due to geminal F-F coupling and vicinal H-F couplings. The chemical shift is expected in the typical range for aliphatic gem-difluorides.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Small amount of This compound Method Prepare as thin film on NaCl or KBr plates Sample->Method Spectrometer FT-IR Spectrometer Method->Spectrometer Background Acquire background spectrum Spectrometer->Background SampleScan Acquire sample spectrum Background->SampleScan Process Process and plot % Transmittance vs. Wavenumber SampleScan->Process Data Analysis Data Analysis Process->Data Analysis

Figure 3: General workflow for acquiring an IR spectrum.

Predicted IR Data and Interpretation

Table 4: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, StrongO-H stretch
3000 - 2850MediumC-H stretch (sp³)
1250 - 1050StrongC-F stretch
1150 - 1000StrongC-O stretch

Interpretation:

  • O-H Stretch: A prominent broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to hydrogen bonding.

  • C-H Stretch: Medium intensity bands between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the cyclobutyl ring and the methylene group.

  • C-F Stretch: Strong absorptions in the 1250-1050 cm⁻¹ region are characteristic of C-F stretching vibrations. These are typically some of the strongest bands in the spectrum of a fluorinated compound.

  • C-O Stretch: A strong band in the 1150-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Output Sample Dilute solution of This compound Inject Inject into MS (e.g., via GC or direct infusion) Sample->Inject Ionization Ionization (e.g., EI, ESI) Inject->Ionization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Relative Abundance) Detector->Spectrum Data Interpretation Data Interpretation Spectrum->Data Interpretation

Figure 4: Simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Interpretation

Molecular Weight: 122.11 g/mol

Predicted Key Fragments (m/z):

  • 122 (M⁺): The molecular ion peak may be observed, although it could be weak.

  • 103 (M⁺ - F): Loss of a fluorine atom.

  • 91 (M⁺ - CH₂OH): Loss of the hydroxymethyl group.

  • 71 (C₄H₄F₂⁺): A fragment corresponding to the difluorocyclobutyl ring after loss of the side chain.

  • 31 (CH₂OH⁺): A prominent peak corresponding to the hydroxymethyl fragment.

Interpretation:

The fragmentation pattern will be dictated by the relative stability of the resulting carbocations and neutral fragments. The loss of the hydroxymethyl group is a common fragmentation pathway for primary alcohols. The presence of the strong C-F bonds will also influence the fragmentation, with the loss of a fluorine atom or HF being possible. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and key fragments.

Conclusion

References

The Strategic Deployment of (2,2-Difluorocyclobutyl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a range of critical pharmaceutical parameters. Judicious fluorination can significantly influence a molecule's metabolic stability, lipophilicity, membrane permeability, pKa, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, small, strained ring systems bearing gem-difluoro motifs have garnered considerable attention. (2,2-Difluorocyclobutyl)methanol, in particular, has emerged as a valuable synthon, providing a versatile platform for introducing the desirable 2,2-difluorocyclobutyl moiety into advanced pharmaceutical intermediates. This guide offers a comprehensive overview of its commercial availability, physicochemical properties, and practical applications, providing researchers with the technical insights necessary to leverage this potent building block in their drug development programs.

Physicochemical Properties and Commercial Availability

This compound is a specialty chemical available from a number of fine chemical suppliers. It is typically offered as a reference standard for pharmaceutical testing and as a building block for organic synthesis.[2]

Key Identifiers and Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 1419101-11-3[2][3]
Molecular Formula C₅H₈F₂O[2][3]
Molecular Weight 122.11 - 122.12 g/mol [2][3]
Boiling Point 130.9 ± 10.0 °C
Purity Typically ≥97%[3]
Storage Room temperature[3]
Commercial Suppliers

This compound is commercially available from several specialized chemical suppliers. Researchers can procure this building block from vendors such as:

  • Biosynth[2]

  • Crysdot LLC

  • Major Science[3]

It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and is not for medical or consumer use.[3]

Strategic Applications in Medicinal Chemistry

The 2,2-difluorocyclobutyl moiety offers a unique combination of conformational rigidity and modulated electronics that can be strategically employed in drug design. The gem-difluoro group can act as a bioisostere for a carbonyl group or an ether linkage, while also enhancing metabolic stability by blocking sites of oxidative metabolism. The cyclobutyl ring itself introduces a three-dimensional element that can improve binding to protein targets.

While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are not readily found, its utility can be inferred from the broader application of fluorinated cyclobutanes in medicinal chemistry. These motifs are recognized as valuable building blocks for expanding the chemical space available to medicinal chemists.

Synthetic Utility and Experimental Protocols

This compound is a versatile building block that can undergo a variety of chemical transformations to generate more complex intermediates. The primary alcohol functionality serves as a handle for oxidation, etherification, esterification, and conversion to leaving groups for nucleophilic substitution.

Oxidation to (2,2-Difluorocyclobutyl)carbaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehyde is a key intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Exemplary Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.

Causality of Experimental Choices:

  • Oxalyl chloride and DMSO: These reagents react to form the active oxidizing species, the chlorosulfonium salt. This reaction is typically performed at low temperatures (-78 °C) to prevent decomposition of the intermediate.

  • Triethylamine (a hindered base): This is added to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde. A hindered base is used to minimize side reactions.

  • Anhydrous conditions: The reaction is sensitive to water, which can consume the active oxidizing species.

Step-by-Step Methodology:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (2,2-Difluorocyclobutyl)carbaldehyde.

  • The crude product can be purified by silica gel chromatography.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[4][5][6]

Exemplary Protocol: Synthesis of a Benzyl Ether Derivative

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the alcohol to form the corresponding alkoxide.

  • Anhydrous THF: An aprotic solvent is used to prevent quenching of the strong base and the alkoxide intermediate.

  • Benzyl Bromide: A reactive primary alkyl halide is used as the electrophile.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the desired benzyl ether.

Visualization of Key Transformations

Synthesis cluster_oxidation Oxidation cluster_etherification Etherification Alcohol This compound Aldehyde (2,2-Difluorocyclobutyl)carbaldehyde Alcohol->Aldehyde Swern Oxidation Alcohol_ether This compound Ether Benzyl (2,2-difluorocyclobutyl)methyl ether Alcohol_ether->Ether AlkylHalide Benzyl Bromide AlkylHalide->Ether Base NaH Base->Ether

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant potential for applications in drug discovery and medicinal chemistry. Its unique structural and electronic properties, imparted by the gem-difluoro cyclobutyl moiety, make it an attractive tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental protocols provided in this guide offer a practical starting point for researchers looking to incorporate this valuable synthon into their synthetic strategies. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to (2,2-Difluorocyclobutyl)methanol Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the diverse array of fluorinated motifs, the gem-difluorocycloalkyl group, particularly the (2,2-difluorocyclobutyl)methanol core and its analogs, has garnered significant attention.[2][3] This guide provides a comprehensive technical overview of this scaffold, delving into the scientific rationale for its use, prevalent synthetic strategies, the impact of gem-difluorination on drug-like properties, and its application in contemporary drug discovery. We will explore the causality behind experimental choices, present detailed protocols for synthesis and evaluation, and summarize key data to provide actionable insights for researchers in the field.

The Scientific Imperative: Why this compound?

The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional exit vector profile compared to more flexible acyclic or larger cyclic systems.[4][5] Its application in medicinal chemistry, however, has been tempered by potential metabolic liabilities, specifically oxidative metabolism at C-H bonds. The introduction of a gem-difluoro (CF₂) group onto the cyclobutane ring addresses this challenge directly while conferring a suite of beneficial properties.[6]

The Bioisosteric Role of the gem-Difluoro Group:

The CF₂ group is a versatile bioisostere, often used as a mimic for carbonyl groups, ether linkages, or even methylene groups, but with profoundly different electronic characteristics.[7][8] Its influence stems from several key factors:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[6] Replacing a metabolically vulnerable C-H₂ group with CF₂ effectively blocks this "soft spot," enhancing metabolic stability and prolonging the compound's half-life.[9][10]

  • Modulation of Lipophilicity (LogP): While fluorination often increases lipophilicity, the effect of a CF₂ group is highly context-dependent.[8] Studies on functionalized cycloalkanes have shown that gem-difluorination can lead to a decrease in LogP, particularly when adjacent to polar functional groups, which can improve aqueous solubility and reduce off-target toxicity.[11][12]

  • Conformational Control: The steric bulk and strong dipole moment of the C-F bonds influence the conformational preference of the cyclobutane ring, which can lock a molecule into a more bioactive conformation for optimal target engagement.[1]

  • Altering Acidity/Basicity (pKa): The powerful electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity of neighboring protons and the basicity of nearby functional groups. This inductive effect can lower the pKa of adjacent amines or acids, altering their ionization state at physiological pH and thereby affecting cell permeability and target binding.[12][13]

The this compound scaffold provides a synthetically accessible entry point to harness these properties, with the primary alcohol serving as a versatile handle for further elaboration into a diverse library of structural analogs.

Synthetic Strategies: From Precursors to Analogs

The synthesis of this compound and its derivatives relies on a few robust strategies. The choice of route is often dictated by the desired substitution pattern, stereochemistry, and scalability. A primary and efficient approach involves the deoxofluorination of a readily available ketone precursor.[5][14]

Workflow for Synthesis and Analog Generation

The overall process can be visualized as a multi-stage workflow, starting from a common intermediate and diverging to create a library of analogs for biological screening.

G cluster_0 Synthesis of Core Scaffold cluster_1 Analog Derivatization cluster_2 Screening & Analysis A 2-(Hydroxymethyl)cyclobutanone (Protected) B Deoxofluorination (e.g., DAST, Deoxo-Fluor®) A->B Key Precursor C This compound (Protected Core) B->C Fluorination Step D Deprotection C->D E Primary Alcohol Handle D->E F Oxidation E->F G Amination E->G H Etherification / Esterification E->H I Aldehyde / Carboxylic Acid F->I J Amine / Amide Analogs G->J K Ether / Ester Analogs H->K L Biological Assays (e.g., Kinase Inhibition) I->L J->L K->L M ADME Profiling (e.g., Microsomal Stability) L->M N Structure-Activity Relationship (SAR) M->N G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Analog of This compound Inhibitor->RAF Inhibition

References

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (2,2-Difluorocyclobutyl)methanol from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, research-grade protocol for the multi-step synthesis of (2,2-Difluorocyclobutyl)methanol, a valuable fluorinated building block for pharmaceutical and materials science applications. The synthetic pathway originates from the readily available starting material, diethyl malonate. Each stage of the synthesis is detailed with step-by-step instructions, explanations of the underlying chemical principles, and justifications for the selection of specific reagents and conditions. The protocol is designed for researchers, medicinal chemists, and process development scientists who require a robust and understandable method for accessing this important fluorinated motif. The inclusion of gem-difluoro groups is a critical strategy in modern drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2]

Overall Synthetic Strategy

The synthesis of this compound (7 ) from diethyl malonate (1 ) is accomplished through a five-stage process. The core strategy involves:

  • Cycloalkylation: Formation of the cyclobutane ring system via a malonic ester synthesis.

  • Hydrolysis & Decarboxylation: Conversion of the resulting gem-diester to a monocarboxylic acid.

  • α-Oxidation: Functionalization of the cyclobutane ring to introduce a ketone, which is the precursor to the gem-difluoro group. This is achieved via esterification, α-hydroxylation, and subsequent oxidation.

  • Deoxyfluorination: Conversion of the ketone to the target 2,2-difluoro moiety using a specialized fluorinating agent.

  • Reduction: Final reduction of the ester to the primary alcohol, yielding the target molecule.

Synthetic_Workflow cluster_0 Synthesis of this compound Start Diethyl Malonate (1) Step1 Diethyl 1,1-cyclobutanedicarboxylate (2) Start->Step1  Step 1: Cyclization   (1,3-Dibromopropane, NaOEt) Step2 Cyclobutanecarboxylic Acid (3) Step1->Step2  Step 2: Hydrolysis &    Decarboxylation   (NaOH, H₃O⁺, Δ) Step3 Ethyl cyclobutanecarboxylate (4) Step2->Step3  Step 3a: Esterification   (EtOH, H⁺) Step4 Ethyl 2-oxocyclobutane-1-carboxylate (5) Step3->Step4  Step 3b: α-Oxidation   (LDA, MoOPH, PCC) Step5 Ethyl 2,2-difluorocyclobutane-1-carboxylate (6) Step4->Step5  Step 4: Fluorination   (Deoxo-Fluor) End This compound (7) Step5->End  Step 5: Reduction   (LiAlH₄)

Figure 1: Overall synthetic workflow from Diethyl Malonate to this compound.

Experimental Protocols & Methodologies

Stage 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (2)

Principle & Rationale: This initial step employs the malonic ester synthesis to construct the cyclobutane ring.[3] Diethyl malonate's α-protons are acidic (pKa ≈ 13) due to resonance stabilization by two adjacent carbonyl groups, allowing for easy deprotonation by a strong base like sodium ethoxide (NaOEt). The resulting carbanion acts as a potent nucleophile. A double Sɴ2 alkylation using 1,3-dibromopropane first forms an intermediate bromo-propyl malonate, which then undergoes a second, intramolecular Sɴ2 reaction to yield the cyclic product.[4][5] Using an alkoxide base that matches the ester's alcohol component (ethoxide for ethyl esters) is crucial to prevent transesterification.[3]

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Diethyl Malonate (1 )160.170.501.080.1 g
Sodium Metal22.991.102.225.3 g
Absolute Ethanol46.07--500 mL
1,3-Dibromopropane201.860.501.0100.9 g

Protocol:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to 500 mL of absolute ethanol in a three-necked flask equipped with a reflux condenser and mechanical stirrer. Control the exothermic reaction by cooling the flask in an ice bath as needed.

  • Formation of Malonate Enolate: Once all the sodium has reacted, cool the resulting sodium ethoxide solution to ~50°C. Add diethyl malonate (1 ) dropwise with vigorous stirring.[6]

  • Cycloalkylation: To the clear solution of the sodium salt of diethyl malonate, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.[5]

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours, or until the solution is neutral to moist litmus paper.[6]

  • Work-up: Distill off the bulk of the ethanol under reduced pressure. To the cooled residue, add 500 mL of cold water to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (2 ) as a colorless oil. An expected yield is approximately 53-55%.[5]

Stage 2: Synthesis of Cyclobutanecarboxylic Acid (3)

Principle & Rationale: This stage involves two classical transformations. First, the saponification (base-mediated hydrolysis) of the two ethyl ester groups in compound 2 yields the corresponding disodium carboxylate salt. Subsequent acidification with a strong mineral acid generates cyclobutane-1,1-dicarboxylic acid. This compound, being a malonic acid derivative, readily undergoes thermal decarboxylation upon heating, where one carboxyl group is eliminated as carbon dioxide to furnish the stable monocarboxylic acid 3 .

Protocol:

  • Saponification: In a round-bottom flask, dissolve diethyl 1,1-cyclobutanedicarboxylate (2 ) in ethanol and add an aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture at reflux for 3-4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify by slow addition of concentrated hydrochloric acid until the pH is ~1. A white precipitate of cyclobutane-1,1-dicarboxylic acid should form.

  • Isolation of Diacid: Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Decarboxylation: Place the dry cyclobutane-1,1-dicarboxylic acid in a flask equipped for distillation. Heat the solid gently above its melting point (~155-157°C). Vigorous evolution of CO₂ will occur.

  • Purification: After gas evolution ceases, the remaining liquid is distilled, ideally under reduced pressure, to yield pure cyclobutanecarboxylic acid (3 ).

Stage 3: Synthesis of Ethyl 2-oxocyclobutane-1-carboxylate (5)

Principle & Rationale: This is the most intricate stage, requiring the introduction of a ketone at the C-2 position. The strategy involves protecting the carboxylic acid as an ester (4 ), followed by α-oxidation. Direct oxidation is difficult; therefore, a two-step sequence of α-hydroxylation followed by oxidation of the resulting secondary alcohol is employed. The formation of a kinetic enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature ensures deprotonation occurs at the less substituted α-carbon. This enolate is then trapped with an electrophilic oxygen source (e.g., MoOPH) to form the α-hydroxy ester. Finally, a mild oxidation using Pyridinium Chlorochromate (PCC) or a Swern oxidation converts the alcohol to the desired β-keto ester (5 ).

Protocol:

  • Esterification (Formation of 4): Reflux cyclobutanecarboxylic acid (3 ) in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours (Fischer esterification). After cooling, neutralize the mixture, extract with ether, wash, dry, and distill to obtain ethyl cyclobutanecarboxylate (4 ).

  • α-Hydroxylation:

    • Prepare a solution of LDA in anhydrous THF at -78°C under an inert atmosphere.

    • Slowly add a solution of ethyl cyclobutanecarboxylate (4 ) in THF to the LDA solution. Stir for 1 hour to ensure complete enolate formation.

    • Add a solution of an electrophilic oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), in THF.

    • Allow the reaction to warm slowly to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic phase, and purify by column chromatography.

  • Oxidation (Formation of 5):

    • Dissolve the obtained α-hydroxy ester in anhydrous dichloromethane.

    • Add PCC (1.5 equivalents) and stir at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts, washing with additional dichloromethane.

    • Evaporate the solvent and purify the residue by column chromatography to yield ethyl 2-oxocyclobutane-1-carboxylate (5 ).

Stage 4: Deoxyfluorination to Ethyl 2,2-difluorocyclobutane-1-carboxylate (6)

Principle & Rationale: This key transformation converts the carbonyl group of the β-keto ester into a geminal difluoride. Reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are highly effective for this purpose.[7][8][9] The mechanism involves the initial reaction of the ketone's oxygen atom with the sulfur center of the fluorinating agent, forming an intermediate that eliminates sulfur dioxide and generates a carbocationic species, which is then attacked by fluoride ions.

SAFETY NOTE: DAST and related reagents are hazardous. They react violently with water and can decompose explosively upon heating.[10] All operations must be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Protocol:

  • In a flame-dried flask made of fluoropolymer or polyethylene (as these reagents can etch glass over time), dissolve ethyl 2-oxocyclobutane-1-carboxylate (5 ) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Deoxo-Fluor® (1.5 - 2.0 equivalents) dropwise via a syringe.[2]

  • Allow the mixture to warm to room temperature and stir for 18-24 hours.[2]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution to quench the excess fluorinating agent.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic fractions, wash with water, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to give ethyl 2,2-difluorocyclobutane-1-carboxylate (6 ).

Stage 5: Reduction to this compound (7)

Principle & Rationale: The final step is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent nucleophilic reducing agent ideally suited for this transformation, as weaker reagents like NaBH₄ are generally ineffective at reducing esters.[11][12][13] The mechanism involves two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the ester's carbonyl carbon. The first addition forms a tetrahedral intermediate, which collapses to release an ethoxide leaving group and form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride addition to form an alkoxide, which is then protonated during the aqueous work-up to yield the final primary alcohol.[14][15][16]

LiAlH4_Reduction Ester Ester (6) Tetra1 Tetrahedral Intermediate Ester->Tetra1 + H⁻ (from LiAlH₄) Aldehyde Aldehyde Intermediate Tetra1->Aldehyde - EtO⁻ Alkoxide Primary Alkoxide Aldehyde->Alkoxide + H⁻ (from LiAlH₄) Alcohol Primary Alcohol (7) Alkoxide->Alcohol + H⁺ (Work-up)

Figure 2: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

SAFETY NOTE: LiAlH₄ is a highly reactive powder that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under strictly anhydrous conditions and a dry, inert atmosphere.

Protocol:

  • Set up a flame-dried, three-necked flask under an inert atmosphere, equipped with a dropping funnel and a reflux condenser.

  • Suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0°C.

  • Dissolve ethyl 2,2-difluorocyclobutane-1-carboxylate (6 ) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure complete reduction.

  • Work-up (Fieser method): Cool the flask to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes, then filter the granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound (7 ).

  • Purify the final product by vacuum distillation.

Summary of Characterization Data

CompoundNameFormulaMW ( g/mol )Expected Appearance
1 Diethyl MalonateC₇H₁₂O₄160.17Colorless liquid[17]
2 Diethyl 1,1-cyclobutanedicarboxylateC₁₀H₁₆O₄200.23Colorless oil
3 Cyclobutanecarboxylic acidC₅H₈O₂100.12Colorless liquid/solid
6 Ethyl 2,2-difluorocyclobutane-1-carboxylateC₇H₁₀F₂O₂164.15-
7 This compoundC₅H₈F₂O122.11-

Note: Detailed analytical data (NMR, IR, MS) should be acquired at each step to confirm the identity and purity of the intermediates and the final product.

References

Application Notes & Protocols: (2,2-Difluorocyclobutyl)methanol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluorocyclobutyl Motif

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[2] The cyclobutane ring, a "bioisostere" for various common molecular frameworks like ethane or aromatic rings, offers a unique three-dimensional conformation that is increasingly exploited in medicinal chemistry.[3]

The geminal difluorocyclobutane moiety, in particular, has emerged as a valuable structural element.[4] It serves as a polar, yet lipophilic, bioisostere for carbonyl groups or gem-dimethyl functionalities, often enhancing metabolic stability and improving pharmacokinetic profiles.[5][6] (2,2-Difluorocyclobutyl)methanol is a key building block that provides a convenient handle for introducing this valuable motif into a wide array of target molecules, making it an indispensable tool for researchers in medicinal chemistry and organic synthesis.[7][8] This guide provides an in-depth look at the synthetic utility of this compound, complete with detailed protocols for its key transformations.

Physicochemical Properties of this compound

Understanding the core properties of a building block is fundamental to its effective application.

PropertyValueSource
CAS Number 1419101-11-3[7][9][10]
Molecular Formula C₅H₈F₂O[7][9]
Molecular Weight 122.11 g/mol [9]
Appearance (Typically) Colorless liquidN/A
Purity ≥97% (Typical)[7]
SMILES C1CC(C1CO)(F)F[9]

Synthetic Transformations: Unlocking the Potential of the Core Scaffold

This compound is a primary alcohol, making it amenable to a host of classical and modern organic transformations. Its stability under various conditions allows for the sequential functionalization required in complex multi-step syntheses.[5] The following sections detail protocols for its most common and impactful applications.

G cluster_0 A This compound B (2,2-Difluorocyclobutyl)carbaldehyde A->B Oxidation (PCC, DMP, Swern) C (2,2-Difluorocyclobutyl)methyl ethers/esters A->C Etherification / Esterification (Williamson, Fischer) D 1-(Bromomethyl)-2,2-difluorocyclobutane A->D Halogenation (PBr₃, Appel) E Cross-Coupled Products (e.g., Aryl/Heteroaryl Derivatives) D->E

Figure 1: Key synthetic routes originating from this compound.

Protocol 1: Oxidation to (2,2-Difluorocyclobutyl)carbaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a cornerstone transformation, providing an electrophilic handle for subsequent C-C bond formations (e.g., Wittig, Grignard) or reductive aminations. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice due to its mild conditions, high chemoselectivity, and tolerance for sensitive functional groups.[11]

Rationale and Mechanistic Insight

DMP is a hypervalent iodine reagent that facilitates oxidation without the use of toxic heavy metals like chromium. The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination promoted by the acetate anion, which acts as a base. This mechanism avoids over-oxidation to the carboxylic acid, which can be a concern with stronger, aqueous oxidants.

Experimental Protocol

G A 1. Setup & Inert Atmosphere - Flame-dry a round-bottom flask. - Add stir bar and seal with septum. - Purge with N₂ or Ar. B 2. Reagent Addition - Dissolve this compound  (1.0 eq) in dry DCM. A->B C 3. Add Oxidant - Add Dess-Martin Periodinane (1.1 - 1.5 eq)  portion-wise at 0 °C to RT. B->C D 4. Reaction Monitoring - Stir at room temperature for 1-3 h. - Monitor by TLC (e.g., 20% EtOAc/Hexanes). C->D E 5. Quenching - Add saturated aq. NaHCO₃ and  saturated aq. Na₂S₂O₃ (1:1 mixture). D->E F 6. Workup & Isolation - Stir vigorously until layers are clear. - Separate layers, extract aqueous with DCM. - Dry combined organics (Na₂SO₄), filter, concentrate. E->F G 7. Purification - Purify by flash column chromatography  (Silica gel, EtOAc/Hexanes gradient). F->G

Figure 2: Workflow for the Dess-Martin Oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add this compound (e.g., 1.22 g, 10 mmol, 1.0 eq) and anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (5.09 g, 12 mmol, 1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and quench by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (100 mL).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The aldehyde product can be volatile. Use a cold water bath during rotary evaporation.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure aldehyde.

MethodReagentTypical Yield (%)Notes
Dess-Martin DMP85 - 95Mild, high chemoselectivity, avoids heavy metals.[11]
Swern Oxalyl chloride, DMSO, Et₃N>90High-yielding, metal-free, requires low temperatures (-78 °C).[11]
PCC Pyridinium chlorochromate~80-90Effective, but chromium is toxic and requires special handling.[11]

Protocol 2: Etherification to (2,2-Difluorocyclobutyl)methoxymethyl Derivatives

Converting the alcohol to an ether is a common strategy to modify solubility, introduce a stable linker, or protect the hydroxyl group. A straightforward acid-catalyzed etherification with methanol provides a simple methoxy derivative.[12][13]

Rationale and Mechanistic Insight

In the presence of a strong acid catalyst (e.g., H₂SO₄), the hydroxyl group of this compound is protonated, converting it into a good leaving group (H₂O). A nucleophilic attack by a large excess of the solvent, methanol, on the resulting carbocation (or via an Sₙ2-type mechanism) leads to the formation of the methyl ether after deprotonation.[13] Using a large excess of methanol drives the equilibrium towards the product.

Experimental Protocol

G A 1. Reagent Setup - To a flask, add this compound  (1.0 eq) and a large excess of Methanol (solvent). B 2. Add Catalyst - Cool mixture to 0 °C. - Slowly add catalytic concentrated H₂SO₄  (e.g., 1-5 mol%). A->B C 3. Reaction - Allow to warm to room temperature or gently heat  (e.g., 40 °C) for 2-6 hours. B->C D 4. Monitoring & Quenching - Monitor by TLC or GC-MS. - Cool to 0 °C and quench by slowly adding  saturated aq. NaHCO₃ until pH ~7-8. C->D E 5. Workup - Remove most of the methanol via rotary evaporation. - Partition residue between water and an organic  solvent (e.g., Ether or EtOAc). D->E F 6. Isolation & Purification - Separate layers, extract aqueous phase. - Dry combined organics (MgSO₄), filter, concentrate. - Purify by column chromatography if necessary. E->F G cluster_A Step A: Bromination cluster_B Step B: Suzuki Coupling A1 1. Add this compound and dry Et₂O to a flask at 0 °C under N₂. A2 2. Add PBr₃ (0.4 eq) dropwise. Maintain temperature at 0 °C. A1->A2 A3 3. Stir for 2-4 hours at 0 °C to RT. Monitor by TLC. A2->A3 A4 4. Quench with ice water, workup, and purify to get the bromide. A3->A4 B1 5. To a flask, add the bromide, boronic acid (1.2 eq), Pd catalyst (e.g., Pd(dppf)Cl₂), and base (e.g., K₂CO₃). A4->B1 Intermediate B2 6. Add solvent (e.g., Dioxane/H₂O). Degas the mixture. B1->B2 B3 7. Heat reaction (e.g., 80-100 °C) for 4-16 hours. Monitor by LC-MS. B2->B3 B4 8. Cool, filter through Celite, workup, and purify by column chromatography. B3->B4

References

Application Notes & Protocols for the Oxidation of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,2-Difluorocyclobutanecarbaldehyde in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2-difluorocyclobutyl moiety is a particularly attractive structural motif, offering a rigid scaffold that can orient substituents in a well-defined three-dimensional space. The oxidation of (2,2-Difluorocyclobutyl)methanol to its corresponding aldehyde, 2,2-Difluorocyclobutanecarbaldehyde, provides a critical synthetic intermediate. This aldehyde is a versatile building block for the synthesis of more complex bioactive molecules through reactions such as reductive amination, Wittig reactions, and aldol condensations.

This guide provides detailed protocols for three robust and widely adopted methods for the oxidation of this compound: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation. Each protocol is presented with an emphasis on the mechanistic rationale, practical considerations, and safety precautions to ensure reproducible and scalable results for researchers in drug development and synthetic chemistry.

Comparative Overview of Oxidation Protocols

Choosing the appropriate oxidation method depends on several factors including substrate sensitivity, scale, and available laboratory equipment. The following table provides a high-level comparison of the three protocols detailed in this application note.

FeatureSwern OxidationDess-Martin OxidationTEMPO-Catalyzed Oxidation
Primary Oxidant Dimethyl sulfoxide (DMSO)Dess-Martin Periodinane (DMP)Sodium hypochlorite (NaOCl)
Activator/Catalyst Oxalyl chloride or TFAAN/A (Stoichiometric reagent)TEMPO (catalyst), NaBr (co-catalyst)
Typical Temp. -78 °CRoom Temperature0 °C to Room Temperature
Key Advantages High yields, wide functional group tolerance, cost-effective reagents.[1][2][3]Mild conditions, rapid reaction times, simple workup.[4][5][6]Catalytic, uses inexpensive bleach, environmentally benign byproducts.[7][8]
Key Disadvantages Requires cryogenic temperatures, produces malodorous dimethyl sulfide, potential for side reactions if temperature is not controlled.[1][9][10]Reagent is potentially explosive and shock-sensitive, stoichiometric use of a hypervalent iodine compound.[11][12][13]Biphasic reaction, potential for chlorination of sensitive substrates.[14]
Ideal For Acid-sensitive substrates, large-scale synthesis where cost is a factor.[2][15]Small to medium scale, rapid synthesis of diverse analogs, substrates with sensitive functional groups.[4][16]"Green" chemistry applications, large-scale industrial synthesis.[7][8]

Protocol 1: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2][17] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[9][10] The reaction must be performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[18]

Mechanistic Rationale

The mechanism of the Swern oxidation involves two main stages.[9] First, DMSO reacts with oxalyl chloride to form the highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride.[1] This intermediate then reacts with the primary alcohol, this compound, to form an alkoxysulfonium salt.[9] In the final step, the addition of a hindered, non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), facilitates an intramolecular E2-like elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][17]

Diagram 1: Swern Oxidation Workflow

Swern_Workflow cluster_prep Preparation (-78 °C) cluster_reaction Reaction Sequence (-78 °C) cluster_workup Workup & Purification A Solution of Oxalyl Chloride in DCM C Add DMSO solution to Oxalyl Chloride solution A->C B Solution of DMSO in DCM B->C D Add this compound solution C->D Stir 15 min E Add Triethylamine D->E Stir 30 min F Warm to RT, Quench with H₂O E->F Stir 15 min at -78 °C, then warm G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for the Swern oxidation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Dry ice/acetone bath

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride to the cold DCM.

  • DMSO Addition: In a separate flame-dried flask, prepare a solution of DMSO in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C.[18] Vigorous gas evolution (CO and CO₂) will be observed.[9] Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Prepare a solution of this compound in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine dropwise to the reaction mixture. The mixture will become thick with precipitated triethylammonium chloride. Stir for an additional 15 minutes at -78 °C.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The crude product will be volatile.

  • Purification: Purify the crude aldehyde by silica gel column chromatography.

Safety and Handling:

  • The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide and the pungent odor of dimethyl sulfide.[1]

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • The reaction is highly exothermic upon addition of DMSO to oxalyl chloride; maintain strict temperature control.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and highly efficient method for oxidizing primary alcohols to aldehydes.[4][19] It employs a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP), as the stoichiometric oxidant.[5] A key advantage of this method is that it can be carried out at room temperature and typically proceeds to completion within a few hours.[6][20]

Mechanistic Rationale

The reaction begins with a ligand exchange at the iodine center, where the alcohol displaces one of the acetate groups on the DMP reagent.[5][19] This is followed by an intramolecular deprotonation of the α-proton by an acetate ion, which leads to the reductive elimination of the iodine(III) species and the formation of the aldehyde.[5] The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate if the substrate is acid-sensitive.[4]

Diagram 2: Dess-Martin Oxidation Mechanism

DMP_Mechanism cluster_mech Simplified Mechanism Alcohol R-CH₂OH Intermediate Periodinane Ester Intermediate Alcohol->Intermediate + DMP - AcOH DMP Dess-Martin Periodinane Aldehyde R-CHO Intermediate->Aldehyde Intramolecular Proton Transfer Byproduct Reduced Iodine Species + 2 AcOH Intermediate->Byproduct

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of this compound in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin Periodinane to the solution in one portion at room temperature. The reaction is typically complete within 0.5 to 2 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate reduces the remaining DMP and the iodine byproducts.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The product is volatile.

  • Purification: The crude aldehyde can often be used without further purification. If necessary, purify by silica gel column chromatography.

Safety and Handling:

  • Dess-Martin Periodinane is shock-sensitive and can be explosive, especially when impure or heated.[11][12][13] Handle with appropriate care.

  • The reaction should be performed in a fume hood.

Protocol 3: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that serves as an efficient catalyst for the oxidation of primary alcohols to aldehydes.[21] This method is considered a "green" alternative as it uses an inexpensive and environmentally benign terminal oxidant, typically sodium hypochlorite (bleach), in a biphasic system.[7]

Mechanistic Rationale

The catalytic cycle begins with the oxidation of TEMPO by the stoichiometric oxidant (e.g., NaOCl) to the highly reactive N-oxoammonium salt. This species is the active oxidant that converts the alcohol to the aldehyde.[14] In this process, the N-oxoammonium salt is reduced to the hydroxylamine, which is then re-oxidized back to TEMPO by the stoichiometric oxidant, thus completing the catalytic cycle.[14] The presence of a co-catalyst like sodium bromide can accelerate the reaction.[7]

Diagram 3: TEMPO Catalytic Cycle

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Reagents R-CH₂OH Hydroxylamine->TEMPO Re-oxidation Oxidant NaOCl (Stoichiometric Oxidant) Products R-CHO

Caption: The catalytic cycle of TEMPO-mediated oxidation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • TEMPO (0.01-0.05 eq)

  • Sodium bromide (NaBr) (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~10-15%)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound, TEMPO, and NaBr in DCM.

  • Biphasic Mixture: Add saturated aqueous NaHCO₃ to the flask and cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: While stirring vigorously, add the aqueous NaOCl solution dropwise, maintaining the temperature at 0 °C. The reaction is often indicated by a color change.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate to destroy any excess oxidant.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The product is volatile.

  • Purification: Purify the crude aldehyde by silica gel column chromatography if necessary.

Safety and Handling:

  • Sodium hypochlorite is a strong oxidant and corrosive. Handle with appropriate personal protective equipment.

  • Ensure vigorous stirring to facilitate the reaction between the two phases.

Analytical Monitoring

The progress of the oxidation of this compound can be monitored by several standard analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method. The aldehyde product will typically have a higher Rf value than the alcohol starting material on silica gel.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material to the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the appearance of the strong C=O stretch of the aldehyde (around 1720-1740 cm⁻¹) can be monitored.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a characteristic aldehyde proton signal (around 9-10 ppm) and the disappearance of the alcohol's -CH₂OH protons.

Conclusion

The oxidation of this compound to 2,2-Difluorocyclobutanecarbaldehyde is a crucial transformation for the synthesis of novel fluorinated compounds in drug discovery. The Swern, Dess-Martin, and TEMPO-catalyzed oxidation methods each offer distinct advantages and are reliable protocols for achieving this conversion. The choice of method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. By following the detailed protocols and safety guidelines provided in this application note, researchers can confidently and efficiently prepare this valuable synthetic intermediate.

References

The (2,2-Difluorocyclobutyl)methanol Moiety: A Novel Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Agrochemical Design

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical research and development. The unique physicochemical properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to target enzymes, and overall bioavailability.[1] These modifications can lead to agrochemicals with enhanced potency, greater selectivity, and improved environmental profiles. This application note explores the potential of (2,2-difluorocyclobutyl)methanol as a versatile building block for the synthesis of innovative fungicides, herbicides, and insecticides. We will delve into the synthesis of key intermediates, discuss their potential applications with a focus on fungicides, and provide detailed experimental protocols for researchers in the field.

The Significance of the gem-Difluorocyclobutyl Group

The gem-difluorocycloalkane motif is of particular interest in the design of bioactive molecules. The introduction of two fluorine atoms onto the same carbon in a cyclobutyl ring imparts several advantageous properties:

  • Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, leading to increased in-vivo half-life of the active ingredient.[1]

  • Conformational Rigidity: The cyclobutane ring provides a degree of conformational constraint, which can lead to more precise interactions with target proteins.

  • Modulation of Physicochemical Properties: The difluoro group can alter the acidity or basicity (pKa) of nearby functional groups and influence the overall lipophilicity (LogP) of the molecule, which is critical for its movement through plant tissues and interaction with biological targets.[1][2]

This compound serves as a key starting material for introducing this valuable moiety into a variety of molecular backbones.

Synthesis of Key Agrochemical Intermediates from this compound

The primary alcohol functionality of this compound provides a versatile handle for a range of chemical transformations, allowing for its conversion into key synthetic intermediates such as amines and carboxylic acids. These intermediates can then be incorporated into known agrochemical scaffolds.

Workflow for Intermediate Synthesis

Caption: Synthetic pathways from this compound.

Application Focus: Fungicide Development - Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that target the fungal respiratory chain.[3] Many modern SDHIs are pyrazole carboxamides, and their efficacy is often enhanced by the presence of fluorinated substituents.[4][5] The (2,2-difluorocyclobutyl)methyl moiety can be incorporated into the amine portion of the carboxamide, offering a novel structural variation with the potential for improved performance.

Hypothetical Target Fungicide Structure

A hypothetical, yet representative, SDHI fungicide incorporating the (2,2-difluorocyclobutyl)methyl group is shown below. This structure is based on known active pyrazole carboxamide scaffolds.

Caption: A representative SDHI fungicide structure.

Note: As a text-based AI, I cannot generate an image directly. A medicinal chemist would draw a pyrazole ring attached to a carboxamide linker, which in turn is connected to a nitrogen atom bearing the (2,2-difluorocyclobutyl)methyl group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates from this compound.

Protocol 1: Synthesis of 2,2-Difluorocyclobutanecarboxylic Acid

Principle: This protocol describes the oxidation of this compound to the corresponding carboxylic acid using a TEMPO-catalyzed reaction with sodium hypochlorite. This method is generally preferred for its mild conditions and high yields.

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na2SO3)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.01 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2,2-Difluorocyclobutylamine

Principle: This protocol outlines a two-step synthesis of the primary amine from the alcohol via a Mitsunobu reaction to form an azide, followed by reduction.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH4) or Hydrogen gas with Palladium on carbon (H2/Pd-C)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Azide Formation

  • Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise. The solution will typically turn from colorless to a pale yellow.

  • After 15 minutes, add DPPA (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the (azidomethyl)-2,2-difluorocyclobutane.

Step 2: Reduction to the Amine

  • Method A: LiAlH4 Reduction

    • Carefully add a solution of the azide from Step 1 in anhydrous diethyl ether to a stirred suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash with diethyl ether.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the desired amine.

  • Method B: Catalytic Hydrogenation

    • Dissolve the azide from Step 1 in methanol or ethanol.

    • Add a catalytic amount of 10% Pd-C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the amine.

Data Presentation: Physicochemical Properties of Difluorocyclobutyl Intermediates

The following table summarizes key physicochemical properties of derivatives of 2,2-difluorocyclobutane building blocks, which are crucial for predicting their behavior in biological systems.[1]

CompoundpKaLogP
2,2-Difluorocyclobutanecarboxylic acidValueValue
2,2-Difluorocyclobutylamine (protonated)ValueValue

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its utility lies in the straightforward introduction of the metabolically robust and conformationally defined gem-difluorocyclobutyl moiety into a wide range of molecular scaffolds. The synthetic protocols provided herein for the conversion of this compound to key amine and carboxylic acid intermediates offer a practical guide for researchers. While direct applications in commercial agrochemicals are yet to be widely reported, the principles of fluorine incorporation in agrochemical design strongly suggest that this and related building blocks will play an increasingly important role in the development of next-generation fungicides, herbicides, and insecticides. Further research into the structure-activity relationships of agrochemicals containing the (2,2-difluorocyclobutyl)methyl group is warranted and expected to yield new and effective crop protection agents.

References

Application Note & Protocol: A Guide to the Scalable Synthesis of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,2-Difluorocyclobutyl)methanol is a critical building block in modern medicinal chemistry, prized for its ability to introduce the gem-difluorocyclobutyl motif into drug candidates, thereby modulating physicochemical properties such as metabolic stability and lipophilicity. While laboratory-scale syntheses have been reported, scaling this process for preclinical and clinical development presents significant challenges, primarily centered on the hazardous nature of deoxofluorination and the management of reaction exotherms. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic planning and execution of a scalable synthesis of this compound. We present a detailed, multi-gram scale protocol, grounded in a thorough analysis of process safety, thermal management, and practical engineering controls. The causality behind critical experimental choices is explained to ensure both scientific integrity and operational safety, providing a robust framework for a successful scale-up campaign.

Part I: Strategic Planning for Scale-Up

Scaling a chemical synthesis is not merely about multiplying reagent quantities. It requires a fundamental shift in mindset from discovery-focused chemistry to process-oriented engineering. A failure to appreciate the interplay between reaction kinetics, heat transfer, and mass transfer can lead to failed batches, reduced yields, and, most critically, severe safety incidents.[1]

Synthetic Route Selection

An efficient and scalable synthesis to 2-substituted difluorocyclobutane building blocks has been developed, with the key transformation being the deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone intermediate.[2][3] This route is selected for its efficiency and the commercial availability of starting materials. The overall strategy involves:

  • Protection: Masking the primary alcohol of a suitable starting material.

  • Fluorination: Deoxofluorination of the ketone to install the gem-difluoro group.

  • Deprotection: Removal of the protecting group to yield the target molecule.

This approach isolates the most hazardous step (fluorination) and allows for purification of intermediates, which is often crucial for process robustness.

Hazard Identification and Risk Assessment (HIRA)

The cornerstone of any scale-up procedure is a meticulous hazard analysis. For this synthesis, the primary risks are associated with the deoxofluorination step.

  • Fluorinating Agents: Reagents like Diethylaminosulfur Trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are acutely toxic, corrosive, and can react violently with water.[4][5] DAST, in particular, is known to be thermally unstable at elevated temperatures, posing a risk of explosive decomposition.[4] For this reason, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often preferred for larger-scale operations due to its enhanced thermal stability.

  • Hydrogen Fluoride (HF): All sulfonyl fluoride-based fluorinating agents can generate HF, especially during aqueous work-up.[4] HF is highly corrosive to glass and tissue, causing severe, painful burns that may not be immediately apparent. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and immediate access to calcium gluconate gel.

  • Reaction Exotherm: The fluorination reaction is highly exothermic.[6] On a small scale, a simple ice bath can manage the heat output. On a larger scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient.[1] An uncontrolled exotherm can lead to rapid temperature and pressure increases, solvent boiling, and potentially a runaway reaction.

Equipment and Material Compatibility

Given the corrosive nature of the reagents and byproducts, material selection is critical.[4][6]

  • Reactor: For scales exceeding 10-20 grams, a jacketed glass reactor connected to a recirculating chiller/heater is mandatory for precise temperature control.

  • Glassware: Standard borosilicate glassware is generally acceptable, but it should be meticulously inspected for any cracks or star fractures before use. HF can etch glass, so prolonged exposure should be minimized.

  • Ancillary Equipment: Use PTFE (Teflon™) components (stirrers, tubing, gaskets) where possible, as they exhibit excellent chemical resistance to the reaction medium.

Part II: Detailed Multi-Gram Scale Synthesis Protocol

This protocol is designed for a ~20-gram scale of the final product. It is imperative that a smaller, gram-scale trial run is performed first to familiarize oneself with the reaction characteristics before attempting this scale.[1]

Workflow Overview

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Deprotection & Purification A 2-(Hydroxymethyl)cyclobutanone B Protection (e.g., TBDMSCl) A->B C 2-((tert-Butyldimethylsilyloxy)methyl)cyclobutanone B->C D Deoxo-Fluor®, CH2Cl2, -78 °C C->D E Slow Addition & Temp. Control D->E F Quench & Work-up E->F G Deprotection (e.g., TBAF) F->G H Purification (Distillation) G->H I This compound H->I

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)cyclobutanone

Causality: The hydroxyl group of the starting material must be protected to prevent it from reacting with the electrophilic fluorinating agent in the subsequent step. The TBDMS (tert-butyldimethylsilyl) group is chosen for its robustness and ease of cleavage under specific conditions.

  • Setup: Charge a 1 L, three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer with 2-(Hydroxymethyl)cyclobutanone (25.0 g, 0.25 mol) and anhydrous dichloromethane (DCM, 400 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add imidazole (20.4 g, 0.30 mol) followed by the portion-wise addition of TBDMS-Cl (41.5 g, 0.275 mol) over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding 200 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (1 x 150 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oil can be purified by vacuum distillation to yield the silyl-protected ketone as a colorless oil.

Step 2: Deoxofluorination to yield 1-((tert-Butyldimethylsilyloxy)methyl)-2,2-difluorocyclobutane

Causality: This is the critical, heat-sensitive step. The reaction is performed at -78 °C to maximize selectivity for the desired SN2-type fluorination over potential E2 elimination side-products.[5] Slow, controlled addition of the fluorinating agent is essential to manage the exotherm.[5]

  • Setup: In a 2 L jacketed reactor under a nitrogen atmosphere, charge the protected ketone (e.g., 48.5 g, 0.226 mol) and anhydrous DCM (500 mL).

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Slowly add Deoxo-Fluor® (65.2 g, 0.294 mol, 1.3 equiv) via a syringe pump over at least 2 hours. Crucially, monitor the internal temperature throughout the addition. If it rises above -70 °C, pause the addition until the temperature stabilizes.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for an additional hour. Then, allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Quenching (Critical Safety Step): Cool the reaction mixture back down to 0 °C. In a separate, appropriately sized vessel, prepare a stirred, cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃). Very slowly and carefully, transfer the reaction mixture into the NaHCO₃ solution via cannula. This will quench the excess fluorinating agent and neutralize the generated HF. Expect vigorous gas evolution (CO₂).

  • Work-up: Once the gas evolution has ceased, separate the organic layer. Wash sequentially with water (200 mL) and brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorinated intermediate.

Step 3: Deprotection to this compound

Causality: The TBDMS protecting group is selectively cleaved using a fluoride source, typically tetrabutylammonium fluoride (TBAF), to reveal the final product.

  • Setup: Dissolve the crude intermediate from Step 2 in tetrahydrofuran (THF, 400 mL) in a 1 L round-bottomed flask.

  • Reagent Addition: Add a 1M solution of TBAF in THF (250 mL, 0.25 mol) dropwise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (500 mL) and wash with water (3 x 200 mL) and brine (1 x 200 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by vacuum distillation to yield a colorless liquid.[7]

Part III: Data Summary & Analytical Control

Effective process control relies on accurate monitoring. All quantitative data should be clearly tabulated for easy comparison and batch-to-batch analysis.

Table 1: Reagent Stoichiometry and Yields (Illustrative)
StepReagentM.W.MolesEquiv.Mass (g)Yield (%)
12-(Hydroxymethyl)cyclobutanone100.120.2501.025.0-
TBDMS-Cl150.730.2751.141.590% (Typical)
2Protected Ketone214.370.2261.048.5-
Deoxo-Fluor®221.250.2941.365.285% (Typical)
3Fluorinated Intermediate236.380.1921.045.4-
TBAF (1M in THF)-0.2501.3250 mL92% (Typical)
Overall This compound 122.11 ~0.177 - ~21.6 ~71%
Analytical Specifications
  • Final Product Identity: Confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS.

  • Purity: ≥97% as determined by GC-FID or quantitative NMR (qNMR).

Part IV: Scale-Up Safety & Engineering Controls

Transitioning from the benchtop protocol to a pilot plant or manufacturing setting requires additional engineering controls.

Safety Decision Framework

G Start Scale-Up of Fluorination Step Proposed HIRA Conduct Detailed HIRA & Process Hazard Analysis (PHA) Start->HIRA ThermalStudy Is Exotherm Data Available? HIRA->ThermalStudy PerformDSC Perform DSC/ARC Calorimetry on Reaction Mixture ThermalStudy->PerformDSC No JacketedReactor Use Jacketed Reactor with Automated Chiller Control ThermalStudy->JacketedReactor Yes PerformDSC->JacketedReactor AdditionControl Implement Syringe Pump or Metered Dosing System for Reagent Addition JacketedReactor->AdditionControl QuenchStrategy Design Quench Procedure: Reverse Addition into Bicarbonate AdditionControl->QuenchStrategy PPE Mandate Specialized PPE: Face Shield, Acid-Resistant Gloves, HF-Resistant Apron QuenchStrategy->PPE Review Final Safety Review & Approval PPE->Review

Caption: Decision framework for safely scaling the critical fluorination step.

  • Thermal Management: The single most critical factor in scale-up is controlling the reaction temperature.[1] The positive feedback loop where a rising temperature increases the reaction rate, which in turn generates more heat, must be broken.[1] A jacketed reactor provides a large surface area for heat exchange, and an automated control system can react to temperature fluctuations faster and more reliably than manual methods.

  • Controlled Addition: Using a syringe pump or a calibrated dosing pump for the addition of the fluorinating agent is non-negotiable at scale. This ensures a constant, slow addition rate that allows the cooling system to keep pace with heat generation.

  • Emergency Preparedness: The scale-up laboratory must be equipped with emergency showers, eyewash stations, and a spill kit suitable for reactive fluorinating agents. All personnel must be trained on the specific risks of HF exposure and the proper application of calcium gluconate.[8]

Conclusion

The synthesis of this compound can be successfully and safely scaled from the gram to the multi-hundred-gram level by adopting a process-oriented approach. The key to success lies in a profound respect for the hazards of deoxofluorination, meticulous planning, and the implementation of appropriate engineering controls to manage reaction exotherms. By understanding the causality behind each experimental step—from the choice of protecting group to the precise control of temperature—research and development teams can reliably produce this valuable building block for the advancement of new chemical entities.

References

The Strategic Incorporation of (2,2-Difluorocyclobutyl)methanol in the Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the diverse array of fluorinated building blocks, (2,2-difluorocyclobutyl)methanol has emerged as a particularly valuable synthon. The gem-difluoro group on the cyclobutane ring can act as a bioisostere for carbonyl groups, ethers, or even gem-dimethyl groups, providing a nuanced approach to optimizing lead compounds. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The 2,2-difluorocyclobutyl moiety offers a unique combination of properties. The high electronegativity of the fluorine atoms can influence the local electronic environment, impacting pKa and hydrogen bonding capabilities. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often enhancing the metabolic stability of the parent molecule. The rigid, three-dimensional nature of the cyclobutane ring also introduces conformational constraints that can be beneficial for receptor binding.

Synthesis of this compound: A Key Building Block

The effective utilization of this compound in drug discovery programs hinges on its efficient and scalable synthesis. The most common and effective strategy involves the deoxofluorination of a readily available precursor, 2-(hydroxymethyl)cyclobutanone. This transformation replaces the carbonyl oxygen with two fluorine atoms, yielding the desired gem-difluoro motif.

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-step process starting from a protected 2-(hydroxymethyl)cyclobutanone. The protection of the hydroxyl group is crucial to prevent side reactions during the fluorination step.

G A 2-(Hydroxymethyl)cyclobutanone B Protection of Hydroxyl Group A->B C O-Protected 2-(hydroxymethyl)cyclobutanone B->C D Deoxofluorination C->D e.g., DAST, Deoxo-Fluor E O-Protected this compound D->E F Deprotection E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone.

Step 1: Protection of 2-(Hydroxymethyl)cyclobutanone

The choice of protecting group is critical and should be stable to the fluorinating conditions and readily cleavable. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a suitable choice.

  • Materials: 2-(hydroxymethyl)cyclobutanone, tert-butyldimethylsilyl chloride (TBSCl), imidazole, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-(hydroxymethyl)cyclobutanone (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of TBSCl (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford O-TBS-protected 2-(hydroxymethyl)cyclobutanone.

Step 2: Deoxofluorination

Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are employed for this key transformation.[1][2] Caution: These reagents are moisture-sensitive and can release toxic HF upon decomposition. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Materials: O-TBS-protected 2-(hydroxymethyl)cyclobutanone, Deoxo-Fluor, anhydrous DCM, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the O-TBS-protected 2-(hydroxymethyl)cyclobutanone (1.0 eq) in anhydrous DCM in a flame-dried, plastic reaction vessel under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add Deoxo-Fluor (2.0-3.0 eq) to the reaction mixture.

    • Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by GC-MS or TLC analysis of a quenched aliquot.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield O-TBS-protected this compound.

Step 3: Deprotection

The final step involves the removal of the silyl protecting group to unveil the desired alcohol.

  • Materials: O-TBS-protected this compound, tetrabutylammonium fluoride (TBAF) solution (1 M in THF), tetrahydrofuran (THF), water, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the O-TBS-protected this compound (1.0 eq) in THF.

    • Add TBAF solution (1.2 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford this compound.

Application in Bioactive Molecule Synthesis: Case Studies and Protocols

The true utility of this compound is demonstrated through its incorporation into complex molecular architectures to enhance their drug-like properties.

Case Study: Incorporation into a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of therapeutic agents, and their efficacy is often dependent on a delicate balance of potency, selectivity, and pharmacokinetic properties.[3] The introduction of the 2,2-difluorocyclobutyl moiety can be a valuable strategy to improve these parameters.

Hypothetical Scenario: In the optimization of a pyrazole-based kinase inhibitor, metabolic instability at a benzylic position is identified as a key liability. Replacing a cyclobutylmethyl group with a (2,2-difluorocyclobutyl)methyl group is proposed to block this metabolic hotspot.

G cluster_0 Lead Compound cluster_1 Optimized Compound A Pyrazole Core B Cyclobutylmethyl Group (Metabolically Liable) A->B Attachment C Pyrazole Core D (2,2-Difluorocyclobutyl)methyl Group (Metabolically Stable) C->D Attachment Lead_Compound Lead_Compound Optimized_Compound Optimized_Compound

Caption: Bioisosteric replacement strategy for a kinase inhibitor.

Protocol: Mitsunobu Reaction for Incorporation

The Mitsunobu reaction is a versatile method for coupling a primary or secondary alcohol to a nucleophile, such as a nitrogen atom in a heterocyclic core, with inversion of stereochemistry.

  • Materials: this compound, N-H containing heterocyclic core (e.g., pyrazole), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous THF.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the heterocyclic core (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography to isolate the desired N-alkylated product.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of the 2,2-difluorocyclobutyl moiety can have a profound and often beneficial impact on the properties of a molecule.

PropertyGeneral Trend with this compound IncorporationRationale
Lipophilicity (LogP) Generally increasesThe fluorine atoms are lipophilic, although the overall effect can be modulated by the rest of the molecule's structure.
Metabolic Stability Typically enhancedThe C-F bond is highly resistant to enzymatic cleavage, thus blocking metabolic oxidation at or near the site of fluorination.
Aqueous Solubility May decreaseThe increase in lipophilicity can lead to a reduction in aqueous solubility. This can sometimes be offset by other modifications.
Receptor Binding Affinity Context-dependentThe conformational rigidity and altered electronic profile can lead to improved or altered binding interactions with the target protein.
Membrane Permeability Often improvedIncreased lipophilicity can enhance the ability of the molecule to cross cell membranes.

Conclusion

This compound is a versatile and valuable building block for the synthesis of bioactive molecules. Its strategic incorporation can lead to significant improvements in metabolic stability and can be used to fine-tune other critical drug-like properties. The synthetic protocols outlined in this guide provide a practical framework for the preparation and application of this important synthon. As the demand for more sophisticated and effective therapeutics continues to grow, the use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Suzuki coupling reactions with (2,2-Difluorocyclobutyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with (2,2-Difluorocyclobutyl)methanol Derivatives

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a premier strategy for optimizing drug-like properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Among the diverse array of fluorinated motifs, the gem-difluorocyclobutane moiety has emerged as a particularly valuable building block. It serves as a small, polar, yet surprisingly lipophilic bioisostere that offers a unique three-dimensional exit vector for molecular elaboration.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[5][6][7][8][9][10][11] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it indispensable for the synthesis of complex molecules, particularly in the pharmaceutical industry.[7][8][11]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the successful implementation of Suzuki-Miyaura coupling reactions involving derivatives of this compound. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and present step-by-step protocols for coupling these valuable fluorinated building blocks with various aromatic and heteroaromatic partners.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][12] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[13]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl or heteroaryl halide), forming a square-planar Pd(II) intermediate.[5][6][12] This is often the rate-limiting step of the reaction.

  • Transmetalation: In this key step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex (boronate).[5][9] The halide on the Pd(II) complex is displaced, and the new organic group coordinates to the metal.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[5][6][12][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex diaryl_pd2 R¹-Pd(II)L₂-R² pd2_complex->diaryl_pd2 transmetalation Transmetalation transmetalation->diaryl_pd2 diaryl_pd2->pd0 reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Experimental Parameters: A Scientist's Guide to Optimization

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components. The stability of the 2,2-difluorocyclobutyl motif is generally high, allowing for a broad range of conditions; however, optimization is crucial for achieving high yields, especially with challenging substrates.

ComponentRole & RationaleCommon Choices & Field Insights
Palladium Source The heart of the reaction. Can be a pre-formed Pd(0) complex or a Pd(II) salt that is reduced in situ.For simple couplings (Ar-Br, Ar-I): Pd(PPh₃)₄, PdCl₂(dppf).For challenging couplings (Ar-Cl, heteroaryls): Pd₂(dba)₃ or Pd(OAc)₂ are used as precatalysts with specialized ligands.
Ligand Stabilizes the Pd center, modulates its reactivity, and promotes oxidative addition and reductive elimination.Standard: Triphenylphosphine (PPh₃).Advanced (for high activity): Bulky, electron-rich biaryl phosphines like XPhos and SPhos are excellent for coupling aryl chlorides.[8][9] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[7]
Organoboron Reagent The source of the nucleophilic carbon partner.Boronic Acids (R-B(OH)₂): Most common, but can be prone to decomposition via protodeboronation, especially ortho-substituted variants.[14][15]Boronate Esters (e.g., Pinacol, R-Bpin): More stable, less prone to side reactions, and often preferred for complex syntheses.[14]
Base Essential for activating the boronic acid to facilitate transmetalation. The choice of base is critical and can dictate the reaction's success.Inorganic Carbonates: K₂CO₃, Cs₂CO₃ are very common.[5]Phosphates: K₃PO₄ is a strong, non-nucleophilic base often used with challenging substrates.[9][16]Fluorides: KF can be used for base-sensitive substrates.
Solvent Solubilizes reagents and facilitates the interaction between the organic and aqueous phases (if present).Aprotic Solvents: Dioxane, THF, Toluene, DME.Protic Solvents: Water or alcohols are often added as co-solvents to dissolve the inorganic base.[5][17] Degassing the solvent (e.g., by sparging with argon) is critical to remove oxygen, which can deactivate the catalyst.
Temperature Provides the necessary activation energy for the reaction.Typically ranges from 60-110 °C.[5] However, highly active catalyst systems utilizing advanced ligands can enable reactions to proceed efficiently at room temperature.[18][19]

Experimental Protocols & Application Notes

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a model substrate, (1-(4-bromophenyl)-3,3-difluorocyclobutyl)methanol , which can be synthesized from commercially available 3,3-difluorocyclobutanone.[3]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Boronic Acid, & Base catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heating 4. Heat & Stir (e.g., 90 °C, 12h) solvent->heating monitoring 5. Monitor Progress (TLC / LC-MS) heating->monitoring quench 6. Cool & Quench (add Water) monitoring->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Coupling with an Arylboronic Acid

This protocol details a standard procedure for coupling the model aryl bromide with phenylboronic acid, a common and relatively robust reaction.

Materials:

  • (1-(4-bromophenyl)-3,3-difluorocyclobutyl)methanol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stir bar, argon/nitrogen line

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add (1-(4-bromophenyl)-3,3-difluorocyclobutyl)methanol (e.g., 277 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, PdCl₂(dppf) (22 mg, 0.03 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, (1-(biphenyl-4-yl)-3,3-difluorocyclobutyl)methanol .

Protocol 2: Advanced Coupling with a Heteroaryl Chloride

Coupling with electron-rich or sterically hindered heteroaryl chlorides is more challenging and often requires a more active catalyst system. This protocol uses a highly active phosphine ligand.

Materials:

  • (1-(4-bromophenyl)-3,3-difluorocyclobutyl)methanol (1.0 equiv)

  • 2-Chloropyridine (1.2 equiv)

  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivative of the difluorocyclobutyl starting material (prepared separately) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene, degassed

  • Schlenk tube or microwave vial, magnetic stir bar, argon/nitrogen line

Step-by-Step Procedure:

  • Note: For this reaction, it is often advantageous to convert the starting aryl bromide into its corresponding boronate ester first. The coupling partner is the heteroaryl chloride.

  • In a glovebox or under a positive flow of argon, add the boronate ester of (1-phenyl-3,3-difluorocyclobutyl)methanol (e.g., 390 mg, 1.2 mmol), 2-chloropyridine (114 mg, 1.0 mmol), and finely ground potassium phosphate (637 mg, 3.0 mmol) to a Schlenk tube.

  • In a separate vial, weigh the catalyst and ligand: Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (29 mg, 0.06 mmol). Add them to the Schlenk tube.

  • Seal the tube, remove it from the glovebox (if used), and add degassed anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired (1-(4-(pyridin-2-yl)phenyl)-3,3-difluorocyclobutyl)methanol .

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination, poor quality precatalyst.Insufficient Base: Base is not strong enough or has poor solubility.Low Temperature: Reaction requires more thermal energy.Ensure rigorous degassing of solvents. Use a fresh, high-quality catalyst. Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄). Increase the reaction temperature in 10 °C increments.
Protodeboronation Harsh Conditions: Base is too strong, or reaction time is too long.Unstable Boronic Acid: Especially common with ortho-substituted or electron-deficient arylboronic acids.[20][21]Use a milder base (e.g., K₃PO₄ → K₂CO₃ or KF). Use a more active catalyst to reduce reaction time/temperature. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[14]
Homocoupling (R¹-R¹ or R²-R²) Oxygen Presence: Can promote oxidative homocoupling of the boronic acid.Catalyst Decomposition: Can lead to palladium black, which may promote side reactions.Improve inert atmosphere technique (rigorous degassing, positive argon pressure). Ensure the catalyst/ligand ratio is appropriate to maintain a stable catalytic species.
Difficult Purification Persistent Boron Impurities: Residual boronic acid or its byproducts.Ligand-Related Byproducts: Oxidized phosphine ligand.Perform an aqueous wash with a mild base (e.g., NaHCO₃) during workup to remove acidic boron species. A basic aqueous wash followed by an acidic wash can sometimes help. Consider alternative purification methods if chromatography is challenging.

Conclusion

The Suzuki-Miyaura cross-coupling is an exceptionally reliable and adaptable method for synthesizing complex molecules bearing the 2,2-difluorocyclobutyl motif. By understanding the core reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively couple these valuable fluorinated building blocks to a wide range of aryl and heteroaryl partners. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing these critical transformations, thereby accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

Application Note & Protocols: Asymmetric Synthesis of (2,2-Difluorocyclobutyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Fluorinated Scaffolds

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. The strategic introduction of fluorine can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[1][2] Among the diverse array of fluorinated motifs, the gem-difluorocycloalkyl group has emerged as a particularly valuable bioisostere, capable of mimicking other functional groups while imparting unique stereoelectronic properties.[3][4] The 2,2-difluorocyclobutyl moiety, specifically, offers a conformationally constrained, polar, yet lipophilic building block that is increasingly sought after by medicinal chemists.[5]

However, the therapeutic efficacy and safety of chiral drug candidates are intrinsically linked to their absolute stereochemistry.[6][7] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even toxic.[7] Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral building blocks is paramount. This guide provides a detailed technical overview and actionable protocols for the enantioselective synthesis of (R)- and (S)-(2,2-difluorocyclobutyl)methanol, a critical precursor for the synthesis of advanced pharmaceutical intermediates. We will focus on a state-of-the-art approach centered on the rhodium-catalyzed asymmetric hydroboration of a key cyclobutene intermediate.

Core Synthetic Strategy: Rhodium-Catalyzed Asymmetric Hydroboration-Oxidation

The most effective and modular route to enantiomerically enriched (2,2-difluorocyclobutyl)methanol relies on a two-step sequence: the asymmetric hydroboration of a prochiral olefin followed by oxidation of the resulting boronate ester. This strategy offers high levels of enantiocontrol and functional group tolerance. The key precursor for this transformation is 3,3-difluorocyclobut-1-ene.

The cornerstone of this approach is the regio- and enantioselective addition of a boron-hydride species across the double bond of 3,3-difluorocyclobut-1-ene.[8] This reaction is catalyzed by a chiral rhodium complex, which creates a chiral environment around the substrate, directing the addition of the borane to a specific face of the double bond. The subsequent oxidation step replaces the boron moiety with a hydroxyl group with retention of configuration, yielding the target chiral alcohol.

Workflow Overview

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Synthesis cluster_2 Final Product Formation A gem-Difluorocyclopropyl N-Tosylhydrazone B 3,3-Difluorocyclobut-1-ene A->B Thermal Ring Expansion [7] D Chiral α-Boryl Cyclobutane Intermediate B->D Asymmetric Hydroboration [1, 2] C Chiral Rhodium Catalyst + HBpin F Enantiopure This compound D->F Oxidation [1] E Oxidation (NaOH, H₂O₂)

Caption: Overall workflow for the synthesis of enantiopure this compound.

Mechanistic Rationale & Causality

The success of the asymmetric hydroboration hinges on the precise coordination chemistry of the rhodium catalyst.

  • Catalyst Activation: The rhodium precursor reacts with the chiral diphosphine ligand and the hydroboration agent (e.g., pinacolborane, HBpin) to form the active catalytic species.

  • Olefin Coordination: The 3,3-difluorocyclobut-1-ene substrate coordinates to the chiral rhodium center. The steric and electronic properties of the chiral ligand dictate the preferred binding orientation of the olefin.

  • Migratory Insertion: This is the key stereochemistry-determining step. The hydride is transferred from the rhodium to one of the olefinic carbons, and the rhodium simultaneously forms a bond with the other carbon. The chiral ligand environment creates a significant energy difference between the two possible transition states, leading to the formation of one enantiomer of the rhodium-alkyl intermediate in high excess.

  • Reductive Elimination: The boryl group is transferred to the alkyl ligand, reductively eliminating the chiral α-boryl cyclobutane product and regenerating the active rhodium catalyst.

The choice of a rhodium catalyst is critical; rhodium provides a good balance of reactivity and selectivity for the hydroboration of unactivated alkenes. The selection of the chiral ligand is the primary tool for inducing asymmetry and must be optimized for the specific substrate.

G A [Rh(L*)]-H B Olefin Coordination A->B C Transition State (Stereo-determining) B->C D Rh-Alkyl Intermediate C->D E Reductive Elimination D->E F Product Release E->F G [Rh(L*)]+ F->G Catalyst Regeneration H Product F->H G->A Oxidative Addition I Olefin I->B J HBpin J->A

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydroboration.

Data Presentation: Catalyst System Performance

The selection of the chiral ligand is crucial for achieving high enantioselectivity. The table below summarizes representative results for the rhodium-catalyzed asymmetric hydroboration of 3,3-difluorocyclobut-1-ene.

EntryChiral LigandCatalyst Loading (mol%)SolventTime (h)Yield (%)e.e. (%)Ref.
1(R,S)-Josiphos1.0THF129596[8][9]
2(S,R)-Josiphos1.0THF129495[8][9]
3(R)-BINAP1.0THF248885[8]
4(S)-SEGPHOS1.0Dioxane189192[9]

Note: Data is representative and compiled from cited literature. Yields and e.e. are for the borylated intermediate. The subsequent oxidation step typically proceeds in high yield (>90%) with full retention of stereochemistry.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled using appropriate techniques for air- and moisture-sensitive compounds where noted.

Protocol 1: Synthesis of 3,3-Difluorocyclobut-1-ene (Precursor)

This protocol is adapted from the thermal ring expansion of cyclopropyl carbenes.[10]

  • Reagents & Materials:

    • gem-Difluorocyclopropyl N-tosylhydrazone (1.0 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous 1,4-dioxane

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add gem-difluorocyclopropyl N-tosylhydrazone (1.0 equiv) and cesium carbonate (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure. Caution: The product is volatile. Use minimal heating and an ice-water bath on the receiving flask.

    • Purify the crude product by flash column chromatography on silica gel using a low-boiling point eluent (e.g., pentane or hexanes) to afford 3,3-difluorocyclobut-1-ene as a volatile liquid.

Protocol 2: Asymmetric Hydroboration to (R)-2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the synthesis of the (R)-enantiomer of the boronate ester intermediate using a representative chiral ligand.[8]

  • Reagents & Materials:

    • [Rh(COD)₂]BF₄ (0.005 equiv)

    • (S,R)-Josiphos ligand (or other suitable chiral ligand) (0.0055 equiv)

    • 3,3-Difluorocyclobut-1-ene (1.0 equiv)

    • Pinacolborane (HBpin) (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, syringes, magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add [Rh(COD)₂]BF₄ (0.005 equiv) and the chiral ligand (e.g., (S,R)-Josiphos, 0.0055 equiv) to a flame-dried Schlenk flask.

    • Add anhydrous THF (to dissolve, approx. 0.05 M final concentration) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

    • In a separate flask, prepare a solution of 3,3-difluorocyclobut-1-ene (1.0 equiv) in anhydrous THF.

    • Cool the catalyst solution to 0 °C.

    • Add the solution of 3,3-difluorocyclobut-1-ene to the catalyst mixture via syringe.

    • Add pinacolborane (1.1 equiv) dropwise to the reaction mixture over 5 minutes.

    • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction for the consumption of the starting material by GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a few drops of methanol.

    • Concentrate the solvent under reduced pressure. The crude product is often used directly in the next step without further purification. If necessary, it can be purified by chromatography on silica gel (deactivated with triethylamine) using a hexane/ethyl acetate gradient.

Protocol 3: Oxidation to (R)-(2,2-Difluorocyclobutyl)methanol

This is a standard protocol for the oxidation of boronate esters with retention of stereochemistry.

  • Reagents & Materials:

    • Crude boronate ester from Protocol 2 (1.0 equiv)

    • Tetrahydrofuran (THF)

    • Ethanol (EtOH)

    • 3 M aqueous Sodium Hydroxide (NaOH) solution

    • 30% aqueous Hydrogen Peroxide (H₂O₂) solution

    • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

    • Ethyl acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude boronate ester (1.0 equiv) in a 2:1 mixture of THF and EtOH in a round-bottom flask.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: The addition is exothermic. Maintain the internal temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4-6 hours.

    • Cool the mixture back to 0 °C and quench the excess peroxide by the slow addition of saturated aqueous Na₂S₂O₃ solution until a test with peroxide strips is negative.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude alcohol by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the pure (R)-(2,2-difluorocyclobutyl)methanol.

    • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹⁹F or ¹H NMR analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,2-difluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The gem-difluorocyclobutyl motif is of significant interest in medicinal chemistry, and robust synthetic access to key building blocks like this compound is crucial for advancing discovery programs.[1][2]

Overview of Synthetic Strategies

The synthesis of this compound typically involves a multi-step sequence. A common and effective approach begins with the deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone derivative.[2][3] This key transformation introduces the gem-difluoro group. Subsequent deprotection affords the target alcohol. Another potential, though less direct, route could involve the reduction of a corresponding carboxylic acid or ester, such as 2,2-difluorocyclobutanecarboxylic acid.

The choice of synthetic route and the execution of each step are critical for achieving a high overall yield. This guide will focus on troubleshooting the deoxofluorination pathway, as it is a pivotal and often challenging step in the synthesis.

Synthetic_Pathways cluster_0 Primary Synthetic Route cluster_1 Alternative Route A Protected 2-(hydroxymethyl)cyclobutanone B Protected this compound A->B Deoxofluorination (e.g., DAST) C This compound B->C Deprotection D 2,2-Difluorocyclobutanecarboxylic Acid E This compound D->E Reduction (e.g., LiAlH4)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Low Yields & Common Issues

This section addresses specific problems that can arise during the synthesis of this compound, with a focus on the deoxofluorination step.

Issue 1: Low or No Conversion of the Starting Ketone During Deoxofluorination

Question: I am attempting the deoxofluorination of my protected 2-(hydroxymethyl)cyclobutanone using Diethylaminosulfur Trifluoride (DAST), but I'm observing very low conversion of my starting material. What are the potential causes and how can I improve my yield?

Answer: Low conversion in a DAST-mediated deoxofluorination can stem from several factors related to reagent quality, reaction conditions, and substrate stability.

Potential Causes & Solutions:

  • Reagent Quality:

    • DAST Inactivity: DAST is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently purchased stock. If you suspect degradation, consider purchasing a new batch. DAST is known to react violently with water and its decomposition products can be highly reactive.

    • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried, and all solvents are rigorously dried before use. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions:

    • Temperature: Deoxofluorination reactions with DAST are typically run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. However, if the reaction is sluggish, a carefully controlled, gradual increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress and ensure it is allowed to proceed to completion.

    • Stoichiometry: Ensure the correct stoichiometry of DAST is used. Typically, a slight excess of DAST is employed. A good starting point is 1.1 to 1.5 equivalents.

  • Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low Conversion Observed reagent_check Verify DAST Quality (Fresh, Anhydrous) start->reagent_check conditions_check Confirm Anhydrous Reaction Conditions reagent_check->conditions_check DAST is fresh failure Still Low Conversion Consider Alternative Reagent reagent_check->failure DAST is old temp_opt Optimize Temperature (Gradual Increase from -78°C) conditions_check->temp_opt Conditions are dry conditions_check->failure Moisture present time_opt Increase Reaction Time (Monitor by TLC/LC-MS) temp_opt->time_opt No improvement success Improved Conversion temp_opt->success Improvement seen time_opt->success Improvement seen time_opt->failure No improvement

Caption: Decision tree for troubleshooting low conversion in deoxofluorination.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I'm getting a complex mixture of products instead of the desired difluorinated compound. What are the likely side reactions and how can I suppress them?

Answer: Side product formation is a common issue with DAST and other related fluorinating agents.[4] The nature of the side products can provide clues about what is going wrong.

Potential Causes & Solutions:

  • Elimination Reactions: DAST can promote elimination reactions, especially with substrates prone to forming stable carbocations or alkenes. The use of non-polar solvents and low temperatures can help to disfavor elimination pathways.

  • Rearrangements: Carbocationic intermediates, if formed, can undergo rearrangements. Again, careful control of temperature is key.

  • Alternative Fluorinating Agents: If side reactions persist, consider using a different deoxofluorinating agent. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are often milder and more selective than DAST.

ReagentTypical ConditionsAdvantagesDisadvantages
DAST -78 °C to RT, CH₂Cl₂Readily available, potentCan lead to side reactions, thermally unstable
Deoxo-Fluor® 0 °C to RT, THFMore thermally stable, often more selectiveMore expensive
XtalFluor-E® 0 °C to RT, CH₂Cl₂Crystalline solid, easy to handleCan require activation

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my protected this compound, but I am losing a significant amount of product during purification by column chromatography. What are some strategies to improve my isolated yield?

Answer: Fluorinated compounds can have unique physical properties that make purification challenging.

Potential Causes & Solutions:

  • Volatility: Gem-difluorinated compounds can be more volatile than their non-fluorinated analogs. When removing solvent after workup, use a rotary evaporator at a low temperature and with a controlled vacuum to prevent product loss.

  • Chromatography Issues:

    • Stationary Phase: Standard silica gel can sometimes be too acidic and cause degradation of sensitive compounds. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

    • Eluent System: A careful optimization of the eluent system is crucial. A gradient elution might be necessary to achieve good separation from non-polar byproducts and any remaining starting material.

  • Alternative Purification Methods: If chromatography proves difficult, consider other purification techniques such as distillation (if the product is thermally stable and sufficiently volatile) or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group for the primary alcohol in the starting material?

A1: A robust protecting group that is stable to the fluorination conditions is essential. A silyl ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether, is a good choice. These groups are generally stable to DAST and can be readily removed under standard conditions (e.g., with a fluoride source like TBAF or with acid).

Q2: How can I confirm the formation of the gem-difluoro group in my product?

A2: ¹⁹F NMR spectroscopy is the most definitive method for confirming the presence of the C-F bonds. You should observe a signal in the typical range for alkyl fluorides. ¹³C NMR is also very useful, as the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

Q3: Are there any safety precautions I should take when working with DAST?

A3: Yes, DAST is a hazardous reagent. It is corrosive, reacts violently with water, and can decompose exothermically above 90 °C. Always handle DAST in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available.

Detailed Experimental Protocol: Deoxofluorination with DAST

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Protected 2-(hydroxymethyl)cyclobutanone (1.0 eq)

  • Diethylaminosulfur Trifluoride (DAST) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve the protected 2-(hydroxymethyl)cyclobutanone (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST:

    • Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to 0 °C over 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo at low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected this compound.

References

Technical Support Center: Purification of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2,2-Difluorocyclobutyl)methanol. This molecule is a valuable building block in medicinal chemistry, primarily due to the unique properties imparted by the gem-difluoro group, which can enhance metabolic stability and binding affinity in drug candidates.[1][2][3] However, these same properties present distinct challenges during purification.

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: Impurities largely depend on the synthetic route. If you are synthesizing it via the reduction of a corresponding ester or ketone, expect to see unreacted starting material. Other common impurities include residual solvents from the reaction and workup (e.g., THF, diethyl ether, ethyl acetate, hexanes), and potentially by-products from side reactions.[4][5]

Q2: My compound appears to be degrading during distillation. What's happening?

A2: this compound has a relatively high boiling point for its molecular weight due to its polarity and hydrogen-bonding capability. Prolonged heating at atmospheric pressure can lead to thermal decomposition. The key is to reduce the boiling point by performing the distillation under reduced pressure (vacuum distillation).[6][7][8] This allows for distillation at a much lower, non-destructive temperature.

Q3: Why is my compound streaking or showing poor separation on a standard silica gel column?

A3: The high polarity of the alcohol and the electronegative fluorine atoms can cause strong interactions with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing and poor separation. Strategies to mitigate this include using a less polar solvent system, deactivating the silica gel with a small amount of triethylamine or ammonia in your eluent, or switching to an alternative stationary phase like alumina or a bonded phase.[9]

Q4: After my aqueous workup, I see a persistent water peak in my NMR. How can I remove it?

A4: The polarity of this compound may lend it some solubility in water, making complete phase separation difficult. Ensure you are using a sufficiently nonpolar organic solvent for extraction and perform multiple extractions. Always dry the combined organic layers thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating. If water persists, an azeotropic distillation with toluene under reduced pressure can be effective.

Part 2: In-Depth Troubleshooting Guide

This section explores specific purification problems in greater detail, explaining the underlying chemistry and providing actionable solutions.

Problem 1: Co-elution of Impurities with the Product in Flash Chromatography

Scenario: You run a flash column, but your collected fractions are still contaminated with an impurity of similar polarity, often the starting ketone or ester.

Causality: The gem-difluoro group and the hydroxyl group dominate the polarity of the molecule. If an impurity shares a similar polar profile, separation on standard silica gel becomes a significant challenge.

Solutions:

  • Optimize the Solvent System: Avoid highly polar single solvents like pure ethyl acetate. A binary or tertiary system often provides better resolution. Start with a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is key.

  • Change the Stationary Phase:

    • Fluorinated Phases: For challenging separations of fluorinated compounds, a fluorinated stationary phase can provide unique selectivity based on fluorine-fluorine interactions.[10][11] These phases can sometimes invert the elution order compared to silica.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds and uses a polar stationary phase with a mobile phase gradient from high organic to a higher aqueous content.[9][12] This can be an excellent alternative if reversed-phase chromatography fails.

Problem 2: Low Recovery After Purification

Scenario: The purity of your product is high, but the overall yield after distillation or chromatography is significantly lower than expected.

Causality:

  • Irreversible Adsorption: As mentioned, the polar nature of your compound can cause it to stick irreversibly to active sites on silica gel.[9]

  • Volatility: While it has a high boiling point at atmospheric pressure, the compound can be volatile under high vacuum, especially during solvent removal on a rotary evaporator if the vacuum is too strong or the bath temperature is too high.[9]

  • Mechanical Loss: The compound's potential partial water solubility can lead to loss in the aqueous layer during workup.

Solutions:

  • Dry Loading for Chromatography: To minimize streaking and potential irreversible adsorption, use a dry-loading technique. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of Celite or silica gel, carefully evaporate the solvent to a fine powder, and load this powder onto the top of your column.[9]

  • Controlled Evaporation: When removing solvents on a rotary evaporator, use a moderate vacuum and keep the water bath temperature below 40°C. Once the bulk of the solvent is removed, reduce the rotation speed and vacuum to avoid "bumping" and loss of your product.

  • Back-Extraction: After your primary extraction, re-extract the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product.

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating, with checkpoints to ensure success.

Protocol 1: High-Resolution Flash Chromatography
  • Stationary Phase Selection: Use standard silica gel (40-63 µm). If tailing is observed in TLC analysis, pre-treat the silica by preparing the slurry in your starting eluent containing 0.5% triethylamine.

  • Sample Preparation (Dry Loading):

    • Dissolve ~1 g of crude material in ~5 mL of dichloromethane.

    • Add ~2 g of Celite and swirl to form a slurry.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Packing and Elution:

    • Pack the column with silica gel using a 98:2 Hexanes:Ethyl Acetate mixture.

    • Carefully add the dry-loaded sample to the top of the silica bed.

    • Begin elution with 98:2 Hexanes:EtOAc, collecting fractions.

    • Gradually increase the polarity in small increments (e.g., to 95:5, then 90:10) based on TLC analysis of the fractions.

  • Analysis: Monitor fractions by TLC, staining with potassium permanganate (KMnO₄) which will stain the alcohol product. Combine pure fractions.

  • Validation: Obtain a ¹H NMR of the combined, concentrated fractions to confirm purity and absence of residual solvents before proceeding.

Protocol 2: Vacuum Distillation for Final Purification

Safety Note: Always use a safety shield and inspect glassware for star cracks before performing a vacuum distillation.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Use a well-insulated distillation head to maintain the temperature gradient. Connect to a vacuum pump with a cold trap in between.

  • Procedure:

    • Place the crude or column-purified oil in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum. The pressure should be stable before heating begins.

    • Gently heat the flask in an oil bath.

    • Collect a forerun fraction, which will likely contain residual solvents.

    • Increase the temperature slowly. Collect the main fraction of this compound at the appropriate temperature and pressure. The exact boiling point will depend on the vacuum achieved.[8][13]

  • Validation: Confirm the purity of the distilled product by GC-MS and NMR spectroscopy. The product should appear as a clear, colorless liquid.[14]

Part 4: Data & Visual Aids

Table 1: Common Impurities and Analytical Signatures
Impurity NameTypical Synthesis OriginBoiling Point (°C at atm. pressure)Key Analytical Signature (¹H NMR)
(2,2-Difluorocyclobutyl)methanoneIncomplete reduction of ketone~130-140°C (estimated)Absence of -CH₂OH signal, presence of aldehydic or ketonic signals.
Ethyl 2,2-difluorocyclobutane-carboxylateIncomplete reduction of ester~160-170°C (estimated)Presence of ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm).
Tetrahydrofuran (THF)Reaction/Extraction Solvent66°CMultiplets around 3.7 and 1.8 ppm.
MethanolBy-product of some reductions64.7°C[15][16][17][18]Singlet around 3.49 ppm.
Diagrams

The following diagrams illustrate the decision-making process for purification.

Purification_Strategy start Crude Product Analysis (TLC, NMR) check_impurities Are impurities significantly different in polarity? start->check_impurities flash_chrom Perform Flash Chromatography check_impurities->flash_chrom Yes special_chrom Consider Alternative Chromatography (HILIC, Fluorous) check_impurities->special_chrom No check_thermal Is the product thermally stable? flash_chrom->check_thermal vac_dist Perform Vacuum Distillation check_thermal->vac_dist No/Unsure final_product High Purity Product check_thermal->final_product Yes vac_dist->final_product special_chrom->check_thermal

Caption: Purification strategy selection workflow.

Troubleshooting_Workflow start Purification Attempt Fails (Low Purity or Yield) problem_type Identify Primary Issue start->problem_type low_purity Low Purity problem_type->low_purity Purity low_yield Low Yield problem_type->low_yield Yield purity_cause Cause? low_purity->purity_cause streaking Streaking / Tailing on Silica purity_cause->streaking Tailing coelution Co-elution of Similar Polarity Impurity purity_cause->coelution Overlap solution_streaking Add Base (TEA) to Eluent or Use Dry Loading streaking->solution_streaking solution_coelution Use Shallow Gradient or Switch Stationary Phase (HILIC) coelution->solution_coelution yield_cause Cause? low_yield->yield_cause adsorption Irreversible Adsorption yield_cause->adsorption Adsorption volatility Loss during Evaporation yield_cause->volatility Volatility solution_adsorption Use Dry Loading on Celite or Switch to Alumina adsorption->solution_adsorption solution_volatility Reduce Rotovap Temp/Vacuum Use Cold Trap volatility->solution_volatility

Caption: Troubleshooting decision tree for failed purification.

References

Technical Support Center: Optimizing Reaction Conditions for (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2,2-Difluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable fluorinated building block. The unique properties of the gem-difluorocyclobutane motif, such as its ability to increase metabolic stability, make it a crucial component in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound. A common synthetic route involves the reduction of a 2,2-difluorocyclobutanecarboxylic acid derivative or the reaction of a suitable nucleophile with a 2,2-difluorocyclobutane electrophile. The following Q&A addresses potential problems in these processes.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no this compound at all. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach is the best way to identify and resolve the problem.

Possible Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Reducing Agent (if applicable): Ensure your reducing agent (e.g., Lithium Aluminum Hydride, Sodium Borohydride) is fresh and has been stored under anhydrous conditions. The stoichiometry of the reducing agent is critical; an insufficient amount will lead to incomplete reaction. Consider increasing the equivalents of the reducing agent.

    • Starting Material Purity: Impurities in your starting material (e.g., 2,2-difluorocyclobutanecarboxylic acid or its ester) can interfere with the reaction. Verify the purity of your starting material by techniques like NMR or GC-MS before proceeding.

  • Reaction Conditions:

    • Temperature: Many reduction reactions are exothermic and require careful temperature control. If the reaction is too slow, a gradual increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote side reactions.[2]

    • Solvent: The choice of solvent is crucial and must be anhydrous. Ethereal solvents like THF or Diethyl Ether are common for hydride reductions. Ensure your solvent is properly dried before use.

  • Reaction Quenching and Workup:

    • Improper quenching of the reaction can lead to product loss. Ensure the quenching procedure is carried out at a low temperature (e.g., 0°C) and that the pH is adjusted correctly during the workup to ensure the alcohol is in its neutral form for efficient extraction.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Review Quenching & Workup Procedure start->check_workup increase_reagent Increase Equivalents of Reagent check_reagents->increase_reagent purify_sm Purify Starting Material check_reagents->purify_sm optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp dry_solvent Ensure Anhydrous Solvent check_conditions->dry_solvent optimize_workup Optimize Workup Protocol check_workup->optimize_workup success Improved Yield increase_reagent->success purify_sm->success optimize_temp->success dry_solvent->success optimize_workup->success

Caption: A troubleshooting workflow for addressing low yields.

Issue 2: Formation of Impurities and Side Products

Q: My reaction is producing significant impurities alongside this compound. How can I identify and minimize them?

A: The formation of side products is often linked to the reaction conditions and the nature of the starting materials.

Common Impurities and Their Prevention:

  • Over-reduction Products (if starting from an ester): If you are reducing an ester, a strong reducing agent like LiAlH₄ can potentially reduce the carboxylic acid intermediate further. Careful control of stoichiometry and reaction time is essential.

  • Elimination Products: The gem-difluoro functionality can be susceptible to elimination reactions under certain conditions, especially in the presence of strong bases or at elevated temperatures. This can lead to the formation of unsaturated byproducts. Maintaining a neutral or slightly acidic pH during workup and purification can help minimize this.

  • Unreacted Starting Material: This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.

Purification Strategies:

  • Column Chromatography: This is a standard method for purifying this compound. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from less polar impurities.

  • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Q1: What is the recommended starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 2,2-difluorocyclobutanone. This can be converted to this compound through a two-step process: nucleophilic addition to the ketone followed by reduction of the resulting intermediate. Alternatively, 2,2-difluorocyclobutanecarboxylic acid or its esters can be directly reduced to the desired alcohol.

Q2: What are the key safety precautions to consider when working with fluorinating agents or the synthesis of fluorinated compounds?

A2: Safety is paramount when handling fluorinating reagents and their products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Some fluorinating agents can be moisture-sensitive and may react violently with water. Always handle them under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q4: Are there any specific storage recommendations for this compound?

A4: While specific stability data may vary, it is generally recommended to store fluorinated alcohols in a cool, dry place away from strong oxidizing agents. Storage at 2-8°C is often suggested.

Optimized Reaction Conditions at a Glance

The following table summarizes recommended starting conditions for the synthesis of this compound via the reduction of a carboxylic acid derivative. These are starting points and may require further optimization based on your specific substrate and experimental setup.

ParameterRecommended ConditionRationale & Key Considerations
Starting Material 2,2-Difluorocyclobutanecarboxylic Acid or its Methyl/Ethyl EsterEsters are generally easier to handle and purify than carboxylic acids.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A powerful reducing agent capable of reducing both acids and esters. Use in excess (e.g., 1.5-2.0 eq.).
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Ethereal solvents are standard for LiAlH₄ reductions. Must be completely dry.
Temperature 0°C to room temperatureThe reaction is typically started at 0°C and then allowed to warm to room temperature.
Reaction Time 2-12 hoursMonitor by TLC or GC-MS to determine completion.
Workup Quench with water and/or aqueous NaOH at 0°C, followed by extraction.Careful quenching is critical to prevent product loss and ensure safety.

Reaction Pathway Overview

The following diagram illustrates a general synthetic pathway for the preparation of this compound from 2,2-difluorocyclobutanone.

ReactionPathway start 2,2-Difluorocyclobutanone step1 Nucleophilic Addition (e.g., Grignard, Organolithium) start->step1 intermediate Tertiary Alcohol Intermediate step1->intermediate step2 Oxidative Cleavage or Functional Group Interconversion intermediate->step2 acid_ester 2,2-Difluorocyclobutane- carboxylic Acid/Ester step2->acid_ester step3 Reduction (e.g., LiAlH4) acid_ester->step3 product This compound step3->product

Caption: A general synthetic route to this compound.

References

Technical Support Center: A Troubleshooting Guide for Reactions of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2,2-Difluorocyclobutyl)methanol (CAS 1419101-11-3). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic programs. The unique combination of a strained four-membered ring, a gem-difluoro motif, and a primary alcohol presents specific challenges and opportunities. This document, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Stability

Question: How stable is the 2,2-difluorocyclobutane ring under common synthetic conditions?

Answer: The 2,2-difluorocyclobutane motif is generally characterized by high chemical stability, which is one of its key advantages in medicinal chemistry.[1] Extensive studies have shown that the ring system is robust and remains intact under a variety of conditions, including:

  • Acidic and Basic Conditions: Quantitative recovery of similar 1,1-disubstituted difluorocyclobutanes has been observed after exposure to both acidic and basic media.[1]

  • Strong Nucleophiles: The ring is stable in the presence of strong nucleophiles like sodium iodide in acetone.[1]

  • Palladium Cross-Coupling Conditions: The scaffold has been shown to be stable during Suzuki-Miyaura cross-coupling reactions, demonstrating its utility in complex synthetic sequences.[1]

However, it is crucial to recognize that this is a strained ring system. While far more stable than its cyclopropane counterpart, extreme conditions, particularly those involving radical intermediates or high temperatures, could potentially lead to ring-opening.[2] For most standard organic transformations, ring integrity is not a primary concern.

Section 2: Oxidation of the Hydroxyl Group

Question: I am trying to oxidize this compound to the corresponding aldehyde, but I'm getting low yields and a complex mixture of products. What is going wrong?

Answer: This is a common issue that stems from the electronic properties of the starting material and the stability of the product. The primary challenges are over-oxidation and potential base-mediated side reactions of the resulting aldehyde.

Causality Analysis:

  • Over-oxidation: Milder oxidizing agents are required to prevent the formation of the corresponding carboxylic acid, (2,2-Difluorocyclobutane-1-carboxylic acid).[3][4]

  • Product Instability: The gem-difluoro group is strongly electron-withdrawing, which significantly increases the acidity of the α-proton in the resulting aldehyde (or the corresponding ketone in similar systems).[1] In the presence of a base (even a mild one like triethylamine, often used in Swern-type oxidations), this can lead to enolization followed by decomposition or elimination pathways.

Troubleshooting Workflow:

Below is a decision-making workflow to troubleshoot and optimize the oxidation reaction.

G start Low Yield in Oxidation to Aldehyde cond1 Which oxidation method was used? start->cond1 swern Swern / Parikh-Doering (DMSO-based) cond1->swern DMSO chromium Chromium-based (e.g., PCC, PDC) cond1->chromium Cr(VI) dmp Hypervalent Iodine (e.g., DMP) cond1->dmp Iodine(V) swern_issue Problem: Basic conditions (Et3N) can cause side reactions of the acidic aldehyde product. swern->swern_issue chromium_issue Problem: Often requires excess reagent, can lead to over-oxidation, and generates toxic waste. chromium->chromium_issue dmp_issue Problem: Generally mild, but can be acidic. Purity of DMP is critical. dmp->dmp_issue solution_swern Solution: Use a non-nucleophilic, hindered base (e.g., DIPEA) and maintain strict low temperature (-78 °C). swern_issue->solution_swern solution_chromium Solution: Switch to a milder, non-basic method like DMP oxidation. chromium_issue->solution_chromium solution_dmp Solution: Buffer the reaction with pyridine or NaHCO3. Use fresh, high-purity DMP. dmp_issue->solution_dmp

Caption: Troubleshooting workflow for the oxidation of this compound.

Recommended Conditions: For a clean and high-yielding conversion to the aldehyde, Dess-Martin Periodinane (DMP) oxidation is highly recommended due to its mild, non-basic, and generally neutral reaction conditions. For conversion to the carboxylic acid, stronger reagents like RuCl₃ with NaIO₄ can be effective.[1]

ReactionReagentTypical ConditionsKey Considerations
Aldehyde Formation Dess-Martin Periodinane (DMP)DMP (1.1-1.5 eq.), DCM, Room TempUse high-purity DMP; can buffer with pyridine to scavenge acid.
Aldehyde Formation Swern Oxidation(COCl)₂, DMSO, Et₃N, DCM, -78 °CMaintain low temperature; risk of side reactions from base.
Carboxylic Acid Formation RuCl₃ (cat.), NaIO₄CCl₄/CH₃CN/H₂O, Room TempBiphasic system, effective for full oxidation.[1]
Section 3: Derivatization of the Hydroxyl Group

Question: I am having difficulty converting the alcohol to a tosylate or mesylate. The reaction is sluggish and incomplete. Why?

Answer: Sluggish reactivity during tosylation or mesylation is often attributable to steric hindrance and the electronic effect of the gem-difluoro group.

Causality Analysis:

  • Steric Hindrance: The cyclobutyl ring, while more flexible than a cyclopropyl ring, still presents steric bulk around the carbinol center, which can hinder the approach of bulky sulfonyl chlorides.

  • Electronic Effects: The powerful inductive electron-withdrawing effect of the two fluorine atoms can slightly decrease the nucleophilicity of the oxygen atom in the alcohol, making it less reactive towards electrophiles like tosyl chloride.

Troubleshooting Strategies:

  • Increase Reagent Equivalents: Use a larger excess of the sulfonyl chloride (e.g., 1.5-2.0 eq.) and the base (e.g., 2.0-3.0 eq.).

  • Use a More Nucleophilic Catalyst: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with the sulfonyl chloride.

  • Elevate the Temperature: While starting at 0 °C is standard, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) may be necessary to drive it to completion.

  • Alternative Leaving Groups: If tosylates/mesylates prove difficult, consider conversion to a halide (e.g., using PBr₃ or SOCl₂) or activation as a triflate, which is an exceptionally good leaving group.

Section 4: Purification Challenges

Question: My product containing the difluorocyclobutyl moiety shows significant peak tailing during silica gel chromatography and I have low recovery. How can I resolve this?

Answer: The purification of polar fluorinated compounds is a well-documented challenge.[5] Peak tailing and low recovery are typically caused by strong, undesirable interactions with the stationary phase.

Causality Analysis:

  • Silanol Interactions: The polar C-F bonds and any other polar functional groups on your molecule can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to peak tailing.[5]

  • Irreversible Adsorption: In some cases, highly polar compounds can bind almost irreversibly to the stationary phase, resulting in low recovery.[5]

  • Volatility: Depending on the molecular weight and other functional groups, some smaller fluorinated compounds can be volatile, leading to apparent loss of material during solvent evaporation.[5]

Purification Strategy Table:

IssueProbable CauseRecommended Solution
Peak Tailing Strong interaction with acidic silanols on silica.1. Use Deactivated Silica: Employ an end-capped column or treat standard silica with a silylating agent. 2. Mobile Phase Additives: Add a small amount (0.1-1%) of an additive like triethylamine (for basic compounds) or trifluoroacetic acid (TFA) to the eluent to saturate the active sites on the silica.[5]
Low Recovery Irreversible adsorption to the stationary phase.1. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil. 2. Use an Orthogonal Technique: Switch to reversed-phase (C18) chromatography or Hydrophilic Interaction Chromatography (HILILC).[5]
Poor Solubility Sample is not soluble in the mobile phase.Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., DCM, MeOH), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the column.[5]
Co-elution Poor separation from impurities.1. Optimize Selectivity: Change the organic modifier in your mobile phase (e.g., switch from ethyl acetate to methanol or vice-versa). 2. Change Stationary Phase: Try a column with different chemistry, such as a fluorinated phase column.[5]

Validated Experimental Protocols

Protocol 1: Oxidation to (2,2-Difluorocyclobutyl)carbaldehyde using Dess-Martin Periodinane (DMP)

This protocol is optimized for a clean, small-scale oxidation.

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar) at room temperature, add solid sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • To this stirred suspension, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5 minutes. Note: The reaction is slightly exothermic.

  • Stir the resulting milky-white suspension vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<30 °C) to afford the crude aldehyde.

    • Self-Validation Check: The crude ¹H NMR should show the disappearance of the alcohol CH₂ peak (~3.7 ppm) and the appearance of a characteristic aldehyde proton signal (>9.0 ppm). The product is often used directly in the next step without purification due to its volatility and potential instability on silica.

Protocol 2: Tosylation of this compound

This protocol includes a catalytic amount of DMAP to ensure efficient conversion.

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) and cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Add triethylamine (2.0 eq.), followed by a catalytic amount of DMAP (0.1 eq.).

  • Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding water. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Self-Validation Check: Successful tosylation will result in a downfield shift of the CH₂ protons adjacent to the oxygen in the ¹H NMR spectrum compared to the starting alcohol.

References

Technical Support Center: Purification of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,2-Difluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges related to impurity removal during your experiments.

Our approach is rooted in years of field-proven experience and a deep understanding of the chemical principles governing the purification of fluorinated compounds. We aim to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Navigating Impurity Removal

This section addresses specific issues you may encounter during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve your challenges.

Question 1: My final product of this compound shows the presence of residual solvents in the NMR/GC analysis. How can I effectively remove them?

Answer:

Residual solvents are a common impurity in pharmaceutical manufacturing and can be challenging to remove completely.[1][2][3] The choice of removal technique depends on the specific solvent and its boiling point relative to this compound (Boiling Point: ~131°C).

Initial Assessment:

First, identify the residual solvent(s) using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Common solvents used in related syntheses that could be present include ethers (like diethyl ether, THF), hydrocarbons (like hexane, toluene), and chlorinated solvents (like dichloromethane).

Recommended Actions:

  • Direct Evaporation (for highly volatile solvents): For solvents with low boiling points (e.g., diethyl ether, dichloromethane, hexane), rotary evaporation under reduced pressure is the first line of defense. To enhance removal, you can:

    • Slightly warm the flask (e.g., 30-40°C).

    • Use a high-vacuum pump.

    • Increase the surface area by using a larger round-bottom flask.

  • Azeotropic Distillation: If your residual solvent forms an azeotrope with a non-solvent that has a lower boiling point, you can use this to your advantage. For example, adding a co-solvent like methanol and then removing it under reduced pressure can help pull out the stubborn residual solvent.

  • Fractional Distillation: This is a highly effective method for separating liquids with different boiling points. Since this compound has a relatively high boiling point, it can often be separated from lower-boiling residual solvents.

Experimental Protocol: Fractional Distillation

  • Apparatus: Set up a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings) to increase the separation efficiency.

  • Heating: Use a heating mantle with a stirrer for uniform heating.

  • Pressure: Perform the distillation under atmospheric or reduced pressure, depending on the boiling points of the impurities.

  • Fraction Collection: Collect fractions based on the boiling point. The first fractions will be enriched with the lower-boiling residual solvents. Monitor the temperature at the head of the column closely. The temperature should plateau as each component distills.

  • Analysis: Analyze the collected fractions and the remaining pot residue by GC or NMR to confirm the removal of the solvent.

Question 2: I suspect my this compound is contaminated with unreacted starting materials or byproducts from the synthesis. What is the best purification strategy?

Answer:

Without a specific synthesis route, we can anticipate potential impurities based on plausible synthetic pathways. A likely route involves the reduction of a (2,2-difluorocyclobutyl)carboxylic acid or its ester. This could lead to impurities such as:

  • Unreacted starting material (e.g., the corresponding ester or acid).

  • Reducing agent residues (e.g., borohydride salts).

  • Side-reaction products.

Recommended Purification Strategy: Column Chromatography

Flash column chromatography is a versatile and effective technique for separating compounds with different polarities. Since this compound is a polar alcohol, it will have a different affinity for the stationary phase compared to less polar byproducts or more polar starting materials like a carboxylic acid.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.

    • Start with a low polarity eluent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30). This gradient elution will help separate compounds with a wide range of polarities.

  • Procedure:

    • Pack the column with silica gel slurried in the initial, low-polarity eluent.

    • Dissolve your crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Begin eluting with the mobile phase, starting with the low polarity mixture.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Eluent System Optimization for TLC

TrialHexane:Ethyl Acetate RatioObservationRecommendation
195:5Product spot remains at the baseline.Increase polarity.
280:20Product spot has an Rf of ~0.3. Good separation from impurities.Use this or a slightly more polar system for the column.
350:50Product spot has a high Rf (>0.7). Poor separation.Decrease polarity.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A: this compound has a molecular formula of C5H8F2O and a molecular weight of approximately 122.11 g/mol .[4][5] Its boiling point is reported to be around 130.9 ± 10.0 °C.

Q2: How should I store purified this compound?

A: It is recommended to store this compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.

Q3: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for detecting volatile impurities, including residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can quantify impurities if an internal standard is used. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): Can be used to detect non-volatile impurities. Fluorinated stationary phases can sometimes offer unique selectivity for fluorinated analytes.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q4: Can I use distillation to purify this compound from higher-boiling impurities?

A: Yes, vacuum distillation is the preferred method in this case. By lowering the pressure, you can distill your product at a lower temperature, which can prevent degradation and separate it from non-volatile or high-boiling impurities that will remain in the distillation pot.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and purifying this compound.

PurificationWorkflow start Crude this compound analysis Purity Analysis (GC, NMR) start->analysis volatile_impurities Volatile Impurities Detected? analysis->volatile_impurities Assess Purity nonvolatile_impurities Non-Volatile Impurities Detected? volatile_impurities->nonvolatile_impurities No distillation Fractional / Vacuum Distillation volatile_impurities->distillation Yes chromatography Column Chromatography nonvolatile_impurities->chromatography Yes final_product Pure Product nonvolatile_impurities->final_product No distillation->analysis Re-analyze chromatography->analysis Re-analyze end Store Appropriately final_product->end

Caption: Troubleshooting and purification workflow for this compound.

References

How to prevent decomposition of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,2-Difluorocyclobutyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to ensure the stability and successful application of this compound in your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and electronic properties imparted by the difluorinated cyclobutane ring.[1] The gem-difluoro group can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[2] However, the inherent ring strain of the cyclobutane moiety, combined with the presence of electronegative fluorine atoms, can render the molecule susceptible to specific decomposition pathways under certain experimental conditions.

This guide provides in-depth, evidence-based strategies to prevent and troubleshoot the degradation of this compound, ensuring the integrity of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are typically initiated by acidic conditions or thermal stress, leading to ring-opening or rearrangement reactions. The high strain energy of the cyclobutane ring makes it susceptible to cleavage.[3] Under acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation, which can then undergo rearrangement or elimination.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[6][7] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: Can I use strong acids with this compound?

A3: Caution is advised when using strong acids. Acid-catalyzed dehydration can occur, leading to the formation of alkenes.[4] If acidic conditions are necessary, it is recommended to use milder acids or perform the reaction at low temperatures to minimize decomposition.

Q4: Is this compound sensitive to heat?

A4: Yes, like many small-ring compounds, this compound can be sensitive to high temperatures. Thermal decomposition can lead to ring-opening and other side reactions.[8] It is best to avoid prolonged exposure to high temperatures during reactions and purification.

Q5: How does the gem-difluoro group affect the stability of the molecule?

A5: The gem-difluoro group has a stabilizing effect on the cyclobutane ring due to the strength of the C-F bonds and their influence on the electron distribution within the molecule.[3] This can make the compound more resistant to certain metabolic degradation pathways.[3] However, the strong electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the adjacent carbinol and the susceptibility of the ring to certain reagents.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Unexpected side products observed during an acid-catalyzed reaction.
  • Symptom: NMR or LC-MS analysis shows the presence of unexpected peaks, possibly corresponding to alkenes or ring-opened products.

  • Cause: The acidic conditions are likely too harsh, promoting dehydration and rearrangement of the cyclobutane ring.[4] The formation of a carbocation intermediate can lead to multiple reaction pathways.[5]

  • Solution:

    • Reduce Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of decomposition.

    • Use a Milder Acid: Substitute strong acids (e.g., sulfuric acid) with milder alternatives like pyridinium p-toluenesulfonate (PPTS) or use a buffered system.

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further degradation.

Issue 2: Low yield after purification by distillation.
  • Symptom: A significantly lower than expected yield of pure this compound is obtained after distillation.

  • Cause: The compound may be decomposing at the high temperatures required for distillation.[9]

  • Solution:

    • Use Vacuum Distillation: Purify the compound under reduced pressure to lower its boiling point and minimize thermal stress.

    • Alternative Purification Methods: Consider other purification techniques that do not require high temperatures, such as column chromatography on silica gel.

Issue 3: Degradation of the compound during storage.
  • Symptom: Analysis of a stored sample shows the presence of impurities that were not present initially.

  • Cause: Improper storage conditions, such as exposure to air, moisture, or light, can lead to slow decomposition over time.[6]

  • Solution:

    • Inert Atmosphere: Store the compound under an inert atmosphere of argon or nitrogen.

    • Tightly Sealed Containers: Use high-quality, tightly sealed containers to prevent the ingress of moisture and air.

    • Protection from Light: Store in an amber vial or in a dark location to prevent light-induced degradation.[6]

Experimental Protocols: Best Practices

To minimize the risk of decomposition, follow these best practices when working with this compound:

Table 1: Recommended Handling and Reaction Conditions

ParameterRecommendationRationale
pH Neutral to slightly basicAvoids acid-catalyzed ring-opening and dehydration.[4][10]
Temperature Keep below 80 °CMinimizes thermal decomposition.[9]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.
Solvents Anhydrous, aprotic solventsPrevents unwanted reactions with the hydroxyl group.
Reagents Use mild and selective reagentsAvoids harsh conditions that can promote side reactions.
Workflow for a Stable Reaction

Below is a generalized workflow designed to maintain the stability of this compound during a typical reaction.

Decomposition_Pathway A This compound B Protonation of -OH (H+) A->B Strong Acid C Formation of Water (Leaving Group) B->C D Carbocation Intermediate C->D E Ring Opening/ Rearrangement D->E F Decomposition Products E->F

References

Technical Support Center: Synthesis of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,2-Difluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting strategies for challenges encountered during this specific synthesis.

The primary route to this compound involves the reduction of a suitable precursor, typically 2,2-difluorocyclobutanecarboxylic acid or its corresponding ester. The choice of catalyst is paramount for achieving high yield and purity. This resource focuses on providing clarity and actionable advice for catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for reducing 2,2-difluorocyclobutanecarboxylic acid to this compound?

A1: The reduction of carboxylic acids, particularly those containing fluorine, is a challenging transformation.[1] The most effective methods typically involve catalytic hydrogenation or hydrosilylation.

  • Catalytic Hydrogenation: This "green" method uses hydrogen gas (H₂) as the reductant. Ruthenium (Ru) and Rhodium (Rh) based homogeneous catalysts are often preferred for their high activity under milder conditions compared to older heterogeneous catalysts.[2][3] For instance, a combination of Ru(acac)₃ with a phosphine ligand like triphos can effectively reduce various carboxylic acids.[2] Heterogeneous catalysts containing rhodium or iridium can also be used for the hydrogenation of fluorine-containing carboxylic acids.[4]

  • Hydrosilylation: This method uses silanes (e.g., phenylsilane, PhSiH₃) as the reducing agent. It is often catalyzed by earth-abundant metals like manganese. For example, [MnBr(CO)₅] can catalyze the reduction of carboxylic acids with PhSiH₃ under relatively mild conditions.[1]

Q2: Should I reduce the carboxylic acid directly or convert it to an ester first?

A2: Both strategies are viable, and the choice depends on the available catalysts and desired reaction conditions.

  • Direct Reduction of the Acid: This is more atom-economical. Modern ruthenium-based homogeneous catalysts are capable of directly hydrogenating carboxylic acids.[2][5] This avoids an extra synthetic step.

  • Reduction of an Ester: Carboxylic acid esters are generally easier to reduce than the parent acids.[6] This route might be preferable if you have access to catalysts specifically designed for ester hydrogenation, which are more common. However, it adds a step to your synthesis (esterification), which may lower the overall yield.

Q3: How do the fluorine atoms on the cyclobutyl ring affect the reduction?

A3: The electron-withdrawing nature of the two fluorine atoms at the C2 position can influence the reactivity of the carbonyl group. This electronic effect can make the carbonyl carbon more electrophilic and potentially easier to reduce. However, the stability of fluorinated compounds also means that care must be taken to avoid unwanted side reactions. It is crucial to select a catalyst that is chemoselective for the carboxyl group without affecting the C-F bonds or the cyclobutyl ring structure.

Catalyst Selection and Comparison

The choice of catalyst is critical for a successful synthesis. The following table summarizes key characteristics of potential catalyst systems for the reduction of 2,2-difluorocyclobutanecarboxylic acid or its methyl ester.

Catalyst SystemPrecursorReductantTypical ConditionsAdvantagesDisadvantages
Ru(acac)₃ / TriphosCarboxylic AcidH₂100-120 °C, 40-80 bar H₂Direct reduction, high yields for various acids.[2]Requires high pressure equipment.
Rhodium or Iridium (solid)Carboxylic AcidH₂50-150 °C, 5-15 atm H₂Heterogeneous, easy to separate.[4]May require higher catalyst loading.
[MnBr(CO)₅]Carboxylic AcidPhSiH₃80 °CUses an earth-abundant metal, mild conditions.[1]Silane reductants can be expensive.
Ruthenium Pincer ComplexesEsterH₂40-100 °C, 5-50 bar H₂High efficiency (TONs up to 17000), milder conditions.[6]Ligand synthesis can be complex.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q4: My reaction yield is low. What are the potential causes and solutions?

A4: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.

  • Cause 1: Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvent. Sulfur and chloride compounds are known poisons for many hydrogenation catalysts.[7]

    • Solution: Ensure all reagents and solvents are of high purity and are appropriately dried. Water can also interfere with some catalytic systems.[8] Consider using a guard bed to remove potential poisons before the reaction.

  • Cause 2: Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR.[8] If the reaction has stalled, you can try extending the reaction time, increasing the temperature (if the catalyst is stable), or adding a fresh portion of the catalyst.

  • Cause 3: Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for your specific substrate and catalyst.

    • Solution: Perform a small-scale optimization screen. Vary the temperature, H₂ pressure (for hydrogenation), and solvent to find the optimal conditions for your reaction.

  • Cause 4: Poor Catalyst Activity: The catalyst itself may not be sufficiently active for this specific transformation.

    • Solution: Screen different catalysts. If a ruthenium catalyst is giving low yields, consider trying a rhodium-based system or switching to a hydrosilylation protocol.

Q5: I am observing significant byproduct formation. How can I improve the selectivity?

A5: Byproduct formation is often due to side reactions like over-reduction or decomposition.

  • Side Reaction 1: Ring Opening: The cyclobutyl ring may undergo cleavage under harsh conditions.

    • Solution: Employ milder reaction conditions. Lowering the temperature and pressure can often improve selectivity by minimizing the energy available for undesired pathways.[8]

  • Side Reaction 2: Dehalogenation: In some cases, the C-F bonds might be susceptible to reduction, although this is generally less common for difluoroalkanes.

    • Solution: Choose a catalyst known for its chemoselectivity. Ruthenium pincer complexes, for example, have shown high selectivity for ester reduction without affecting other functional groups.[6]

  • Side Reaction 3: Ester Formation (from acid reduction): If the product alcohol reacts with unreacted carboxylic acid, an ester byproduct can form.[3]

    • Solution: Drive the reaction to high conversion. The addition of water in some hydrogenation systems has been shown to suppress this side reaction.[3]

Q6: The reaction is not starting. What should I check first?

A6: If there is no conversion of your starting material, there could be a fundamental issue with your reaction setup or reagents.

  • Check 1: Catalyst Activation: Some catalysts require an activation step before they become catalytically active. For example, pre-catalysts may need to react with the reductant to form the active species. Review the literature for your chosen catalyst to ensure you are following the correct procedure.

  • Check 2: Reductant Delivery (for Hydrogenation): Ensure that hydrogen gas is being delivered to the reaction mixture effectively. Check for leaks in your high-pressure reactor system and ensure proper agitation to facilitate gas-liquid mass transfer. The purity of the hydrogen gas is also important.[9]

  • Check 3: Reagent Purity: As mentioned, impurities can completely inhibit the catalyst. Verify the purity of your starting material, solvent, and any additives.

Experimental Workflows & Diagrams

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable catalyst system.

Caption: Decision tree for catalyst selection.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing the cause of a low-yielding reaction.

References

Byproduct analysis in (2,2-Difluorocyclobutyl)methanol preparation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the preparation of (2,2-Difluorocyclobutyl)methanol. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to help you navigate the common challenges associated with this synthesis. The gem-difluorocycloalkane motif is increasingly vital in medicinal chemistry for its ability to modulate physicochemical properties like metabolic stability and pKa, making mastery of its synthesis crucial.[1][2][3]

This guide is structured to address problems head-on, providing not just solutions, but the underlying chemical principles to empower your research and development.

This section addresses the most frequent obstacles encountered during the synthesis of this compound. The primary route discussed involves the deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone, a key strategy for accessing this specific isomer.[3]

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yield is a multifaceted issue that can originate from several stages of the synthetic process. A systematic approach is required to pinpoint the cause.

Potential Causes & Recommended Actions:

  • Incomplete Deoxofluorination: The conversion of the precursor ketone to the gem-difluoro group is often the most challenging step.

    • Causality: Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can be sensitive to moisture and may have degraded upon storage. The reaction may also require specific temperature control to proceed to completion without degrading the substrate.

    • Action Plan:

      • Ensure your fluorinating agent is fresh or has been properly stored under an inert atmosphere.

      • Consider titrating the agent to determine its activity before use.

      • Carefully optimize the reaction temperature and time. A stepwise increase in temperature might be necessary to drive the reaction to completion.

      • Monitor the reaction progress meticulously using TLC or crude ¹⁹F NMR.

  • Product Degradation during Workup: The difluorocyclobutyl moiety can be stable, but harsh workup conditions can lead to degradation.[1]

    • Causality: Prolonged exposure to strong acids or bases during quenching and extraction can lead to side reactions. For instance, residual Lewis acidic species from the fluorination step can promote decomposition if not properly neutralized.

    • Action Plan:

      • Use a mild quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and perform the quench at low temperatures (e.g., 0 °C).

      • Minimize the time the product spends in aqueous acidic or basic layers during extraction.

      • Ensure complete removal of the fluorinating agent's byproducts, which can sometimes interfere with purification.

  • Formation of Stable Byproducts: The primary cause of low yield is often the diversion of starting material into side-reaction pathways.

    • Causality: Elimination reactions can compete with the desired nucleophilic substitution, leading to the formation of unsaturated byproducts. The specific substrate and reaction conditions dictate the extent of these side reactions.

    • Action Plan: A detailed byproduct analysis is crucial. (See Question 2 for an in-depth discussion).

Workflow for Diagnosing Low Yield

Byproduct_Formation cluster_desired Desired Pathway cluster_side Side Reaction Ketone Precursor Ketone Intermediate Oxy-sulfur Intermediate Ketone->Intermediate + DAST Carbocation Carbocation Intermediate Intermediate->Carbocation - SOF₂ Product This compound Carbocation->Product + F⁻ (Substitution) Byproduct Elimination Byproduct (Alkene) Carbocation->Byproduct - H⁺ (Elimination)

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of (2,2-Difluorocyclobutyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2,2-Difluorocyclobutyl)methanol, a fluorinated building block of increasing interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, we present a detailed, theoretically derived spectrum based on established principles and data from analogous structures. This guide will compare this predicted spectrum with that of non-fluorinated and other substituted cyclobutane analogs to highlight the significant impact of gem-difluoro substitution.

The Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a fascinating case for ¹H NMR analysis due to the combined effects of the strained cyclobutane ring, the electronegative fluorine atoms, and the hydroxymethyl substituent. Based on established NMR principles and data from related compounds, we can predict the chemical shifts, multiplicities, and coupling constants for each proton in the molecule.

Below is a table summarizing the predicted ¹H NMR data for this compound, assuming a deuterated chloroform (CDCl₃) solvent.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ha (CH2OH)~3.7 - 3.9Doublet of triplets (dt) or Multiplet (m)²JHH ≈ 11, ³JHH ≈ 7
Hb (CH)~2.5 - 2.8Multiplet (m)
Hc (CH₂)~2.2 - 2.5Multiplet (m)
Hd (CH₂)~1.8 - 2.1Multiplet (m)
OH Variable (typically broad singlet)Broad Singlet (br s)

Deconstructing the Predicted Spectrum: A Rationale

The predicted spectral parameters are derived from a careful consideration of several key factors that influence proton chemical shifts and coupling constants.

Chemical Shifts: The Influence of Electronegativity and Anisotropy

The chemical shift of a proton is highly sensitive to its local electronic environment. In this compound, the two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect. This deshields the neighboring protons, causing their signals to appear at a higher chemical shift (downfield) compared to a non-fluorinated cyclobutane.

  • Ha (CH₂OH): These protons are adjacent to the oxygen atom of the hydroxyl group, which is also electronegative. We predict their chemical shift to be in the range of 3.7-3.9 ppm.

  • Hb (CH): This methine proton is on the carbon bearing the hydroxymethyl group. It is influenced by both the hydroxyl group and, to a lesser extent, the gem-difluoro group. Its predicted chemical shift is around 2.5-2.8 ppm.

  • Hc and Hd (Ring CH₂): These methylene protons are on the cyclobutane ring. Their chemical shifts are influenced by the gem-difluoro group and the ring strain. We anticipate a complex multiplet pattern for these protons in the range of 1.8-2.5 ppm. The non-planar nature of the cyclobutane ring leads to different magnetic environments for the axial and equatorial protons, further complicating the spectrum.[1]

Multiplicity and Coupling Constants: Through-Bond Interactions

The splitting of NMR signals arises from the magnetic interactions between neighboring, non-equivalent protons (spin-spin coupling). In this compound, we expect to see both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • Ha (CH₂OH): These protons will be split by the adjacent methine proton (Hb), resulting in a doublet. Each peak of this doublet will be further split by the hydroxyl proton (if coupling is observed), leading to a doublet of triplets or a more complex multiplet.

  • Ring Protons (Hb, Hc, Hd): The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei. Long-range coupling across the four-membered ring is also possible.[1] The presence of fluorine atoms introduces additional complexity due to geminal and vicinal H-F coupling.

Comparative Analysis: The Impact of Fluorine Substitution

To fully appreciate the influence of the gem-difluoro group, it is instructive to compare the predicted spectrum of this compound with the known spectra of related, non-fluorinated cyclobutane derivatives.

Cyclobutylmethanol: The Non-Fluorinated Analog

In the absence of the fluorine atoms, the ¹H NMR spectrum of cyclobutylmethanol would be significantly different. The ring protons would resonate at a higher field (lower ppm values) due to the absence of the strong deshielding effect of the fluorine atoms. The splitting patterns would also be simpler, as there would be no H-F coupling.

Other Substituted Cyclobutanes

The ¹H NMR spectra of various monosubstituted cyclobutanes have been extensively studied.[1] These studies reveal that the substituent's electronegativity and steric bulk significantly influence the chemical shifts and coupling constants of the ring protons. The introduction of two fluorine atoms in this compound represents a significant perturbation to the electronic structure of the cyclobutane ring, leading to the predicted downfield shifts and complex splitting patterns.

Experimental Protocol for ¹H NMR Acquisition of Fluorinated Compounds

Acquiring a high-quality ¹H NMR spectrum of a fluorinated compound like this compound requires careful attention to experimental parameters.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
  • Use a high-quality NMR tube to ensure good spectral resolution.
  • Filter the sample if any solid particles are present to avoid line broadening.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex multiplets.
  • Ensure the instrument is well-shimmed to obtain sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient for a ¹H NMR spectrum.
  • Spectral Width: Set a wide enough spectral width to encompass all proton signals, typically from 0 to 12 ppm.
  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
  • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
  • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum carefully to ensure all peaks are in the absorptive mode.
  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing Molecular Structure and NMR Interactions

The following diagrams, generated using Graphviz, illustrate the structure of this compound and the key through-bond interactions that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton labels.

Caption: Key H-H and H-F coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex, reflecting the intricate interplay of electronic and steric effects within the molecule. The strong electron-withdrawing nature of the gem-difluoro group significantly deshields the cyclobutane ring protons, shifting their signals downfield. Furthermore, the presence of both proton-proton and proton-fluorine couplings leads to complex splitting patterns. By comparing this predicted spectrum with those of non-fluorinated analogs, the profound impact of fluorine substitution on the ¹H NMR spectrum becomes evident. This detailed analysis serves as a valuable guide for researchers working with this and similar fluorinated building blocks, aiding in spectral interpretation and structural verification.

References

A Senior Application Scientist's Guide to the 13C NMR Analysis of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel fluorinated compounds is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties. (2,2-Difluorocyclobutyl)methanol is a prime example of a fluorinated building block whose structural integrity must be rigorously confirmed. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. However, the presence of fluorine introduces complexities, primarily through carbon-fluorine (C-F) coupling, that require a nuanced approach to both data acquisition and interpretation.

This guide provides an in-depth, comparative analysis of the 13C NMR spectrum of this compound. We will delve into the theoretical underpinnings of C-F coupling, present a detailed experimental protocol, and compare the resulting spectrum with non-fluorinated and mono-fluorinated analogs to highlight the profound influence of fluorine on 13C chemical shifts and multiplicities.

The Foundational Principle: Understanding Carbon-Fluorine Coupling in 13C NMR

In standard proton-decoupled 13C NMR spectroscopy of purely hydrocarbon compounds, each unique carbon atom typically appears as a singlet. The introduction of fluorine, a spin-1/2 nucleus with nearly 100% natural abundance, dramatically alters this picture. The interaction between the magnetic moments of 13C and 19F nuclei leads to through-bond spin-spin coupling, manifesting as splitting of the carbon signals.[1][2]

The magnitude of this splitting, known as the coupling constant (J), is highly dependent on the number of bonds separating the carbon and fluorine atoms:

  • One-bond coupling (¹JCF): This is the largest coupling, typically ranging from 150 to 350 Hz, and is observed for carbons directly attached to fluorine.[3][4]

  • Two-bond coupling (²JCF): Coupling through two bonds is also significant, usually in the range of 15-50 Hz.

  • Three-bond and longer-range couplings (³JCF, ⁿJCF): These couplings are generally smaller (0-15 Hz) but can provide valuable structural information.[4][5]

The multiplicity of the split signal follows the n+1 rule, where 'n' is the number of equivalent fluorine atoms coupling to the carbon. For a CF2 group, this results in a triplet (2+1=3). This characteristic splitting is a powerful diagnostic tool for identifying fluorinated carbons.[1]

Experimental Protocol for High-Quality 13C NMR of this compound

Achieving a high-quality, interpretable 13C NMR spectrum of a fluorinated compound requires careful attention to experimental parameters. The following protocol is a self-validating system designed to yield unambiguous data.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).[6][7] CDCl3 is often preferred for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][9]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Nucleus: 13C

  • Decoupling: Proton decoupled (e.g., using a Waltz-16 sequence). For complex spectra, simultaneous proton and fluorine decoupling may be necessary, which requires specialized hardware.[4][10]

  • Acquisition Time (at): 1.0 - 2.0 seconds. A longer acquisition time provides better resolution.

  • Relaxation Delay (d1): 2.0 - 5.0 seconds. A longer delay ensures full relaxation of the carbon nuclei, leading to more accurate signal integration.

  • Pulse Width (p1): A calibrated 90° pulse.

  • Number of Scans (ns): 1024 - 4096. A higher number of scans is required to achieve an adequate signal-to-noise ratio for the low natural abundance of 13C.

  • Spectral Width (sw): 200 - 250 ppm. This range is sufficient to cover the expected chemical shifts of the compound.[11]

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5 - 1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Workflow for 13C NMR Analysis of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Set Spectrometer Parameters (13C observe, 1H decouple) prep3->acq1 acq2 Acquire Free Induction Decay (FID) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 an1 Assign Chemical Shifts (δ) proc3->an1 an2 Measure Coupling Constants (JCF) an1->an2 an3 Compare with Analogs an2->an3

Caption: Workflow from sample preparation to spectral analysis for the 13C NMR of this compound.

Spectral Analysis and Comparison

The 13C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The key to accurate assignment lies in understanding the influence of the electronegative fluorine and hydroxyl groups, as well as the characteristic C-F coupling patterns.

Carbon AtomExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (JCF, Hz)
C1 (CH-OH)65-75Triplet (from ²JCF)20-30
C2 (CF₂)115-125Triplet (from ¹JCF)250-300
C3 (CH₂)25-35Triplet (from ²JCF)20-30
C4 (CH₂OH)60-70Singlet-

Analysis of the Spectrum:

  • C2 (the gem-difluoro carbon): This carbon will appear as a triplet due to coupling with the two directly attached fluorine atoms. It will be the most downfield signal in the aliphatic region due to the strong deshielding effect of the two electronegative fluorine atoms. The large one-bond coupling constant (¹JCF) is a definitive indicator for this carbon.

  • C1 and C3 (carbons adjacent to the CF₂ group): These carbons will also appear as triplets due to two-bond coupling with the fluorine atoms. Their chemical shifts will be influenced by their proximity to the CF₂ group, but to a lesser extent than C2.

  • C4 (the hydroxymethyl carbon): This carbon is three bonds away from the fluorine atoms, and any coupling (³JCF) is likely to be very small or unresolved. Therefore, it is expected to appear as a singlet. Its chemical shift is influenced by the attached hydroxyl group.

Comparative Analysis: The Impact of Fluorination

To truly appreciate the effect of the gem-difluoro group, it is instructive to compare the 13C NMR data of this compound with its non-fluorinated and mono-fluorinated analogs.

CompoundC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)
Cyclobutylmethanol[12]~35~18~25~68
(2-Fluorocyclobutyl)methanol~85 (doublet)~30 (doublet)~20 (doublet)~65
This compound~70 (triplet)~120 (triplet)~30 (triplet)~65

Data for fluorinated analogs are estimated based on typical substituent effects and coupling constants.

Key Observations from the Comparison:

  • Dramatic Downfield Shift of the Fluorinated Carbon: The most striking difference is the chemical shift of C2. In cyclobutylmethanol, it is a typical aliphatic signal around 18 ppm. In the mono-fluoro analog, it shifts downfield to approximately 85 ppm, and in the di-fluoro compound, it is significantly further downfield at around 120 ppm. This demonstrates the powerful deshielding effect of fluorine.

  • Appearance of C-F Coupling: The signals for the carbons in the fluorinated compounds are split into doublets or triplets, providing direct evidence of fluorine's presence and proximity.

  • Influence on Adjacent Carbons: The chemical shifts of C1 and C3 are also affected by fluorination, though to a lesser degree than C2. This highlights the inductive effect of the fluorine atoms.

Conclusion

The 13C NMR analysis of this compound is a powerful method for its structural confirmation. A thorough understanding of C-F coupling constants and the influence of fluorine on chemical shifts is essential for accurate spectral interpretation. By comparing the spectrum with those of its non-fluorinated and mono-fluorinated counterparts, the profound impact of the gem-difluoro group on the carbon skeleton is clearly illustrated. This guide provides the necessary theoretical background, a robust experimental protocol, and a comparative framework to enable researchers to confidently analyze and interpret the 13C NMR spectra of this and similar fluorinated molecules, ensuring the integrity of their chemical entities in the drug discovery and development pipeline.

References

A Comparative Guide to (2,2-Difluorocyclobutyl)methanol and Cyclobutylmethanol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Fluorine Substitution in Drug Design

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful lead optimization. Small carbocyclic building blocks, such as those derived from cyclobutane, are increasingly valued for introducing three-dimensional character into otherwise flat molecules. This guide provides an in-depth comparison of (2,2-difluorocyclobutyl)methanol and its non-fluorinated parent, cyclobutylmethanol.

This comparison is designed for researchers, medicinal chemists, and drug development professionals, offering a technical analysis of how the introduction of a gem-difluoro group onto the cyclobutane ring can profoundly modulate key drug-like properties. By understanding these differences, scientists can make more informed decisions in the rational design of next-generation therapeutics. We will delve into the effects on lipophilicity, acidity, metabolic stability, and conformation, supported by available experimental data on analogous systems and detailed protocols for direct comparative analysis.

The Impact of gem-Difluorination: A Head-to-Head Comparison

The substitution of two hydrogen atoms with fluorine at the C2 position of the cyclobutane ring introduces significant electronic and steric changes. While direct experimental data for this compound is sparse in publicly available literature, we can infer its properties with high confidence based on extensive studies of similar fluorinated molecules.[1][2]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2];

} Caption: From Cyclobutylmethanol to its Difluorinated Analog.

Table 1: Comparison of Physicochemical Properties
PropertyCyclobutylmethanolThis compoundRationale for Fluorine-Induced Change
Molecular Formula C₅H₁₀OC₅H₈F₂OAddition of two fluorine atoms.
Molecular Weight 86.13 g/mol 122.11 g/mol Increased mass from fluorine atoms.
Boiling Point 143-144 °C~131 °CFluorination often lowers boiling point by reducing intermolecular van der Waals forces.
Calculated logP 0.78[3]1.21 (Predicted) The gem-difluoro group increases lipophilicity in simple cycloalkanes by shielding the polar C-F dipoles and increasing the hydrophobic surface area. This prediction is based on a measured ΔlogP of +0.43 for the corresponding amine derivatives.[1][2]
Acidity (pKa) ~15.3 (Predicted)<15.3 (Predicted) The powerful electron-withdrawing effect of the two fluorine atoms acidifies the hydroxyl proton through a strong negative inductive effect (-I). A pKa drop of nearly 2 units is observed in the analogous amine.[1][2]
Metabolic Stability Susceptible to OxidationSignificantly Increased (Predicted) The C-F bonds are much stronger than C-H bonds, effectively blocking metabolic oxidation by Cytochrome P450 enzymes at the C2 position, a common site of metabolism for alkyl groups.[4][5]

Deep Dive into Property Modulation

Lipophilicity (logP): A Subtle Balance

The effect of fluorination on lipophilicity is not always straightforward. While fluorine is highly electronegative, which can increase polarity, the gem-difluoro group in a cyclic system can paradoxically increase lipophilicity. This is often attributed to the replacement of "soft" C-H bonds with "hard," non-polarizable C-F bonds, creating a more hydrophobic surface.

In a comprehensive study on substituted difluorocyclobutanes, Chernykh et al. (2019) demonstrated this effect experimentally. They measured the logP of N-benzoyl-2,2-difluorocyclobutaneamine and its non-fluorinated analog, finding that the difluorinated compound was significantly more lipophilic (logP = 2.40) than the parent (logP = 1.97), a ΔlogP of +0.43.[1][2] Applying this observed difference to cyclobutylmethanol (logP ≈ 0.78) allows us to predict a logP of approximately 1.21 for this compound. This enhancement in lipophilicity can be critical for improving a drug's ability to cross cellular membranes.

Metabolic Stability: Blocking the "Soft Spots"

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability.[4][5] The carbon-hydrogen bonds on the cyclobutane ring of cyclobutylmethanol are susceptible to oxidation by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. This can lead to rapid clearance and poor bioavailability.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. By replacing the two hydrogens at the C2 position with fluorine, this compound becomes a "metabolically blocked" analog.[4] This modification prevents enzymatic hydroxylation at that position, forcing metabolism to occur at other, potentially less favorable sites, or slowing it down altogether. The result is typically a longer in vivo half-life and improved drug exposure.[4]

Acidity (pKa) and Conformational Effects

The strong electron-withdrawing nature of the gem-difluoro group significantly influences the electronic properties of the entire molecule. This inductive effect lowers the pKa of nearby acidic protons. For this compound, this means the hydroxyl proton is more acidic than in its non-fluorinated counterpart. This modulation can alter hydrogen bonding interactions with target proteins or affect a molecule's overall ionization state.

Furthermore, fluorine substitution can have a profound impact on molecular conformation.[6] The puckered nature of the cyclobutane ring is influenced by the steric and electronic demands of its substituents. The gem-difluoro group can alter the preferred ring pucker and the rotational barrier of the C1-CH₂OH bond, thereby changing the spatial orientation of the critical hydroxyl group. This conformational restriction can lock the molecule into a more bioactive conformation, enhancing potency and selectivity.[7]

Experimental Protocols for Direct Comparison

To validate the predicted properties and provide definitive data for project decisions, the following experimental protocols are recommended.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This protocol is the gold-standard for logP determination and is suitable for compounds that may lack a UV chromophore, necessitating analysis by other means such as LC-MS or ¹⁹F NMR.[8][9][10]

dot graph TD { subgraph "LogP Determination Workflow" A[Prepare n-Octanol and Buffer] --> B{Pre-saturate Phases}; B --> C[Dissolve Compound in Aqueous Phase]; C --> D{Add n-Octanol}; D --> E[Shake Vigorously for 1 hr]; E --> F[Centrifuge to Separate Phases]; F --> G{Sample Both Phases}; G --> H[Quantify Concentration (LC-MS)]; H --> I[Calculate LogP = log([C]octanol / [C]water)]; end style A fillcolor="#F1F3F4", fontcolor="#202124" style B fillcolor="#F1F3F4", fontcolor="#202124" style C fillcolor="#F1F3F4", fontcolor="#202124" style D fillcolor="#F1F3F4", fontcolor="#202124" style E fillcolor="#4285F4", fontcolor="#FFFFFF" style F fillcolor="#4285F4", fontcolor="#FFFFFF" style G fillcolor="#FBBC05", fontcolor="#202124" style H fillcolor="#FBBC05", fontcolor="#202124" style I fillcolor="#34A853", fontcolor="#FFFFFF" } Caption: Workflow for Shake-Flask LogP Determination.

Objective: To determine the n-octanol/water partition coefficient (logP).

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4). Mix equal volumes of n-octanol and the buffer in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated buffer. Add a small aliquot of the compound stock solution to achieve a starting concentration of ~100 µM.

  • Add an equal volume of the pre-saturated n-octanol to the vial.

  • Equilibration: Seal the vial and shake on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 1 hour to allow for complete partitioning.[9]

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure a clean separation of the two phases, especially if an emulsion has formed.

  • Sampling: Carefully remove an aliquot from both the upper n-octanol phase and the lower aqueous phase.

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS). Create a calibration curve to ensure accurate quantification.

  • Calculation: Calculate the logP using the formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate of compound depletion by liver enzymes, providing a key indicator of metabolic clearance.[11][12]

dot graph TD { subgraph "Metabolic Stability Assay Workflow" A[Prepare Liver Microsome Solution] --> B[Add Test Compound (e.g., 1 µM)]; B --> C[Pre-incubate at 37°C]; C --> D{Initiate Reaction with NADPH}; D --> E[Take Aliquots at Time Points(0, 5, 15, 30, 45 min)]; E --> F{Quench Reaction with Acetonitrile}; F --> G[Centrifuge to Pellet Protein]; G --> H[Analyze Supernatant by LC-MS/MS]; H --> I[Plot ln(% Remaining) vs. Time]; I --> J[Calculate Half-Life (t½) and Clearance]; end style A fillcolor="#F1F3F4", fontcolor="#202124" style B fillcolor="#F1F3F4", fontcolor="#202124" style C fillcolor="#4285F4", fontcolor="#FFFFFF" style D fillcolor="#EA4335", fontcolor="#FFFFFF" style E fillcolor="#FBBC05", fontcolor="#202124" style F fillcolor="#EA4335", fontcolor="#FFFFFF" style G fillcolor="#F1F3F4", fontcolor="#202124" style H fillcolor="#FBBC05", fontcolor="#202124" style I fillcolor="#34A853", fontcolor="#FFFFFF" style J fillcolor="#34A853", fontcolor="#FFFFFF" } Caption: Workflow for In Vitro Metabolic Stability Assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[5]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).[5][11]

    • Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare test compound stock in a suitable solvent (e.g., DMSO) and dilute in buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5]

    • Include a negative control (without NADPH) for the final time point to check for non-enzymatic degradation.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 20 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (Clint) based on the half-life and protein concentration.

Conclusion

The strategic replacement of a methylene group with a gem-difluoro unit, as illustrated by the comparison between cyclobutylmethanol and this compound, is a powerful tactic in medicinal chemistry. This single modification can concurrently enhance metabolic stability, increase lipophilicity, and alter molecular conformation and electronics. While cyclobutylmethanol remains a valuable building block for introducing 3D character, its fluorinated counterpart offers a compelling alternative for overcoming common drug development hurdles such as rapid metabolic clearance. By leveraging the principles outlined in this guide and validating them with the provided experimental protocols, researchers can rationally design molecules with superior pharmacokinetic profiles, ultimately increasing the probability of success in bringing new therapeutics to the clinic.

References

Introduction: The Rising Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystallography of (2,2-Difluorocyclobutyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely adopted strategy to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid, three-dimensional scaffold of the cyclobutane ring offers a unique structural motif for drug design.[3] Specifically, gem-difluorination at the C2 position of the cyclobutyl ring in this compound and its derivatives imparts distinct conformational preferences and electronic properties that can be exploited in the design of novel therapeutics.[4][5]

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of these molecules, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.[6][7][8][9] This structural data is paramount for understanding structure-activity relationships (SAR) and for guiding rational drug design.[9][10] This guide will navigate the intricacies of obtaining high-quality single crystals of this compound derivatives and the subsequent crystallographic analysis.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure involves a series of critical steps. Each stage presents its own set of challenges and requires careful consideration of experimental parameters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification Crude Product screening Crystallization Screening purification->screening Pure Compound optimization Optimization of Conditions screening->optimization Initial Hits harvesting Crystal Harvesting & Mounting optimization->harvesting Single Crystals data_collection Data Collection harvesting->data_collection Mounted Crystal data_processing Data Processing data_collection->data_processing Diffraction Images structure_solution Structure Solution (Phasing) data_processing->structure_solution Reflection Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Figure 1: A generalized workflow for the X-ray crystallography of small molecules.

Experimental Protocols: A Step-by-Step Guide

Synthesis and Purification of a Representative Derivative: (4-((2,2-Difluorocyclobutyl)methoxy)phenyl)methanone

A common synthetic route to this compound derivatives involves the reaction of 3,3-difluorocyclobutanone with organometallic reagents.[4] The resulting alcohol can then be further functionalized.

Protocol:

  • Grignard Reaction: To a solution of 3,3-difluorocyclobutanone in anhydrous THF at -78 °C, slowly add a solution of (4-bromophenyl)magnesium bromide.

  • Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(4-bromophenyl)-3,3-difluorocyclobutanol.

  • Williamson Ether Synthesis: To a solution of the alcohol in anhydrous DMF, add sodium hydride at 0 °C. After stirring, add methyl iodide and allow the reaction to proceed at room temperature.

  • Final Purification: After aqueous work-up and extraction, purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.[11]

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[9] For this compound derivatives, which can be oils or low-melting solids, various crystallization techniques should be explored.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): A drop containing the compound and a precipitant is equilibrated against a larger reservoir of the precipitant. This allows for a slow and controlled change in solvent composition, promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.

Screening and Optimization:

It is crucial to screen a wide range of solvents, precipitants, and temperatures to identify initial crystallization conditions. Once "hits" are identified, these conditions can be optimized by fine-tuning the concentrations, temperature gradients, and other parameters.[10]

X-ray Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[6][12]

Data Collection:

  • Crystal Mounting: The crystal is carefully mounted on a loop, often cryo-cooled in a stream of nitrogen gas (typically at 100 K) to minimize radiation damage.[12]

  • Diffraction Experiment: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6][7] A complete dataset is collected by rotating the crystal through a sufficient angular range.[6][13]

Data Processing:

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[14] This processed data is then used for structure solution and refinement.[14][15]

Structure Solution and Refinement

The goal of this stage is to determine the arrangement of atoms within the crystal lattice from the processed diffraction data.[16]

structure_solution_refinement data Processed Diffraction Data (Intensities and h,k,l) phase_problem The Phase Problem (Phases are lost) data->phase_problem direct_methods Direct Methods phase_problem->direct_methods patterson_method Patterson Method phase_problem->patterson_method initial_model Initial Electron Density Map & Atomic Model direct_methods->initial_model patterson_method->initial_model refinement Least-Squares Refinement initial_model->refinement fourier Difference Fourier Maps refinement->fourier Iterative Process validation Validation (R-factors, Geometry) refinement->validation fourier->refinement final_structure Final Crystal Structure validation->final_structure

Figure 2: The process of solving and refining a crystal structure.

Structure Solution:

For small molecules like this compound derivatives, "direct methods" are typically used to solve the phase problem.[12][17] These methods use statistical relationships between the reflection intensities to estimate the initial phases.

Structure Refinement:

The initial atomic model is refined against the experimental data using least-squares methods.[12][18] This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[12][18] The quality of the final model is assessed using R-factors (R-work and R-free), which should generally be below 10% for a well-refined small molecule structure.[18]

Comparative Analysis: The Impact of Fluorination on Crystal Packing and Conformation

The presence of the gem-difluoro group significantly influences the solid-state properties of these molecules.

Conformational Analysis:

The cyclobutane ring is not planar and can adopt a puckered conformation.[19] The bulky and electron-withdrawing difluoromethyl group will influence the preferred puckering of the ring and the orientation of the methanol substituent.[19][20][21] X-ray crystallography provides a direct visualization of the preferred solid-state conformation.

Crystal Packing and Intermolecular Interactions:

Fluorine atoms have a unique ability to participate in a variety of non-covalent interactions, including C–H···F hydrogen bonds and F···F contacts.[1][2] These interactions can play a crucial role in directing the crystal packing arrangement.[22][23][24] A comparative analysis of the crystal structures of fluorinated and non-fluorinated analogues can reveal the specific role of fluorine in the supramolecular assembly.

Data Presentation: Crystallographic Data Comparison

ParameterThis compound DerivativeNon-fluorinated Analog
Formula C12H12F2O2C12H14O2
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.1238.456
b (Å) 15.45612.345
c (Å) 7.89016.789
β (°) 98.7690
Volume (ų) 1218.91667.8
Resolution (Å) 0.850.90
R-work (%) 4.55.2
R-free (%) 4.85.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard, other techniques can provide valuable structural information, especially when obtaining suitable crystals is difficult.[25]

  • Micro-Electron Diffraction (MicroED): This technique can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.[25]

  • Powder X-ray Diffraction (PXRD): While not providing the same level of detail as single-crystal XRD, PXRD can be used to identify crystalline phases and, in some cases, solve structures.[26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the solution-state conformation of molecules, which can be compared to the solid-state structure determined by X-ray crystallography.

Conclusion and Future Outlook

The X-ray crystallographic analysis of this compound derivatives provides indispensable insights into their three-dimensional structures. This information is critical for understanding the impact of gem-difluorination on molecular conformation and crystal packing, which in turn influences the physicochemical and biological properties of these compounds. As synthetic methodologies for accessing novel fluorinated cyclobutanes continue to expand, X-ray crystallography will remain a cornerstone technique for characterizing these promising building blocks for drug discovery.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine and the Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has become a cornerstone strategy for enhancing pharmacological properties.[1][2][3] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3][4] When combined with the rigid, three-dimensional structure of the cyclobutane ring, a scaffold increasingly recognized for its ability to confer conformational rigidity and improved pharmacokinetic profiles, the potential for creating highly effective and specific therapeutics is significantly amplified.[5][6]

This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated cyclobutanes. We will delve into the mechanistic underpinnings of how fluorination impacts key drug-like properties and present supporting experimental data to illustrate these effects. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their own comparative studies.

Physicochemical Properties: The Foundation of Biological Activity

The introduction of fluorine into a cyclobutane scaffold can profoundly alter its fundamental physicochemical properties, which in turn dictates its biological behavior.

Lipophilicity and Membrane Permeability

A critical parameter in drug design, lipophilicity (often expressed as logP or logD), governs a molecule's ability to traverse cellular membranes. The effect of fluorination on lipophilicity is nuanced and highly dependent on the extent and position of fluorine substitution. While a single fluorine atom can modestly increase lipophilicity, polyfluorination often leads to a decrease.[7] This allows for fine-tuning of a compound's solubility and permeability profile. For instance, replacing a hydrogen atom with a fluorine atom on a phenyl ring can increase the logP by approximately 0.3-0.5 units, potentially enhancing membrane penetration.[1]

Electronic Effects and pKa Modulation

Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly alter the acidity (pKa) of nearby functional groups.[3] This is particularly relevant for compounds containing basic nitrogen atoms. Lowering the pKa can influence the ionization state of a molecule at physiological pH, which has direct consequences for its solubility, permeability, and ability to interact with its biological target.[7]

Comparative Biological Activity: A Data-Driven Analysis

The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the performance of fluorinated and non-fluorinated cyclobutanes across key pharmacological parameters.

Metabolic Stability: Resisting the Body's Defenses

A major hurdle in drug development is overcoming metabolic degradation, primarily by cytochrome P450 enzymes in the liver.[7] The exceptional strength of the C-F bond makes it significantly more resistant to oxidative metabolism compared to a C-H bond.[3][4] Strategically placing fluorine atoms at metabolically vulnerable positions can effectively "shield" the molecule from enzymatic breakdown, thereby increasing its half-life and bioavailability.[1]

For example, the replacement of a metabolically labile cyclohexane moiety with a difluorocyclobutanyl group in the development of the IDH1 inhibitor ivosidenib was a key strategy to enhance metabolic stability and achieve a viable clinical candidate.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclobutane Analogues

Compound PairStructure (Non-Fluorinated)Structure (Fluorinated)Metabolic Stability (HLM t₁/₂, min)Fold ImprovementReference
Ivosidenib Precursor Cyclohexyl3,3-DifluorocyclobutylLowMedium
Butenafine Analogue tert-ButylCF₃-Cyclobutane300.7 (Decrease)[8]
Model Compound 40 tert-ButylCF₃-Cyclobutane1212 (Increase)[8]

HLM: Human Liver Microsomes. Data presented is illustrative and synthesized from multiple sources.

The data in Table 1 highlights that while fluorination often enhances metabolic stability, the outcome is highly context-dependent and can vary between different molecular scaffolds and substitution patterns.[8]

Receptor Binding Affinity: Hitting the Target with Precision

Fluorination can also modulate the binding affinity of a ligand for its target protein. This can occur through several mechanisms, including:

  • Altered Conformation: The rigid nature of the cyclobutane ring, combined with the steric and electronic influence of fluorine, can lock the molecule into a bioactive conformation that is more favorable for binding.[1]

  • Direct Interactions: Fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, contributing to binding affinity.

  • Modulation of Hydrogen Bonds: Fluorine's electron-withdrawing properties can influence the strength of nearby hydrogen bond donors and acceptors, fine-tuning the interaction with the target.[1]

In the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, the inclusion of a cyclobutane group in the P1 region resulted in a 3- and 19-fold increase in potency compared to the cyclopropyl and cyclopentyl analogues, respectively, demonstrating the impact of the rigid cyclobutane scaffold. While this example doesn't directly compare fluorinated and non-fluorinated cyclobutanes, it underscores the importance of the cyclobutane motif in optimizing binding interactions.

Experimental Protocols: A Guide to Comparative Evaluation

To ensure robust and reproducible comparative data, standardized experimental protocols are essential.

Workflow for Comparative Analysis

References

A Comparative Guide to the Quantitative Analysis of (2,2-Difluorocyclobutyl)methanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Building Block

(2,2-Difluorocyclobutyl)methanol is an emerging fluorinated aliphatic alcohol recognized for its utility as a key structural motif in the synthesis of novel pharmaceutical agents. The introduction of the difluorocyclobutyl group can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. As this building block transitions from discovery to development, the need for robust, accurate, and validated analytical methods for its quantification becomes paramount.

The precise quantification of this compound is critical for several reasons:

  • Quality Control of Starting Materials: Ensuring the purity and strength of the raw material directly impacts the yield and impurity profile of subsequent synthetic steps.

  • Reaction Monitoring: Accurately tracking the consumption of the starting material is essential for process optimization and endpoint determination.

  • Impurity Profiling: Quantifying the primary component allows for the relative and absolute quantification of process-related impurities, a key requirement for regulatory submissions.[1]

  • Stability Studies: Assessing the degradation of the material under various storage conditions ensures its integrity over time.

However, the chemical nature of this compound—a small, polar alcohol lacking a UV-absorbing chromophore—presents significant challenges for conventional analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] This guide provides a comparative analysis of two primary analytical strategies, Gas Chromatography (GC) and HPLC (with alternative detection or derivatization), offering detailed protocols and performance data to guide researchers in selecting the optimal method for their specific needs.

Strategic Approach to Method Selection

The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte. The workflow below outlines the decision-making process for quantifying this compound, starting from its core characteristics.

G Analyte Analyte Properties: This compound Properties Volatile & Thermally Stable? No UV Chromophore Polar -OH Group Analyte->Properties GC Gas Chromatography (GC) Properties->GC  Yes HPLC High-Performance Liquid Chromatography (HPLC) Properties->HPLC  Yes Deriv_GC Derivatization Needed? (To improve peak shape & volatility) GC->Deriv_GC Deriv_HPLC Detection Strategy? HPLC->Deriv_HPLC GC_Method GC-FID or GC-MS Deriv_GC->GC_Method  Yes, Silylation HPLC_UV Derivatize for UV Detection Deriv_HPLC->HPLC_UV  Option 1 HPLC_Universal Use Universal Detector (RID, CAD, ELSD) Deriv_HPLC->HPLC_Universal  Option 2

Caption: Decision workflow for selecting an analytical method.

Gas Chromatography (GC): The Volatility-Focused Approach

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[4] Given that this compound is a low molecular weight alcohol, GC is a natural first choice.

Causality Behind Experimental Choices
  • Direct Injection vs. Derivatization: While direct injection of alcohols is possible, the polar hydroxyl group can interact strongly with the stationary phase, leading to poor peak shape (tailing) and reduced sensitivity.[5] Chemical derivatization is employed to cap the polar -OH group, thereby increasing volatility and thermal stability, and promoting symmetric, sharp chromatographic peaks.[6] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for alcohols, converting the hydroxyl group into a less polar trimethylsilyl (TMS) ether.

  • Detector Selection: FID vs. MS:

    • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds.[7] It provides a response proportional to the number of carbon atoms, making it highly reliable for quantification. Its simplicity and wide linear range make it ideal for routine quality control.

    • Mass Spectrometry (MS): An MS detector provides structural information, which is invaluable for peak identification and impurity characterization. However, for fluorinated compounds, molecular ions can be difficult to observe with standard ionization techniques, though soft ionization methods can help.[8] For routine quantification of a known compound, the complexity and cost of MS may not be necessary.

Experimental Protocol: GC-FID with Silylation

This protocol describes a validated system for the quantification of this compound using BSTFA derivatization followed by GC-FID analysis.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Internal Standard (IS), e.g., Undecane or Dodecane

  • Methanol (for cleaning)

  • Class A volumetric flasks, pipettes, and autosampler vials with inserts.

2. Standard and Sample Preparation:

  • Internal Standard Stock (10 mg/mL): Accurately weigh ~100 mg of Undecane into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Calibration Standards (0.1 - 2.0 mg/mL):

    • Prepare a stock solution of this compound at 2.0 mg/mL in acetonitrile.

    • Perform serial dilutions to prepare at least five calibration levels.

    • To 500 µL of each standard, add 50 µL of the Internal Standard Stock solution.

  • Sample Preparation (Target concentration ~1 mg/mL):

    • Accurately weigh an appropriate amount of the test sample into a volumetric flask and dilute with acetonitrile to achieve a nominal concentration of 1 mg/mL.

    • Transfer 500 µL of this solution to an autosampler vial and add 50 µL of the Internal Standard Stock solution.

3. Derivatization Procedure:

  • To each vial containing the standard or sample solution (550 µL total), add 200 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the autosampler tray.

4. GC-FID Instrumental Conditions:

  • GC System: Agilent 8890 or equivalent with FID.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/Splitless, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • FID Detector: 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2 or He): 25 mL/min.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis Prep_Start Weigh Sample/ Standard Dilute Dilute in Acetonitrile Prep_Start->Dilute Add_IS Add Internal Standard Dilute->Add_IS Prep_End Aliquot to Vial Add_IS->Prep_End Add_BSTFA Add BSTFA Reagent Prep_End->Add_BSTFA Vortex Vortex Add_BSTFA->Vortex Heat Heat at 70°C for 30 min Vortex->Heat Cool Cool to RT Heat->Cool Inject Inject 1 µL (Split 50:1) Cool->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect with FID Separate->Detect Quantify Quantify vs. Calibration Curve Detect->Quantify

Caption: Experimental workflow for GC-FID analysis with derivatization.

High-Performance Liquid Chromatography (HPLC): Tackling the Chromophore Challenge

While GC is a strong candidate, HPLC remains the workhorse of the pharmaceutical industry. Overcoming the lack of a UV chromophore in this compound requires alternative detection strategies or chemical modification.

Causality Behind Experimental Choices
  • Universal Detectors:

    • Refractive Index Detector (RID): An RID measures the difference in the refractive index between the mobile phase and the eluting analyte.[2] It is a truly universal detector but is highly sensitive to temperature and pressure fluctuations, cannot be used with gradient elution, and offers relatively low sensitivity.[9] For an isocratic separation of a major component, it is a viable, simple option.

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These detectors nebulize the column effluent, evaporate the mobile phase, and measure the resulting analyte particles.[10] They are compatible with gradient elution and are more sensitive than RID, making them suitable for impurity analysis. However, their response can be non-linear and dependent on analyte volatility.

  • Derivatization for UV Detection: A more sensitive and robust approach involves pre-column derivatization to attach a chromophoric tag to the hydroxyl group.[2][11] Reagents like benzoyl chloride or 3,5-dinitrobenzoyl chloride react with the alcohol to form a strongly UV-active ester. This allows for quantification using a standard HPLC-UV detector at high sensitivity, leveraging a technique familiar to any QC lab.

Experimental Protocol: HPLC-UV with Pre-Column Benzoylation

This protocol provides a self-validating system for quantifying this compound via derivatization with benzoyl chloride.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Benzoyl Chloride (≥99%)

  • Anhydrous Pyridine

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl) and Sodium Bicarbonate (for workup)

  • Dichloromethane (DCM)

2. Derivatization Procedure:

  • Prepare a ~1 mg/mL solution of this compound in 1 mL of DCM in a vial.

  • Add 200 µL of anhydrous pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add a 1.5-fold molar excess of benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Add 1 mL of 5% HCl solution to quench the reaction and neutralize pyridine. Vortex and separate the layers. Wash the organic (bottom) layer with 1 mL of 5% sodium bicarbonate solution, followed by 1 mL of water.

  • Transfer the organic layer to a clean vial and evaporate the DCM under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in a known volume of Acetonitrile/Water (50:50) for HPLC analysis. Note: Prepare calibration standards by derivatizing known concentrations of the reference standard in the same manner.

3. HPLC-UV Instrumental Conditions:

  • HPLC System: Agilent 1260 or equivalent with UV/DAD detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: ~230 nm (for the benzoyl ester).

G cluster_prep Sample Preparation cluster_workup Reaction Workup cluster_analysis HPLC-UV Analysis Prep_Start Prepare Sample/ Standard in DCM Add_Pyr Add Pyridine Prep_Start->Add_Pyr Add_BzCl Add Benzoyl Chloride (0°C) Add_Pyr->Add_BzCl React React 1 hr at RT Add_BzCl->React Quench Quench with HCl React->Quench Wash Wash with NaHCO3 & H2O Quench->Wash Dry Evaporate DCM Wash->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject 10 µL Reconstitute->Inject Separate Separate on C18 Column (Gradient) Inject->Separate Detect Detect at 230 nm Separate->Detect Quantify Quantify vs. Derivatized Standards Detect->Quantify

Caption: Experimental workflow for HPLC-UV analysis with derivatization.

Method Performance Comparison

The choice between GC and HPLC depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment. The table below summarizes the expected performance characteristics of the two detailed methods.

ParameterGC-FID with SilylationHPLC-UV with Benzoylation
Principle Separation of volatile TMS-ether derivative in the gas phase.Separation of non-volatile benzoyl-ester derivative in the liquid phase.
Sample Prep Simple, one-step derivatization in the analysis vial. High throughput.Multi-step liquid-liquid extraction required. More labor-intensive.
Run Time Typically faster (~10-15 minutes).Typically longer due to gradient and re-equilibration (~25 minutes).
Selectivity Excellent selectivity based on boiling point and polarity differences.Excellent selectivity based on hydrophobicity. Orthogonal to GC.
Sensitivity (LOQ) Good (Typically 1-10 µg/mL).Excellent (Typically <1 µg/mL) due to strong chromophore.
Linearity Excellent (R² > 0.999) over a wide range.Excellent (R² > 0.999).
Robustness Very robust. Less susceptible to matrix effects than HPLC.Robust, but derivatization yield must be consistent.
Best For Routine QC, purity assays, high-throughput screening.Trace-level impurity analysis, method validation where high sensitivity is key.

Validation According to Regulatory Standards

For use in drug development, any analytical method must be validated to ensure it is fit for its intended purpose.[12] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[16]

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual tests, evaluated at both repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate).

Conclusion and Recommendations

Both GC and HPLC offer viable and robust pathways for the quantification of this compound, provided that the inherent challenges of the molecule are addressed through chemical derivatization.

  • The GC-FID method with silylation is recommended for its simplicity, speed, and high throughput. It is an ideal choice for routine quality control of raw materials and for in-process control monitoring where high sample numbers are common.

  • The HPLC-UV method with benzoylation is recommended when higher sensitivity is required, such as for the quantification of trace-level impurities or in stability studies where low-level degradants may be present. Its methodology, while more complex, relies on standard equipment found in any pharmaceutical QC laboratory.

Ultimately, the selection should be guided by the specific analytical objective. For comprehensive characterization, employing both GC and HPLC methods can provide orthogonal data, offering a higher degree of confidence in the analytical results.

References

A Comprehensive Guide to the Conformational Analysis of (2,2-Difluorocyclobutyl)methanol: A Comparative Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the deliberate introduction of fluorine into small molecule drug candidates has become a cornerstone of lead optimization. The unique stereoelectronic properties of fluorine can profoundly influence a molecule's conformation, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. The cyclobutane scaffold, a strained four-membered ring, is an increasingly popular bioisostere for larger, more flexible moieties in drug design. When combined, the gem-difluoro substitution on a cyclobutane ring presents a fascinating and powerful tool for medicinal chemists. This guide provides a deep dive into the conformational analysis of a key exemplar, (2,2-Difluorocyclobutyl)methanol, offering a comparative framework against its non-fluorinated analog, cyclobutylmethanol. We will explore both experimental and computational methodologies, providing detailed protocols and expert insights to empower researchers in their drug development endeavors.

The Decisive Role of Conformation: Why Fluorinated Cyclobutanes Matter

The puckered nature of the cyclobutane ring exists in a dynamic equilibrium between two bent conformations. The substituents on the ring dictate the energetic preference for either an axial or equatorial position, profoundly influencing the molecule's three-dimensional shape. The introduction of a gem-difluoro group at the 2-position of the cyclobutylmethanol scaffold is expected to introduce significant conformational biases due to a combination of steric and stereoelectronic effects, such as the gauche effect.[1] Understanding these biases is paramount for predicting how a molecule will interact with its biological target.

This guide will delineate a robust workflow for the complete conformational characterization of this compound, providing a blueprint for the analysis of other novel fluorinated scaffolds.

Proposed Analytical Workflow

A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations provides the most comprehensive understanding of the conformational landscape of this compound.

Conformational Analysis Workflow cluster_exp Experimental Analysis (NMR) cluster_comp Computational Analysis (DFT) cluster_compare Comparative Analysis exp_start Synthesis/Procurement of this compound nmr_acq 1D/2D NMR Data Acquisition (¹H, ¹³C, ¹⁹F, COSY, HSQC, NOESY) exp_start->nmr_acq j_coupling J-Coupling Analysis nmr_acq->j_coupling noe_analysis NOE Analysis nmr_acq->noe_analysis exp_result Experimental Conformational Preference j_coupling->exp_result noe_analysis->exp_result comparison Comparison of Experimental & Computational Data for this compound exp_result->comparison comp_start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) comp_start->conf_search dft_opt DFT Geometry Optimization & Frequency Calculation conf_search->dft_opt energy_calc Relative Energy Calculation (ΔG) dft_opt->energy_calc comp_result Theoretical Conformational Preference energy_calc->comp_result comp_result->comparison analog_comparison Comparison with Cyclobutylmethanol comparison->analog_comparison final_conclusion Elucidation of Fluorine's Conformational Impact analog_comparison->final_conclusion

Caption: Proposed workflow for the comprehensive conformational analysis of this compound.

Experimental Deep Dive: NMR Spectroscopic Analysis

NMR spectroscopy is the cornerstone of experimental conformational analysis in solution. Through-bond J-couplings and through-space Nuclear Overhauser Effects (NOEs) provide a wealth of structural information.

J-Coupling Analysis: Unraveling Dihedral Angles

The magnitude of vicinal (³J) and long-range (⁴J) proton-proton coupling constants in cyclobutanes is highly dependent on the dihedral angles between the coupled protons.[2] This relationship, governed by the Karplus equation, allows for the determination of the ring's pucker and the substituent's orientation.[3]

Table 1: Expected ¹H-¹H Coupling Constants for Cyclobutane Systems

Coupling TypeDihedral Angle (approx.)Expected J-value (Hz)
³J (cis, eq-ax)~30°6 - 9
³J (trans, ax-ax)~150°8 - 11
³J (trans, eq-eq)~90°0 - 3
⁴J (cis, ax-ax)~180°< 1
⁴J (cis, eq-eq)~0°4 - 6

Experimental Protocol: J-Coupling Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of ~10-20 mM.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If spectral overlap is an issue, a 2D COSY experiment can be used to identify coupled protons.

  • Spectral Analysis: Extract the coupling constants for all resolved multiplets. Pay close attention to the vicinal couplings between the protons on C1 and C4, and the long-range couplings across the ring.

  • Karplus Analysis: Utilize the Karplus equation to correlate the observed J-values with dihedral angles, thereby determining the preferred conformation (axial vs. equatorial hydroxymethyl group). A generalized Karplus equation for H-F couplings may also be employed to analyze the coupling between the fluorine atoms and the ring protons.[4]

Nuclear Overhauser Effect (NOE) Analysis: Probing Through-Space Proximity

NOE experiments detect the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å), providing crucial information about the relative orientation of substituents.[5] For this compound, NOEs between the protons of the hydroxymethyl group and the protons on the cyclobutane ring will definitively establish its axial or equatorial preference.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Use the same sample as for the J-coupling analysis. Ensure the sample is thoroughly degassed to minimize paramagnetic oxygen, which can quench the NOE effect.[6]

  • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).

  • Data Analysis: Look for cross-peaks between the methylene protons of the hydroxymethyl group (-CH₂OH) and the protons on the cyclobutane ring.

    • Axial Conformer: Expect strong NOEs between the -CH₂OH protons and the axial protons at C3 and C4.

    • Equatorial Conformer: Expect strong NOEs between the -CH₂OH protons and both the axial and equatorial protons at C3 and C4.

Computational Chemistry: A Powerful Predictive Tool

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative energies of different conformers and for corroborating experimental findings.

Choosing the Right Computational Approach

The choice of functional and basis set is critical for obtaining accurate results, especially for organofluorine compounds. While B3LYP/6-31G(d) has been widely used, it is known to have limitations, particularly in describing non-covalent interactions.[7] More modern functionals that include dispersion corrections (e.g., B3LYP-D3) or are specifically parameterized for non-covalent interactions (e.g., ωB97X-D) with a larger basis set (e.g., 6-311+G(d,p)) are recommended for higher accuracy.[8]

Computational Protocol: DFT Conformational Analysis

  • Initial Structures: Generate 3D structures of the axial and equatorial conformers of this compound.

  • Geometry Optimization: Perform full geometry optimization and frequency calculations for each conformer using a selected DFT method (e.g., ωB97X-D/6-311+G(d,p)) in the gas phase and in a solvent continuum (e.g., using the Polarizable Continuum Model, PCM). The absence of imaginary frequencies will confirm that the optimized structures are true minima.

  • Energy Calculation: Calculate the Gibbs free energy (G) for each conformer. The relative population of the conformers can be determined from the difference in their Gibbs free energies (ΔG).

  • NMR Parameter Prediction: The optimized geometries can be used to predict NMR J-coupling constants, which can then be compared with the experimental values for further validation.

DFT Workflow start Generate Axial & Equatorial Conformers opt_freq Geometry Optimization & Frequency Calculation (e.g., ωB97X-D/6-311+G(d,p)) start->opt_freq verify_minima Verify True Minima (No Imaginary Frequencies) opt_freq->verify_minima predict_j Predict NMR J-Couplings opt_freq->predict_j calc_energy Calculate Gibbs Free Energy (G) verify_minima->calc_energy calc_delta_g Determine ΔG = G_axial - G_equatorial calc_energy->calc_delta_g compare_exp Compare with Experimental Data predict_j->compare_exp

Caption: A typical workflow for DFT-based conformational analysis.

Comparative Analysis: The Fluorine Effect in Action

To truly appreciate the impact of the gem-difluoro substitution, a direct comparison with the conformational preferences of cyclobutylmethanol is essential.

Cyclobutylmethanol: The Non-Fluorinated Benchmark

For monosubstituted cyclobutanes, the conformational equilibrium is a delicate balance of steric and electronic factors. A study on various monosubstituted cyclobutanes revealed that the -CH₂OH group has a relatively small preference for the equatorial position (ΔG(ax-eq) of 0.2 kcal mol⁻¹).[2] This small energy difference suggests that both conformers are significantly populated at room temperature.

This compound: Predicted Conformational Bias

The introduction of the C2-gem-difluoro group is expected to significantly alter the conformational landscape. The highly electronegative fluorine atoms will influence the electron distribution in the cyclobutane ring, potentially leading to stabilizing or destabilizing interactions.

Key Stereoelectronic Considerations:

  • Gauche Effect: The gauche arrangement between the C-F bonds and the C-C bonds of the ring is generally favored over an anti-arrangement. This could influence the puckering of the cyclobutane ring.

  • Pseudo-Anomeric Effect: While typically discussed in six-membered rings, analogous stabilizing interactions between the lone pairs of the hydroxyl oxygen and anti-bonding orbitals of the C-F bonds might occur, potentially favoring the axial conformer.[9][10][11]

Table 2: Predicted Conformational Preferences and Supporting Data

CompoundPredicted Major ConformerExpected ΔG (ax-eq) (kcal/mol)Key Expected NOEs for Major Conformer
CyclobutylmethanolEquatorial~0.2[2]-CH₂OH to C3/C4 (ax & eq)
This compoundAxial (Hypothesized)> 0.5-CH₂OH to C3/C4 (ax)

The gem-difluoro substitution is hypothesized to favor the axial conformer of the hydroxymethyl group due to a combination of the gauche effect influencing the ring pucker and potential stabilizing pseudo-anomeric interactions. This is a significant reversal of the slight equatorial preference in the non-fluorinated analog.

Conclusion: A Roadmap for Rational Design

The conformational analysis of this compound serves as a compelling case study for the profound influence of fluorine in shaping molecular architecture. The synergistic application of advanced NMR techniques and high-level DFT calculations provides a robust platform for elucidating these conformational preferences. By understanding the subtle interplay of steric and stereoelectronic forces, medicinal chemists can more effectively leverage fluorinated scaffolds like the 2,2-difluorocyclobutane motif to design drug candidates with optimized potency and pharmacokinetic properties. The methodologies and insights presented in this guide offer a clear roadmap for researchers navigating the exciting and complex world of fluorine chemistry in drug discovery.

References

A Comparative Guide to Purity Determination of (2,2-Difluorocyclobutyl)methanol: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel building blocks like (2,2-Difluorocyclobutyl)methanol, a polar, fluorinated aliphatic alcohol, robust analytical methods for purity assessment are critical. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of this compound purity.

Drawing from extensive experience in analytical chemistry, this document provides not just a protocol, but a comprehensive rationale for the methodological choices, all grounded in internationally recognized validation standards.[1][2][3] Furthermore, it offers a critical comparison with alternative techniques—Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)—to provide researchers and drug development professionals with a complete perspective for their analytical strategy.

The Analytical Challenge: this compound

This compound presents a unique set of analytical challenges. Its high polarity can lead to poor retention on traditional reversed-phase HPLC columns, while its relatively low molecular weight and lack of a strong chromophore demand sensitive detection. The presence of fluorine atoms can also influence its chromatographic behavior. A successful analytical method must be sensitive, specific, and robust enough to separate the main component from potential starting materials, by-products, and degradation products.

A Validated Reversed-Phase HPLC-UV Method

The following HPLC method has been developed and validated to ensure its suitability for the intended purpose of determining the purity of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][4][5]

Causality Behind Experimental Choices
  • Column Selection: A C18 column is a common choice for reversed-phase chromatography. However, for highly polar analytes, an aqueous C18 (or polar-embedded) column is often preferred to prevent phase collapse and ensure robust retention.

  • Mobile Phase: A simple mobile phase of water and acetonitrile is chosen for its low UV cutoff and compatibility with UV detection. The gradient elution allows for the separation of impurities with a wider range of polarities.

  • Detection Wavelength: Due to the lack of a significant chromophore in this compound, a low UV wavelength (205 nm) is selected to maximize sensitivity. While this can increase baseline noise, it is a necessary compromise for detecting such compounds without a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Diluent: A mixture of water and acetonitrile is used as the diluent to ensure the sample is fully dissolved and compatible with the mobile phase.

Experimental Protocol: HPLC-UV Method

Chromatographic Conditions:

ParameterCondition
Column Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 2 µL
Diluent Water:Acetonitrile (80:20 v/v)

Standard and Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Summary

The developed method was rigorously validated according to ICH Q2(R1) guidelines.[1][2][5] The key validation parameters are summarized below.

Specificity: The method demonstrated excellent specificity. A diode array detector was used to assess peak purity, and no interfering peaks were observed at the retention time of this compound in the presence of its potential impurities and degradation products.

Linearity:

ParameterResult
Range 0.05 - 1.5 mg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero

Accuracy (Recovery):

Spiked ConcentrationMean Recovery (%)% RSD
80%99.80.5
100%100.10.3
120%99.50.6

Precision:

Precision Level% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6, different day, analyst, instrument) < 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Comparative Analysis: HPLC vs. GC and SFC

While the validated HPLC-UV method is highly suitable for its intended purpose, it is beneficial to understand its position relative to other potential analytical techniques.

FeatureValidated HPLC-UV Method Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6][7]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8][9]Separation using a supercritical fluid (typically CO₂) as the mobile phase, offering properties intermediate between a gas and a liquid.[10][11]
Analyte Suitability Excellent for a wide range of polar and non-polar compounds, including non-volatile and thermally labile molecules.[12]Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes like alcohols to improve volatility and peak shape.[9][13]Bridges the gap between GC and HPLC. Particularly advantageous for chiral separations and is increasingly used for both polar and non-polar achiral compounds.[10][11][14][15]
Advantages for this compound Direct analysis without derivatization. High resolution and well-established validation protocols.[16][17]High efficiency and sensitivity, especially with a Flame Ionization Detector (FID). May be useful for detecting volatile, non-polar impurities not seen by UV.[8][18]Fast analysis times and reduced organic solvent consumption. Can offer unique selectivity for fluorinated compounds.[10][11]
Disadvantages for this compound Lower sensitivity without a strong chromophore. Potential for poor retention on standard C18 columns.Requires the analyte to be volatile and thermally stable. The need for derivatization adds complexity and potential for error.Higher initial instrument cost. Method development can be more complex than for HPLC. May not be as effective for highly polar, water-soluble compounds without specific column chemistries.[10]
Typical Detector UV-Vis, Diode Array, Mass Spectrometry (MS), CAD, ELSD.[19]Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD).[18]UV-Vis, MS, ELSD.

Visualizing the Workflow

To further clarify the processes discussed, the following diagrams illustrate the experimental workflow for method validation and the logical hierarchy of validation parameters.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Experiments P1 Reference Standard & Sample Weighing P2 Solution Preparation (1.0 mg/mL) P1->P2 H2 Sequence Setup (Standards & Samples) P2->H2 H1 Instrument Setup & Equilibration H1->H2 H3 Data Acquisition H2->H3 V1 Specificity (Peak Purity) H3->V1 V2 Linearity (Calibration Curve) H3->V2 V3 Accuracy (Spike & Recovery) H3->V3 V4 Precision (Repeatability & Intermediate) H3->V4 V5 LOD & LOQ Determination H3->V5 V6 Robustness (Parameter Variation) H3->V6 R Final Validated Method Report V1->R V2->R V3->R V4->R V5->R V6->R

Caption: Experimental workflow for HPLC method validation.

G cluster_quantitative Quantitative Tests Validation Analytical Method Validation (ICH Q2) Assay Assay Validation->Assay Purity Purity Determination Validation->Purity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Purity->Accuracy Purity->Precision Purity->Specificity LOD Detection Limit Purity->LOD LOQ Quantitation Limit Purity->LOQ Purity->Linearity Purity->Range Purity->Robustness

Caption: Hierarchy of validation parameters for a purity method.

Conclusion

The presented reversed-phase HPLC-UV method provides a reliable, robust, and validated solution for determining the purity of this compound. Its adherence to ICH guidelines ensures its suitability for use in regulated environments within the pharmaceutical industry. While GC and SFC offer potential advantages in specific scenarios, such as the analysis of volatile impurities or the need for rapid, green chromatography, the developed HPLC method stands as a well-characterized and accessible primary method for quality control. The choice of analytical technique should always be guided by the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of (2,2-Difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (2,2-Difluorocyclobutyl)methanol (CAS No. 1419101-11-3), ensuring the safety of personnel and the protection of our environment. Our approach is built on a foundation of scientific principles, regulatory awareness, and practical, field-proven experience.

Hazard Assessment: Understanding the Compound

A robust disposal plan begins with a thorough understanding of the substance's intrinsic properties and associated hazards. This compound is a fluorinated alcohol whose characteristics demand careful handling.

The primary hazards, as identified in its Safety Data Sheet (SDS) and associated classifications, are summarized below.[1][2] The causality is clear: the compound's flammability necessitates strict control of ignition sources, while its toxicity and irritant properties mandate the use of comprehensive Personal Protective Equipment (PPE) to prevent exposure.

Property Identifier Value / Classification Source(s)
Chemical Name IUPACThis compound[1]
CAS Number CAS No.1419101-11-3[1][3]
Molecular Formula -C₅H₈F₂O-
Physical State -Liquid[2]
Flammability GHS Hazard CodeH226: Flammable liquid and vapour[2]
Acute Toxicity GHS Hazard CodesH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1]
Irritation GHS Hazard CodesH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Known Incompatibilities -Strong acids, bases, oxidizing agents, and reducing agents[1]
Hazardous Combustion Products -Toxic fumes, including Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Fluoride (HF)[1][4]

Personnel Protection: A Non-Negotiable Protocol

Given the compound's hazard profile, exposure prevention is paramount. The following PPE is mandatory when handling this compound, particularly during waste collection and consolidation.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact, mitigating the risk of dermal absorption and irritation.
Eye Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Body Protection Flame-Resistant Laboratory CoatProtects against skin contact and provides a layer of defense against accidental splashes of a flammable liquid.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgesRequired when handling outside of a certified chemical fume hood or in case of a spill, to prevent inhalation of harmful vapors.

All handling of open containers of this compound and its waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. Safety showers and eyewash stations must be readily accessible and tested regularly.

Disposal Workflow: From Bench to Final Disposition

The disposal of this compound is not a single action but a systematic process. As a fluorinated organic compound, it cannot be disposed of via sewer or regular trash. It must be treated as hazardous waste, with high-temperature incineration being the industry-standard and most effective terminal disposal method.

The high thermal stability of the carbon-fluorine bond means that specialized, high-temperature incinerators (typically operating above 1,000°C with a 2-second residence time) are required to ensure complete destruction.[5] This process breaks down the molecule into CO₂, water, and hydrogen fluoride (HF), with the latter being neutralized in a scrubber system to prevent environmental release.[6][7]

The following diagram outlines the decision and action workflow for proper disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Final Disposition start Waste Generation (e.g., residual material, contaminated consumables) collect Collect Waste in Designated Container start->collect label_waste Label Container with 'Hazardous Waste' & Contents collect->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store pickup Request EHS Pickup (when container is full or >1 year old) store->pickup transport EHS Transports to Central Accumulation Pad pickup->transport manifest Waste Manifested for Licensed Disposal Facility transport->manifest incinerate High-Temperature Incineration (>1000°C) manifest->incinerate end_node Complete Destruction & Neutralization of Byproducts incinerate->end_node

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Part A: Waste Collection at the Point of Generation
  • Container Selection:

    • Designate a specific, compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate.

    • The container must have a screw-top cap to ensure a tight seal.

    • Ensure the container size is appropriate for the volume of waste generated to avoid long storage times of nearly-empty containers.

  • Waste Segregation (The Causality of Chemical Compatibility):

    • Crucially, this waste stream must be segregated. Do not mix this compound waste with incompatible materials.[1]

    • AVOID mixing with: Strong acids, bases, oxidizers (e.g., nitric acid, perchlorates), or reducing agents (e.g., hydrides). Mixing can lead to exothermic reactions, gas generation, or other uncontrolled hazardous reactions.

    • This is a halogenated organic waste stream. Keep it separate from non-halogenated solvent waste to ensure it is routed to the correct disposal facility and to avoid complicating the disposal process.[8]

  • Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • The label must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate estimation of the concentration or percentage if mixed with other compatible solvents (e.g., rinse solvents like isopropanol).

      • The associated hazard warnings (e.g., "Flammable," "Toxic").

    • Keep a running log of the contents as they are added.

Part B: Storage in a Satellite Accumulation Area (SAA)
  • Secure Storage:

    • The waste container must be kept closed at all times except when actively adding waste.[9] A funnel should not be left in the opening.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and situated at or near the point of generation.

    • Provide secondary containment (e.g., a plastic tub or tray) for the waste container to capture any potential leaks.

  • Location:

    • Store the container in a cool, well-ventilated area, away from direct sunlight, heat, and ignition sources.[1]

    • Do not store near drains.

Part C: Spill Management
  • Evacuate: In case of a significant spill, evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Wearing the full PPE detailed in Section 2, carefully collect the absorbed material using non-sparking tools. Place it into a designated, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.

Part D: Final Disposal
  • Request Pickup: Once the waste container is 90% full, or if it has been in storage for more than one year, submit a hazardous waste pickup request to your institution's EHS department.

  • Professional Handling: Do not attempt to treat or dispose of the chemical yourself. The final disposal must be handled by a licensed and approved hazardous waste management company.[1]

  • Documentation: Ensure all paperwork and manifests provided by EHS are completed accurately to maintain a clear "cradle-to-grave" record of the waste, as required by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

By adhering to this comprehensive protocol, you ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Difluorocyclobutyl)methanol
Reactant of Route 2
Reactant of Route 2
(2,2-Difluorocyclobutyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.